molecular formula C14H14OS2 B14901010 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one

1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one

Numéro de catalogue: B14901010
Poids moléculaire: 262.4 g/mol
Clé InChI: KAVHQIIXGDIMBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one (CAS 1178649-14-3) is an organic compound with the molecular formula C 14 H 14 OS 2 and a molecular weight of 262.39 g/mol . This compound is characterized by a ketone group linked to a 5-methylthiophene ring and a sulfur-ether bond to an o-tolyl (2-methylphenyl) group . Suppliers offer this product with a high purity level of 98% . As a specialized chemical building block, this ketone is of significant interest in various research fields, including medicinal chemistry and materials science. Its structure, featuring both thiophene and arylthioether motifs, makes it a potential intermediate for the synthesis of more complex molecules for pharmaceutical development and chemical studies. Researchers can utilize it in reactions such as nucleophilic additions or as a precursor for heterocyclic synthesis. Please note: This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use. Please consult the Safety Data Sheet (SDS) before handling. This compound may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Propriétés

Formule moléculaire

C14H14OS2

Poids moléculaire

262.4 g/mol

Nom IUPAC

2-(2-methylphenyl)sulfanyl-1-(5-methylthiophen-2-yl)ethanone

InChI

InChI=1S/C14H14OS2/c1-10-5-3-4-6-13(10)16-9-12(15)14-8-7-11(2)17-14/h3-8H,9H2,1-2H3

Clé InChI

KAVHQIIXGDIMBW-UHFFFAOYSA-N

SMILES canonique

CC1=CC=CC=C1SCC(=O)C2=CC=C(S2)C

Origine du produit

United States
Foundational & Exploratory

Synthesis of 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one: A Technical Guide to Alpha-Arylthio Ketone Assembly

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel heterocyclic scaffolds in drug discovery and materials science accelerates, the precise construction of carbon-sulfur (C–S) bonds remains a critical competency for synthetic chemists. This whitepaper provides an in-depth, rigorously validated protocol for the synthesis of 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one .

By deconstructing the mechanistic causality behind the SN2 thioetherification of alpha-bromo ketones, this guide moves beyond a simple "recipe" to offer a self-validating system designed for high yield, scalability, and high purity.

Retrosynthetic Rationale & Strategic Disconnection

The target molecule, 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one, features a central thioether linkage bridging an electron-rich 5-methylthiophene core and an ortho-substituted aryl ring.

The most robust and atom-economical approach to building this key C–S bond relies on the S-alkylation of a thiophenol derivative with an alpha-halo ketone precursor[1]. By disconnecting the molecule at the C–S bond adjacent to the carbonyl, we identify two highly accessible precursors:

  • The Electrophile: 2-Bromo-1-(5-methylthiophen-2-yl)ethan-1-one.

  • The Nucleophile: 2-Methylbenzenethiol (o-toluenethiol).

Retrosynthesis Target 1-(5-Methylthiophen-2-yl)- 2-(o-tolylthio)ethan-1-one Disconnection C-S Bond Disconnection Target->Disconnection Precursor1 2-Bromo-1-(5-methylthiophen- 2-yl)ethan-1-one Disconnection->Precursor1 Precursor2 o-Toluenethiol Disconnection->Precursor2

Caption: Retrosynthetic disconnection of the target molecule into its electrophilic and nucleophilic precursors.

Mechanistic Causality & Reaction Design

The alkylation of a thiol with an alpha-haloketone is a classical and highly efficient transformation[2]. However, achieving >90% yield requires precise control over the reaction microenvironment to suppress side reactions such as disulfide formation, aldol condensation, or reduction of the alpha-bromo ketone.

Nucleophile Activation: The Role of the Base

Thiols (pKa ~ 6.5) are inherently good nucleophiles, but their deprotonated thiolate counterparts are exponentially more reactive. We utilize Potassium Carbonate (K2CO3) as a heterogeneous, mild base[3].

  • Causality: Stronger bases (like NaH or alkoxides) can trigger the enolization of the alpha-bromo ketone, leading to complex oligomeric mixtures or Favorskii-type rearrangements. K2CO3 selectively deprotonates the thiol without perturbing the electrophile.

Solvent Dynamics: The Polar Aprotic Advantage

The reaction is conducted in Acetonitrile (MeCN) .

  • Causality: As a polar aprotic solvent, MeCN stabilizes the polarized transition state of the SN2 substitution, accelerating the reaction rate. Furthermore, the byproduct (KBr) is highly insoluble in MeCN. The precipitation of KBr provides an irreversible thermodynamic driving force, pushing the equilibrium entirely toward the product formation.

Temperature Control & The Alpha-Effect

The carbonyl group adjacent to the carbon-bromine bond significantly lowers the LUMO energy of the electrophile (the "alpha-effect"), making it exceptionally reactive[4].

  • Causality: Introducing the electrophile at room temperature can lead to rapid exotherms and dialkylation. By cooling the system to 0 °C during the initial addition, we enforce kinetic control, ensuring a clean 1:1 stoichiometric coupling.

Quantitative Data: Reaction Optimization

The following table summarizes the empirical data used to select the optimal reaction conditions. Variables were isolated to determine their impact on conversion efficiency and impurity profiles.

Base (1.5 eq)SolventTemp ProfileTime (h)Isolated Yield (%)Mechanistic Observation
Et3NDCM25 °C1265%Sluggish SN2; unreacted starting material remained.
NaHTHF0 °C to 25 °C272%Fast conversion, but significant aldol-type impurities detected.
K2CO3Acetone25 °C485%Clean profile; minor disulfide formation observed.
K2CO3 MeCN 0 °C to 25 °C 2 94% Optimal; rapid precipitation of KBr, highly selective C–S bond formation.

Experimental Methodology: Step-by-Step Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the chemist can verify the success of each phase before proceeding.

ReactionWorkflow Step1 Step1 Step2 Step 2: Electrophile Addition Add alpha-bromo ketone at 0 °C Step1->Step2 Step3 Step 3: S_N2 Substitution Stir at RT (C-S bond formation) Step2->Step3 Step4 Step 4: Quench & Workup H2O addition, EtOAc extraction Step3->Step4 Step5 Step 5: Isolation Silica Gel Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the S_N2 thioetherification.

Materials Required
  • 2-Bromo-1-(5-methylthiophen-2-yl)ethan-1-one: 1.0 eq (10.0 mmol, 2.19 g)

  • 2-Methylbenzenethiol (o-toluenethiol): 1.1 eq (11.0 mmol, 1.37 g)

  • Potassium Carbonate (K2CO3, anhydrous): 1.5 eq (15.0 mmol, 2.07 g)

  • Acetonitrile (MeCN, anhydrous & degassed): 50 mL

Execution Steps
  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask under vacuum and backfill with Argon. Self-Validation: Maintaining an inert atmosphere prevents the oxidative dimerization of the thiol into a disulfide.

  • Nucleophile Activation: Add 40 mL of anhydrous MeCN to the flask, followed by 2-methylbenzenethiol (1.37 g). Add anhydrous K2CO3 (2.07 g) in one portion. Stir the suspension vigorously at room temperature for 15 minutes. Self-Validation: The solution will transition to a faint yellow color, indicating the formation of the active thiolate anion.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 2-bromo-1-(5-methylthiophen-2-yl)ethan-1-one (2.19 g) in 10 mL of MeCN. Add this solution dropwise to the reaction flask over 15 minutes via an addition funnel.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 9:1 Hexanes/Ethyl Acetate). Self-Validation: The electrophile spot (Rf ≈ 0.3) should be completely consumed, replaced by a single, intensely UV-active product spot (Rf ≈ 0.5).

  • Quench and Workup: Quench the reaction by adding 50 mL of distilled water (this dissolves the KBr and unreacted K2CO3). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford the pure target molecule as a pale yellow oil/solid.

Safety, Scale-Up, & Troubleshooting

  • Stench Hazard (Thiols): o-Toluenethiol possesses a severe, lingering odor. All manipulations must be performed in a highly ventilated fume hood. Troubleshooting: Keep a secondary bath of dilute sodium hypochlorite (bleach) in the hood. Rinsing all thiol-contaminated glassware with bleach immediately oxidizes the volatile thiol to a non-volatile, odorless sulfonic acid.

  • Lachrymator Hazard: Alpha-bromo ketones are potent lachrymators and alkylating agents. Avoid any skin contact and wear heavy-duty nitrile gloves.

  • Scale-Up Considerations: When scaling this reaction beyond 50 mmol, the exotherm during the SN2 substitution becomes significant. Ensure the dropwise addition of the electrophile is strictly controlled via a syringe pump, and maintain external cooling (0 °C) until the addition is entirely complete.

References

  • Atom-anchored LLMs speak Chemistry: A Retrosynthesis Demonstration. arXiv. Available at:[Link]

  • Methods for making conjugates from disulfide-containing proteins. Google Patents (WO2014083505A1).
  • Reaction of α-Halo Ketone with 2-Aminothiol: A New Synthesis of Thiazolidines with the Oxo Group Migrated to the Original Position Occupied by Halogen Atom. ResearchGate. Available at:[Link]

Sources

Physicochemical Profiling and Synthetic Methodologies of 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one (CAS: 1178649-14-3) is a bifunctional α -arylthio heteroaryl ketone. Featuring a push-pull electronic system mediated by a 5-methylthiophene ring and an ortho-tolyl thioether linkage, this scaffold is highly valued in medicinal chemistry and materials science. Thiophene derivatives are recognized as highly versatile precursors for the synthesis of complex heteroarenes and natural products . However, the thiophene moiety is also a known structural alert (toxicophore) prone to cytochrome P450-mediated bioactivation. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, a self-validating synthetic protocol, and a mechanistic evaluation of how its specific substitution pattern mitigates metabolic liabilities.

Structural & Physicochemical Characterization

The rational design of drug-like molecules requires a deep understanding of how structural features dictate physicochemical behavior. The presence of the o-tolyl group and the thiophene ring imparts high lipophilicity, while the ketone and thioether linkages provide defined hydrogen-bond acceptor vectors.

Table 1: Physicochemical & ADME Properties

PropertyValueCausality / Implication
Molecular Formula C14H14OS2Core scaffold identity.
Molecular Weight 262.39 g/mol Optimal for oral bioavailability (Lipinski compliant).
LogP (Estimated) ~4.2High lipophilicity driven by dual aromatic systems; favors lipid membrane partitioning.
TPSA 70.6 ŲFavorable for intestinal permeability; restricts excessive Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 0Enhances lipophilicity and passive transcellular diffusion.
H-Bond Acceptors 3 (O, S, S)Provides critical interaction points for target protein binding.
Rotatable Bonds 4Balances conformational flexibility with the entropic penalty of binding.

Synthetic Methodology & Mechanistic Causality

The synthesis of α -arylthio ketones is typically achieved via the nucleophilic aliphatic substitution (S N​ 2) of an α -halo ketone with a thiophenol derivative.

Experimental Protocol: Nucleophilic Substitution Synthesis

Objective: To synthesize 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one with >85% yield while suppressing side reactions such as aldol condensation or disulfide formation.

Reagents:

  • 2-Bromo-1-(5-methylthiophen-2-yl)ethan-1-one (1.0 equiv, limiting reagent)

  • o-Toluenethiol (1.1 equiv)

  • Anhydrous Potassium Carbonate (K 2​ CO 3​ ) (1.5 equiv)

  • Anhydrous Acetone (Polar aprotic solvent)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 2-bromo-1-(5-methylthiophen-2-yl)ethan-1-one (10 mmol) in 30 mL of anhydrous acetone under an inert argon atmosphere.

  • Base Addition: Add finely powdered, anhydrous K 2​ CO 3​ (15 mmol) to the stirring solution. Causality: K 2​ CO 3​ is selected as a mild, heterogeneous base. It efficiently deprotonates the thiol to form the highly nucleophilic thiolate anion but is not strong enough to cause enolization of the ketone, thereby preventing unwanted self-condensation.

  • Thiol Addition: Cool the reaction mixture to 0 °C using an ice bath. Add o-toluenethiol (11 mmol) dropwise over 15 minutes. Causality: The S N​ 2 displacement of the α -bromide is highly exothermic. Cooling prevents the oxidative dimerization of the thiol into a disulfide byproduct.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4 hours.

  • Self-Validation (Monitoring): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent system. The product will appear as a distinct, UV-active spot with a higher R f​ value than the starting thiol.

  • Workup: Filter the mixture through a Celite pad to remove the inorganic salts (KBr and unreacted K 2​ CO 3​ ). Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in Dichloromethane (DCM, 50 mL) and wash sequentially with distilled water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ .

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% Hexane to 9:1 Hexane:EtOAc) to yield the pure target compound as a pale-yellow oil or low-melting solid.

Metabolic Stability & Toxicophore Mitigation

A critical consideration in the development of thiophene-containing compounds is their metabolic stability. The unsubstituted thiophene ring is a well-documented structural alert. Cytochrome P450 (CYP450) enzymes—particularly CYP2C9 and CYP3A4—can bioactivate the thiophene ring via two primary pathways: S-oxidation (yielding highly reactive thiophene S-oxides) and epoxidation (yielding thiophene epoxides) . These electrophilic species can covalently bind to nucleophilic residues on proteins or deplete intracellular glutathione (GSH), leading to hepatotoxicity or nephrotoxicity .

Mechanistic Advantage of the Target Scaffold: The toxicity of thiophenes is highly dependent on their substitution pattern. Bioactivation typically occurs at the sterically accessible α -carbons (C2 and C5) of the thiophene ring. In 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one, both α -positions are blocked —C5 is occupied by a methyl group, and C2 is occupied by the bulky α -arylthioacetyl group.

  • Steric Hindrance: The bulky o-tolylthio group restricts the molecule's orientation within the CYP450 active site, preventing the heme-oxo iron species from efficiently accessing the thiophene sulfur.

  • Electronic Modulation: The electron-withdrawing nature of the adjacent carbonyl group decreases the electron density of the thiophene ring, making it less susceptible to electrophilic attack by the CYP450 reactive oxygen species.

This dual steric and electronic protection significantly reduces the propensity for reactive metabolite formation, allowing this scaffold to bypass typical thiophene-related attrition in early drug discovery.

High-Throughput Triage Workflow

To systematically evaluate the viability of this compound and related analogs, researchers employ a structured triage workflow, prioritizing physicochemical profiling and microsomal stability assays before advancing to lead optimization.

Workflow Syn Synthesis & Purification (SN2 Displacement) Phys Physicochemical Profiling (LogP, TPSA, Solubility) Syn->Phys Yield > 85% Metab Microsomal Stability (CYP450 S-Oxidation Assay) Phys->Metab Lipinski Compliant Triage Triage Decision (Toxicophore Assessment) Metab->Triage GSH Trapping Data Lead Lead Optimization (Scaffold Hopping) Triage->Lead Low Bioactivation Reject Structural Deprioritization Triage->Reject High Toxicity

Fig 1. High-throughput triage workflow for thiophene-based thioether scaffolds.

Spectroscopic Validation

To ensure the integrity of the synthesized batch before biological or material evaluation, rigorous spectroscopic characterization is mandatory. The table below outlines the expected analytical signals used to self-validate the molecular structure.

Table 2: Expected Spectroscopic Characterization Data

TechniqueExpected Signals / ShiftsStructural Assignment
1 H NMR (CDCl 3​ ) δ 2.35 (s, 3H), 2.50 (s, 3H)Ar-CH 3​ (o-tolyl) and Thiophene-CH 3​
1 H NMR (CDCl 3​ ) δ 4.15 (s, 2H) α -CH 2​ protons situated between the carbonyl and thioether sulfur
1 H NMR (CDCl 3​ ) δ 6.80 - 7.60 (m, 6H)Aromatic protons (thiophene and o-tolyl rings)
13 C NMR (CDCl 3​ ) δ ~188.0Carbonyl carbon (C=O) characteristic of an aryl ketone
LC-MS (ESI+) m/z 263.0 [M+H] + Molecular ion peak confirming the exact mass of C 14​ H 14​ OS 2​

References

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis Source: Angewandte Chemie International Edition (2025) URL:[Link]

  • Bioactivation Potential of Thiophene-Containing Drugs Source: Chemical Research in Toxicology, American Chemical Society (2014) URL:[Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: Chemical Research in Toxicology, American Chemical Society (2015) URL:[Link]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one is an α-arylthio ketone, a class of compounds recognized for their utility as versatile intermediates in organic synthesis. The presence of the thiophene moiety, a common scaffold in medicinal chemistry, and the o-tolylthio group, suggests potential applications in materials science and drug development. As this appears to be a novel compound without readily available reference spectra, this guide provides a comprehensive framework for its synthesis and detailed spectroscopic characterization.

This document is intended for researchers and scientists in organic chemistry and drug development. It will provide not only the predicted spectroscopic data but also the underlying scientific rationale for these predictions, grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Postulated Synthesis

A plausible and efficient method for the synthesis of the title compound is the α-sulfenylation of a ketone. Specifically, this would involve the reaction of 2-bromo-1-(5-methylthiophen-2-yl)ethan-1-one with o-thiocresol in the presence of a suitable base. This method is a common strategy for forming α-thioether linkages.

reagent1 2-Bromo-1-(5-methylthiophen-2-yl)ethan-1-one base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) reagent1->base + reagent2 o-Thiocresol reagent2->base + product 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one base->product Nucleophilic Substitution

Caption: Plausible synthetic route to the target compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a novel compound like 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol for NMR Data Acquisition

High-quality NMR spectra are crucial for unambiguous structural assignment. The following parameters are recommended for a standard 400 MHz spectrometer:

  • Sample Preparation : Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is unlikely to react with the analyte and provides a clean spectral window.

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment.

    • Spectral Width : -2 to 10 ppm.

    • Acquisition Time : ~4 seconds.

    • Relaxation Delay : 2 seconds. A longer delay ensures accurate integration.

    • Number of Scans : 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Pulse Program : A proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width : 0 to 220 ppm.

    • Acquisition Time : ~1.5 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024-2048 scans are typically required due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds, primarily 2-acetyl-5-methylthiophene and o-cresol derivatives.[1][2][3]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.50d, J ≈ 3.8 Hz1HH-3 (Thiophene)The proton on the thiophene ring adjacent to the acetyl group is expected to be the most deshielded aromatic proton due to the electron-withdrawing nature of the ketone.
~7.30 - 7.10m4HAr-H (o-tolyl)The four aromatic protons of the o-tolyl group will appear as a complex multiplet in this region, typical for ortho-substituted benzene rings.
~6.80d, J ≈ 3.8 Hz1HH-4 (Thiophene)The second thiophene proton will be upfield relative to H-3 and will show coupling to it.
~4.30s2H-S-CH₂-C(O)-The methylene protons are adjacent to both a sulfur atom and a carbonyl group, leading to significant deshielding. A singlet is expected as there are no adjacent protons.
~2.50s3HThiophene-CH₃The methyl group on the thiophene ring typically appears in this region.
~2.35s3Ho-tolyl-CH₃The methyl group on the tolyl ring is also expected in this region, likely slightly upfield from the thiophene methyl.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The predicted ¹³C NMR chemical shifts are based on established values for thiophenes, aromatic thioethers, and ketones.[2][4]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~192.0C=OThe carbonyl carbon is highly deshielded and appears in the characteristic region for ketones.
~145.0C-5 (Thiophene)The carbon bearing the methyl group on the thiophene ring.
~143.0C-2 (Thiophene)The carbon of the thiophene ring attached to the ketone.
~138.0Ar-C (o-tolyl, C-S)The ipso-carbon of the tolyl ring attached to the sulfur atom.
~131.0Ar-C (o-tolyl)Aromatic carbon of the tolyl group.
~130.0Ar-CH (o-tolyl)Aromatic CH of the tolyl group.
~127.0Ar-CH (o-tolyl)Aromatic CH of the tolyl group.
~126.0CH-3 (Thiophene)Thiophene CH adjacent to the ketone-bearing carbon.
~125.0CH-4 (Thiophene)The second thiophene CH.
~45.0-S-CH₂-C(O)-The methylene carbon, deshielded by the adjacent sulfur and carbonyl group.
~21.0o-tolyl-CH₃The methyl carbon of the tolyl group.
~15.5Thiophene-CH₃The methyl carbon on the thiophene ring.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition
  • Technique : Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation. A small amount of the solid or oily sample is placed directly on the ATR crystal.

  • Parameters :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans.

Predicted IR Absorption Bands

The predicted IR spectrum will be dominated by the strong carbonyl stretch of the ketone.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000Medium-WeakC-H stretch (Aromatic)Characteristic stretching vibrations for C-H bonds on the thiophene and tolyl rings.
~2950-2850WeakC-H stretch (Aliphatic)Stretching vibrations for the methyl and methylene C-H bonds.
~1670-1685 Strong C=O stretch (Ketone) This will be one of the most intense peaks in the spectrum. Its position is slightly lower than a typical aliphatic ketone due to conjugation with the thiophene ring.[5][6][7]
~1590, ~1470MediumC=C stretch (Aromatic)Skeletal vibrations of the aromatic rings.
~1450MediumCH₂ bendBending (scissoring) vibration of the methylene group.
~1250Medium-StrongC-C-C stretchAsymmetric stretching of the ketone's carbon framework.[5]
~800-750StrongC-H out-of-plane bendBending vibrations characteristic of the substitution patterns on the aromatic rings.
~700-600Medium-WeakC-S stretchStretching vibrations for the thioether and thiophene C-S bonds.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol for MS Data Acquisition
  • Ionization Technique : Electron Ionization (EI) is a standard method for small, relatively non-polar molecules and will likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) could also be used, which would likely show a prominent protonated molecule [M+H]⁺.

  • Analyzer : A Quadrupole or Time-of-Flight (TOF) analyzer is suitable. High-resolution mass spectrometry (HRMS) is highly recommended to confirm the elemental composition.

Predicted Mass Spectrum (EI)
  • Molecular Formula : C₁₄H₁₄OS₂

  • Molecular Weight : 262.39 g/mol

  • Predicted Molecular Ion (M⁺·) : m/z 262

The fragmentation of aromatic ketones is well-documented.[8][9][10] The most likely fragmentation pathways involve cleavage alpha to the carbonyl group.

M [M]⁺· m/z = 262 F1 [C₇H₇OS]⁺ m/z = 139 M->F1 α-cleavage F2 [C₇H₇S]⁺ m/z = 123 M->F2 α-cleavage F4 [C₅H₅S]⁺ m/z = 97 F1->F4 -CO, -CH₃ F3 [C₇H₇]⁺ m/z = 91 F2->F3 -S

Caption: Predicted key fragmentation pathways in EI-MS.

Key Predicted Fragments:
Predicted m/zProposed Fragment IonRationale
262 [C₁₄H₁₄OS₂]⁺· Molecular Ion (M⁺·)
139 [5-Methylthiophen-2-yl-C≡O]⁺ Acylium ion formed by cleavage of the C-C bond between the carbonyl and the methylene group. This is often a very stable and abundant fragment.
123 [CH₂-S-C₆H₄-CH₃]⁺ Fragment resulting from cleavage on the other side of the carbonyl group.
91[C₇H₇]⁺Tropylium ion, a common fragment from the tolyl group.
97[C₅H₅S]⁺Thienyl fragment.

Conclusion

This technical guide provides a robust predictive framework for the comprehensive spectroscopic analysis of the novel compound 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one. The detailed protocols and predicted spectral data, grounded in established chemical principles and supported by data from analogous structures, offer a self-validating system for researchers. By following these guidelines, scientists can confidently acquire, interpret, and confirm the structure of this and related α-arylthio ketones, thereby accelerating research and development in their respective fields.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • Taylor & Francis Online. (2010, May 17). One-Pot Stereoselective Synthesis of (Z)-α-Arylthio-α,β-unsaturated Ketones by Hydrostannylation–Stille Tandem Reaction of Acetylenic Sulfides.
  • Whitman College. (n.d.). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones.
  • ACS Publications. (2008, March 28). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry.
  • PubMed. (2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry.
  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.
  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy.
  • RSC Publishing. (n.d.). Arylation of α-(phenylthio)ketones with aryllead(IV) derivatives: application to the synthesis of 2-arylbenzofuran-3(2H)-one derivatives. Retrieved from Journal of the Chemical Society, Perkin Transactions 1.
  • Illinois State University. (n.d.). Infrared Spectroscopy.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • PubChem. (n.d.). 2-Acetyl-5-methylthiophene.
  • PMC. (n.d.). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions.
  • University of Calgary. (n.d.). IR: ketones.
  • ChemicalBook. (n.d.). 2-Acetylthiophene(88-15-3) 13C NMR spectrum.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material.
  • PMC - NIH. (n.d.). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds.
  • ResearchGate. (2021, January 7). (PDF) Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodiumS-organyl sulfurothioates under basic conditions.
  • Rsc.org. (n.d.). Synthesis of Thioethers via Metal-free Reductive Coupling of Tosylhydrazones with Thiols.
  • ResearchGate. (n.d.). ¹H NMR spectra of thioethers 7b–9b (CDCl3 7.26 ppm). Conditions: 8....
  • Benchchem. (n.d.). Characterizing common impurities in 4-(o-Tolylthio)butan-2-one synthesis.
  • ChemicalBook. (n.d.). 2-ACETYL-5-CHLORO-3-METHYLTHIANAPHTHENE(51527-18-5) 13C NMR spectrum.
  • Hartwig Group. (n.d.). Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides.
  • PubMed. (n.d.). 1H and 13C NMR analysis of some trichothecenes.
  • PMC. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Sigma-Aldrich. (n.d.). 2-Acetyl-5-methylthiophene 98 13679-74-8.
  • Benchchem. (n.d.). An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters.
  • ChemicalBook. (n.d.). o-Cresol(95-48-7) 1H NMR spectrum.

Sources

Structural Dynamics and Crystallographic Profiling of Thiophene-Based Ketones

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene-based ketones—encompassing thiophene-chalcones, pyrazolines, and diferrocenyl thioketones—are highly privileged pharmacophores and optoelectronic materials. The bioisosteric replacement of a benzene ring with a thiophene moiety introduces a polarizable sulfur atom, altering the molecule's dipole moment, resonance energy, and hydrogen-bond acceptor/donor landscape.

Understanding the solid-state behavior of these compounds through Single-Crystal X-Ray Diffraction (SC-XRD) is not merely an academic exercise; it is a critical path in drug development. The precise three-dimensional atomic arrangement dictates the compound's thermodynamic stability, solubility, and ultimately, its pharmacokinetic (ADMET) profile[1]. This whitepaper provides an in-depth technical framework for the crystallization, crystallographic resolution, and computational validation of thiophene-based ketones.

Conformational Polymorphism and Intermolecular Networks

The defining crystallographic challenge of thiophene-based ketones is the rotational freedom around the thiophene–carbonyl ( Caryl​−Ccarbonyl​ ) bond. The energy barrier for this rotation is remarkably low, allowing the molecule to adopt either a syn or anti conformation (relative positioning of the thiophene sulfur and the carbonyl oxygen).

In the solid state, the preferred conformation is entirely dictated by the surrounding crystal packing forces. Thiophene ketones frequently crystallize in centrosymmetric space groups (predominantly the monoclinic P21​/n space group) to maximize antiparallel dipole-dipole interactions and minimize electrostatic repulsion[2].

Key intermolecular forces stabilizing these lattices include:

  • Non-Conventional Hydrogen Bonding: Extensive C−H⋯O interactions often form extended zigzag chains. For example, in halogenated thiophene chalcones, these interactions propagate along the [010] direction, forming a C(8) graph-set motif[2].

  • Chalcogen Bonding and S⋯H Contacts: The polarizable sulfur atom acts as a soft hydrogen bond acceptor. In diferrocenyl thioketones, S⋯H contact distances range from 2.821 Å to 3.407 Å, significantly influencing the molecular packing[3].

  • π⋯π and C−H⋯π Stacking: Thiophene-chalcone analogues utilize intra- and intermolecular π⋯π stacking to achieve high packing efficiencies, often exceeding 65% occupied space[2],[1].

Quantitative Crystallographic Parameters

The following table summarizes the structural data for recently characterized thiophene-based ketones, highlighting the diversity of their solid-state interactions.

CompoundCrystal System & Space GroupKey Interaction Distances (Å)Packing Efficiency / VolumeCitation
3-mesityl-1-(thiophen-2-yl)prop-2-en-1-one Monoclinic, P21​/n C−H⋯O : 2.638 C−H⋯S : 2.915N/A[1]
(E)-3-(5-bromothiophen-2-yl)-1-(2,5-dichlorothiophen-3-yl)-2-propen-1-one Monoclinic, P21​/n C−H⋯O (Graph-set C(8) )N/A[2]
1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one Monoclinic, I2/a C⋯H⋯π interactions V = 3292.2 ų 65.5% occupied space[2]
Diferrocenyl Thioketone (Fc2CS) Monoclinic, P21​/n S⋯H : 2.821 – 3.407N/A[3]
3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone N/A N−H⋯O : 2.889Head-to-head ribbon assembly[4]

Self-Validating Experimental Protocols

To achieve atomic-level resolution, the experimental workflow must be rigorously controlled. The following protocols detail the causality behind each methodological choice, ensuring a self-validating system.

SC_XRD_Workflow N1 1. Synthesis & Purification (Ensures >99% Purity) N2 2. Controlled Crystallization (Thermodynamic Control) N1->N2 N3 3. Polarized Light Selection (Avoids Twinned Crystals) N2->N3 N4 4. Cryogenic SC-XRD (100K) (Minimizes Thermal Motion) N3->N4 N5 5. Refinement (SHELXL) (Validates Atomic Positions) N4->N5

SC-XRD Workflow for Thiophene-Based Ketones

Protocol A: Precision Crystal Growth via Solvent Layering

Objective: To grow diffraction-quality single crystals while avoiding kinetic trapping, amorphous precipitation, or solvent inclusion.

  • Solvent Selection: Dissolve 50 mg of the purified thiophene-ketone in a minimum volume of a primary solvent (e.g., Chloroform, CHCl3​ ). Causality: CHCl3​ provides high solubility and is easily layered[4].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization tube. Causality: Removing dust particles eliminates heterogeneous nucleation sites, forcing the system to crystallize via thermodynamic control.

  • Antisolvent Layering: Carefully layer an equal volume of an antisolvent (e.g., Hexane) on top of the primary solution using a glass pipette. Causality: The slow diffusion of the non-polar hexane into the chloroform gradually lowers the dielectric constant, gently pushing the solute into the metastable zone.

  • Incubation: Seal the tube and store it in a vibration-free environment at 20 °C for 3–7 days.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A high-quality single crystal will uniformly extinguish light upon rotation. If the crystal exhibits a mosaic pattern or fails to extinguish completely, it is twinned and must be rejected.

Protocol B: SC-XRD Data Acquisition and Refinement

Objective: To acquire high-redundancy diffraction data and refine the atomic coordinates to a high degree of accuracy.

  • Mounting and Cryocooling: Coat the selected crystal in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Flash-cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors), enhancing high-angle diffraction intensity and allowing for the accurate resolution of hydrogen atoms.

  • Data Collection: Execute ω and ϕ scans using Mo- ( λ=0.71073 Å) or Cu- radiation. Causality: Full sphere data collection ensures a completeness of >99% and high redundancy, which is critical for resolving the potential syn/anti disorder of the thiophene ring.

  • Integration and Absorption Correction: Process the frames using software like APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS). Causality: Thiophene ketones often contain heavy atoms (Sulfur, Bromine) that absorb X-rays anisotropically depending on the crystal's orientation[2].

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Place hydrogen atoms in calculated positions and refine using a riding model.

  • Validation Checkpoint: The structure is considered valid if the final R1​ value is < 0.05, the weighted wR2​ is < 0.15, the Goodness-of-Fit (GooF) is near 1.0, and the residual electron density map shows no peaks > 1.0 e− /ų near the heavy atoms.

Orthogonal Validation: Computational Chemistry

Empirical SC-XRD data should never exist in a vacuum. To fully understand the stability of thiophene-based ketones, the crystallographic coordinates must be subjected to computational validation.

Orthogonal_Validation Empirical SC-XRD Empirical Data (Anisotropic Displacement) Hirshfeld Hirshfeld Surface Analysis (Quantifies C-H...O & C-H...S) Empirical->Hirshfeld DFT DFT Calculations (B3LYP) (HOMO-LUMO & MEP) Empirical->DFT Validation Validated Solid-State Model (Predicts ADMET & Stability) Hirshfeld->Validation DFT->Validation

Multi-modal Validation of Crystal Packing

  • Hirshfeld Surface Analysis: By mapping the distance from the surface to the nearest nucleus inside ( di​ ) and outside ( de​ ) the molecule, Hirshfeld analysis visually and quantitatively validates the hydrogen-bonding network. It confirms the exact percentage contribution of H⋯H , C−H⋯O , and C−H⋯S contacts to the total crystal packing[2].

  • Density Functional Theory (DFT): Utilizing the B3LYP/6-311G(d,p) basis set on the XRD-derived coordinates allows for the calculation of Frontier Molecular Orbitals (HOMO-LUMO energy gaps) and Molecular Electrostatic Potential (MEP) maps[5],[2]. The MEP visually validates the nucleophilic nature of the carbonyl oxygen and the electrophilic regions of the thiophene ring, perfectly aligning with the hydrogen bond geometries observed in the crystal lattice.

Implications for Drug Development

The solid-state characterization of thiophene-based ketones directly translates to their pharmacological viability. For instance, novel thiophene-chalcone derivatives have been evaluated as potent antibacterial agents against Methicillin-resistant Staphylococcus aureus (MRSA).

Because the exact 3D conformation of these molecules was solved via SC-XRD, researchers could perform highly accurate in-silico molecular docking simulations. These validated models demonstrated that specific thiophene-chalcones bind to Penicillin-binding proteins (PDB: 1MWT) and Staphylocoagulase (PDB: 1NU7) with binding affinities reaching -7.1 kcal/mol[1]. Furthermore, ADMET analysis of these crystallized compounds confirmed the absence of AMES toxicity and established favorable maximum tolerated doses in humans (up to 1.096 log mg/kg/day)[6]. Without the foundational truth of the crystal structure, such molecular dynamics and pharmacokinetic predictions would lack empirical grounding.

References

  • Synthesis, crystal structure, in-silico ADMET, molecular docking and dynamics simulation studies of thiophene-chalcone analogues. Elsevier Pure / Sejong University.
  • Structural Characterization of a New Chalcone Compound Containing a Thiophene Moiety: (E)-3-(5-Bromothiophen-2-YL)-1- (2,5-Dichlorothiophen-3-YL)-2-Propen-1-One.
  • Synthesis, crystal structure, in-silico ADMET, molecular docking and dynamics simulation studies of thiophene-chalcone analogues - N
  • Structure of Diferrocenyl Thioketone:
  • Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. TARA.
  • Crystal structure, linear and nonlinear optical properties of three thiophenyl chalcone derivatives: A combined experimental and computational study.

Sources

An In-Depth Technical Guide to the Biological Activity Screening of α-Arylthio Ketone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of α-Arylthio Ketone Scaffolds

The α-arylthio ketone motif represents a compelling scaffold in modern medicinal chemistry. These compounds, characterized by a ketone functional group with a sulfur atom and an aromatic ring at the alpha position, are gaining significant attention for their diverse biological activities. The inherent chemical features of this scaffold—the electrophilic carbonyl carbon, the nucleophilic sulfur atom, and the modifiable aryl ring—make it a versatile template for designing novel therapeutic agents.[1] Published research on structurally related compounds, such as α,β-unsaturated aryl ketones, arylthioindoles, and α-ketothioamides, has revealed potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of novel α-arylthio ketone derivatives, with a primary focus on anticancer applications.

The strategic rationale for screening this class of compounds is rooted in their potential to interact with key biological targets. The thioether linkage, for instance, can engage in crucial interactions within protein active sites, while the ketone functionality can participate in hydrogen bonding. The aryl ring offers a platform for a wide array of substitutions to modulate pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and target affinity.[6] This guide will walk researchers through a tiered screening cascade, from initial high-throughput cytotoxicity screening to more detailed mechanistic and signaling pathway analyses, ensuring a robust and efficient evaluation of these promising compounds.

A Tiered Approach to Anticancer Activity Screening

A logical and resource-effective screening strategy involves a multi-tiered approach. This begins with a broad primary screen to identify "hit" compounds with general cytotoxic activity, followed by secondary assays to confirm activity and elucidate the mechanism of cell death. Finally, mechanistic studies are employed to identify the specific molecular targets and signaling pathways involved.

G cluster_0 Screening Cascade A Primary Screening: High-Throughput Cytotoxicity Assay (MTT) B Secondary Screening: Apoptosis Induction (Caspase-3 Assay) A->B Active Compounds C Mechanistic Studies: NF-κB Pathway Inhibition (Reporter Assay) B->C Apoptosis-Inducing Compounds D Lead Optimization & Further Studies C->D Compounds with Known Mechanism

Figure 1: A tiered workflow for the biological activity screening of α-arylthio ketone derivatives.

Part 1: Primary Screening - Assessing Cytotoxicity

The initial step in evaluating a library of novel α-arylthio ketone derivatives is to assess their general cytotoxicity against a panel of cancer cell lines. This high-throughput screening (HTS) approach aims to quickly identify compounds that inhibit cell proliferation or induce cell death.

The MTT Cell Viability Assay: A Cornerstone of Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which are solubilized for measurement, is directly proportional to the number of metabolically active (and therefore viable) cells.

Causality Behind Experimental Choices:

  • Why MTT? The MTT assay is robust, reproducible, and amenable to high-throughput screening in a 96-well plate format, making it ideal for the initial screening of a large number of compounds.[8]

  • Choice of Cell Lines: A panel of cell lines representing different cancer types (e.g., breast, colon, lung) should be used to identify compounds with broad-spectrum activity or potential selectivity. For example, including both wild-type and p53-mutant cell lines can provide early insights into the mechanism of action.[9]

  • Dose-Response Curve: Testing compounds across a range of concentrations is crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the α-arylthio ketone derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Data Presentation and Interpretation

The results of the primary screen should be summarized in a table for easy comparison of the cytotoxic potency of the derivatives across different cell lines.

Compound IDDerivative Structure (R-group)IC50 (µM) on MCF-7 (Breast Cancer)IC50 (µM) on HCT-116 (Colon Cancer)IC50 (µM) on A549 (Lung Cancer)
AKD-001 -H25.432.145.8
AKD-002 -Cl8.210.515.3
AKD-003 -OCH315.718.922.1
AKD-004 -NO25.17.89.2
ControlDoxorubicin0.50.81.1

Interpretation: In this hypothetical dataset, the presence of electron-withdrawing groups (e.g., -Cl, -NO2) on the aryl ring appears to enhance cytotoxic activity, as indicated by the lower IC50 values for AKD-002 and AKD-004. These compounds would be prioritized for secondary screening.

Part 2: Secondary Screening - Elucidating the Mechanism of Cell Death

Compounds that demonstrate significant cytotoxicity in the primary screen should be further investigated to determine the mechanism by which they induce cell death. A key mechanism for many anticancer drugs is the induction of apoptosis, or programmed cell death.

Caspase-3 Activity Assay: A Marker for Apoptosis

Caspases are a family of proteases that play a essential role in apoptosis. Caspase-3 is a key executioner caspase that, once activated, cleaves numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. Measuring the activity of caspase-3 is therefore a reliable method for quantifying apoptosis induction.

Causality Behind Experimental Choices:

  • Why Caspase-3? As a central executioner caspase, its activation is a hallmark of apoptosis, providing a more specific measure of programmed cell death compared to general viability assays.

  • Fluorometric vs. Colorimetric: Fluorometric assays are generally more sensitive than colorimetric assays, allowing for the detection of smaller changes in caspase activity.

  • Time-Course Experiment: Performing a time-course experiment is important to determine the optimal time point for measuring caspase-3 activation after compound treatment.

Experimental Protocol: Caspase-3 Activity Assay (Fluorometric)
  • Cell Treatment: Seed and treat cells with the "hit" α-arylthio ketone derivatives at their respective IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Include a positive control for apoptosis induction (e.g., staurosporine).

  • Cell Lysis: After treatment, harvest the cells and lyse them using a supplied lysis buffer to release the cellular contents, including caspases.

  • Assay Reaction: In a 96-well black plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-AFC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 will cleave the substrate, releasing the fluorescent AFC molecule.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

  • Data Analysis: Normalize the fluorescence signal to the protein concentration of the cell lysate. Express the results as a fold-change in caspase-3 activity compared to the vehicle-treated control.

Data Presentation and Interpretation
Compound IDFold Increase in Caspase-3 Activity (vs. Control) at 24h
AKD-002 4.5 ± 0.3
AKD-004 6.2 ± 0.5
Control1.0 ± 0.1
Staurosporine8.5 ± 0.7

Interpretation: A significant fold-increase in caspase-3 activity for compounds AKD-002 and AKD-004 suggests that their cytotoxic effect is mediated, at least in part, by the induction of apoptosis.

Part 3: Mechanistic Studies - Identifying a Signaling Pathway

For compounds that are confirmed to induce apoptosis, the next logical step is to investigate the upstream signaling pathways they modulate. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[10] Many natural and synthetic compounds exert their anticancer effects by inhibiting this pathway.[11]

NF-κB Reporter Assay: Measuring Transcriptional Activity

A luciferase reporter assay is a common and effective method for measuring the transcriptional activity of NF-κB.[12] In this assay, cells are transfected with a plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites. If a compound inhibits the NF-κB pathway, the translocation of active NF-κB to the nucleus and subsequent luciferase expression will be reduced.

Causality Behind Experimental Choices:

  • Why a Reporter Assay? This cell-based assay provides a quantitative measure of the functional output of the NF-κB signaling pathway (i.e., transcriptional activation), making it a direct indicator of pathway inhibition.[13]

  • Stimulation with TNF-α: To study inhibition, the NF-κB pathway must first be activated. Tumor necrosis factor-alpha (TNF-α) is a potent and commonly used pro-inflammatory cytokine that activates the canonical NF-κB pathway.[7]

  • Dual-Luciferase System: A dual-luciferase system, with a second reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter, is highly recommended. This allows for normalization of the experimental results to account for variations in transfection efficiency and cell number.[14]

G cluster_0 Canonical NF-κB Signaling Pathway cluster_1 In Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Inflammation, Survival) AKD α-Arylthio Ketone Derivative AKD->IKK Inhibits NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Gene_exp Gene Expression DNA->Gene_exp

Figure 2: A simplified diagram of the canonical NF-κB signaling pathway and a potential point of inhibition by α-arylthio ketone derivatives.

Experimental Protocol: NF-κB Dual-Luciferase Reporter Assay
  • Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the transfected cells with various concentrations of the α-arylthio ketone derivatives for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.

Data Presentation and Interpretation
Compound ID% NF-κB Inhibition at 10 µM (vs. TNF-α control)
AKD-002 45.3 ± 3.1
AKD-004 72.8 ± 4.5
Control0 ± 2.5

Interpretation: The dose-dependent inhibition of TNF-α-induced NF-κB activity by AKD-004 suggests that its pro-apoptotic effects may be mediated through the suppression of this critical cell survival pathway. This provides a strong rationale for further lead optimization and in vivo studies.

Conclusion and Future Directions

This guide has outlined a systematic and technically grounded approach for the biological activity screening of novel α-arylthio ketone derivatives, with a focus on anticancer applications. By employing a tiered screening cascade—from high-throughput cytotoxicity assessment to specific mechanistic assays—researchers can efficiently identify and characterize promising lead compounds. The causality-driven selection of assays, such as the MTT, caspase-3, and NF-κB reporter assays, ensures a robust and self-validating workflow.

The hypothetical data presented herein illustrate how structure-activity relationships can begin to be elucidated even at the early stages of screening. For instance, the enhanced potency of compounds with electron-withdrawing substituents suggests a clear direction for the next round of chemical synthesis and optimization.

Future studies should aim to broaden the scope of screening to include other potential biological activities, such as anti-inflammatory and antimicrobial effects. For the most promising anticancer candidates, further investigations into their effects on the cell cycle, interaction with specific protein targets, and in vivo efficacy in animal models will be crucial steps in the drug development pipeline. The α-arylthio ketone scaffold holds considerable promise, and a rigorous screening approach is paramount to unlocking its full therapeutic potential.

References

  • Structure-Activity Relationships for Anticancer Activity. (n.d.). ResearchGate.
  • 2.10. Dual Luciferase Reporter Assay for Measurement of NF-κB Activity. (2021). Bio-protocol, 11(15), e4110. [Link]

  • NF-KBLUCIFERASE ASSAY. (2012). Bowdish Lab. [Link]

  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences.
  • Novel pyrrolo[2,1-a]isoquinoline aryl ketones attenuate carbon nanotube-induced acute lung injury through NF-κB pathway inhibition. (2025). RSC Medicinal Chemistry.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Future Journal of Pharmaceutical Sciences.
  • Arylthioindoles: Promising compounds against cancer cell proliferation. (2012). European Journal of Histochemistry. [Link]

  • Challenges of HTS in early-stage drug discovery. (n.d.). AXXAM. [Link]

  • Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review. (2021). Molecules.
  • Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. (2020). ChemMedChem.
  • Unveiling the Relationship between Structure and Anticancer Properties of Permethylated Anigopreissin A: A Study with Thirteen Analogues. (2024). Molecules.
  • Structure–antitumor activity relationship of hybrid acetogenins focusing on connecting groups between heterocycles and the linker moiety. (2019). RSC Advances.
  • Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH). (2018). Journal of Medicinal Chemistry.
  • Preparation of 5-aryl-3-alkylthio-l,2,4-triazoles and corresponding sulfones with antiinflammatory-analgesic activity. (2007). Bioorganic & Medicinal Chemistry.
  • Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. (2012). Letters in Drug Design & Discovery.
  • Structure-Activity Relationships for Anticancer Activity. (n.d.). ResearchGate.
  • Synthesis of Functionalized β-Keto Arylthioethers by the Aryne Induced[12][14] Stevens Rearrangement of Allylthioethers. (2017). The Journal of Organic Chemistry.

  • Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. (2020). ACS Omega.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Rel
  • Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. (2020). International Journal of Molecular Sciences. [Link]

  • Synthesis and Biological Evaluation of α-Tocopherol Derivatives as Potential Anticancer Agents. (2023). Molecules.
  • Naturally Occurring NF-κB Inhibitors. (2008). Mini-Reviews in Medicinal Chemistry.
  • Bis-aryl-α,β-unsaturated ketone (ABK) chaperonin inhibitors exhibit selective cytotoxicity to colorectal cancer cells that cor. (2024). Bioorganic & Medicinal Chemistry.

Sources

Deciphering the Mechanism of Action of Thiophene-Containing Molecules: A Comprehensive Guide to Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiophene ring—a five-membered, sulfur-containing heteroaromatic system—is a privileged pharmacophore in modern drug discovery. As a classical bioisostere of benzene, thiophene modulates a molecule's lipophilicity, geometric conformation, and receptor-binding thermodynamics. However, the incorporation of a thiophene moiety presents a profound dichotomy: it can drive highly specific, potent pharmacological mechanisms of action (MoA), yet it simultaneously introduces the risk of cytochrome P450 (CYP450)-mediated bioactivation into toxic electrophiles.

As an Application Scientist, navigating this "double-edged sword" requires a rigorous understanding of both target engagement kinetics and metabolic routing. This whitepaper synthesizes the dualistic nature of thiophene-containing molecules, detailing their therapeutic pathways, toxicological liabilities, and the self-validating experimental protocols required to evaluate them.

Pharmacological Mechanisms: Case Studies in Target Engagement

The therapeutic efficacy of thiophene derivatives spans multiple disease states, driven by the ring's ability to optimize ligand-receptor interactions.

Selective Estrogen Receptor Modulation (SERM): Raloxifene

Raloxifene, a benzothiophene derivative, exemplifies how the thiophene scaffold can drive tissue-specific pharmacology. It acts as a Selective Estrogen Receptor Modulator (SERM), functioning as an estrogen agonist in bone tissue and an antagonist in breast and uterine tissues1[1].

Mechanistic Causality: The benzothiophene core binds with high affinity to the ligand-binding domain of the estrogen receptor (ERα and ERβ). However, the bulky piperidine side chain of raloxifene sterically hinders the alignment of the receptor's activation function-2 (AF-2) helix. This distinct conformational change dictates the differential recruitment of transcriptional co-repressors (in breast tissue) versus co-activators (in bone tissue), thereby preventing breast cancer proliferation while simultaneously increasing bone mineral density2[2].

G RAL Raloxifene (Benzothiophene) ER Estrogen Receptor (ER) RAL->ER High Affinity Binding CONF Receptor Conformational Change ER->CONF BONE Bone Tissue (Agonist) CONF->BONE Co-activator Recruitment BREAST Breast/Uterine Tissue (Antagonist) CONF->BREAST Co-repressor Recruitment RES Increased Bone Density BONE->RES RES2 Decreased Cancer Risk BREAST->RES2

Tissue-selective mechanism of action of raloxifene via estrogen receptor modulation.

Multi-Receptor Antagonism: Olanzapine

Olanzapine is a thienobenzodiazepine utilized as a second-generation atypical antipsychotic. Its MoA relies on the potent antagonism of serotonin (5-HT2A) and dopamine (D2) receptors 3[3].

Mechanistic Causality: The "fast-off" theory posits that olanzapine rapidly dissociates from the D2 receptor, which is sufficient to produce an antipsychotic effect while minimizing the extrapyramidal side effects associated with typical antipsychotics 3[3]. Notably, despite containing a thiophene ring, olanzapine avoids thiophene-mediated hepatotoxicity because its primary metabolic clearance is diverted toward N-glucuronidation and N-demethylation, leaving the thiophene ring intact4[4].

Viral Entry Inhibition

Recent advancements have identified thiophene derivatives as potent viral entry inhibitors for the Ebola virus (EBOV). These compounds function by disrupting the critical protein-protein interaction between the viral glycoprotein (EBOV-GP) and the host Niemann-Pick C1 (NPC1) receptor5[5]. The thiophene core acts as a rigid scaffold that optimally projects functional groups into the NPC1 binding pocket, physically blocking viral fusion.

Toxicological Mechanisms: The CYP450 Bioactivation Liability

While pharmacologically valuable, the thiophene ring is classified as a "structural alert" in medicinal chemistry. Its electron-rich nature makes it susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes (predominantly CYP2C9 and CYP3A4).

Mechanistic Causality: CYP450-mediated oxidation of the thiophene ring occurs via two competitive pathways: S-oxidation and epoxidation6[6]. Both pathways generate highly reactive, unstable electrophiles (thiophene S-oxides and thiophene epoxides). If not rapidly detoxified by glutathione (GSH), these electrophiles covalently bind to nucleophilic residues on hepatic proteins, triggering immune-mediated hepatotoxicity7[7]. This exact mechanism led to the market withdrawal of the diuretic drug tienilic acid 4[4].

G T Thiophene Drug (e.g., Tienilic Acid) CYP CYP450 Enzymes T->CYP SO Thiophene S-oxide (Reactive) CYP->SO S-oxidation EP Thiophene Epoxide (Reactive) CYP->EP Epoxidation TOX Protein Adducts (Toxicity) SO->TOX Covalent Binding DETOX GSH Conjugation (Detoxification) SO->DETOX EP->TOX Covalent Binding EP->DETOX

CYP450-mediated bioactivation of thiophene rings into reactive electrophiles.

Quantitative Data Summary

The following table summarizes the divergent pharmacological and toxicological profiles of key thiophene-containing molecules.

CompoundThiophene Sub-ClassPrimary TargetPharmacological MoAToxicological Liability
Raloxifene BenzothiopheneERα / ERβSERM (Tissue-specific agonist/antagonist)Low (Sterically protected from oxidation)
Olanzapine Thienobenzodiazepine5-HT2A / D2Multi-receptor antagonism (Fast-off kinetics)Low (Metabolism diverted to N-glucuronidation)
Tienilic Acid ThiopheneCYP2C9 (Off-target)Diuretic (Historical)High (CYP450 bioactivation to reactive S-oxide)
Suprofen ThiopheneCOX-1 / COX-2NSAIDHigh (Renal toxicity via reactive metabolites)

Experimental Protocols for MoA and Toxicity Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. They move beyond mere observation to establish direct causality in target binding and metabolic liability.

Protocol 1: Reactive Metabolite Trapping via Glutathione (GSH) Conjugation

Because thiophene S-oxides and epoxides are transient and highly unstable, they cannot be measured directly. This protocol uses GSH as a surrogate nucleophile to trap electrophiles, forming stable adducts detectable by LC-HRMS.

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate 10 µM of the thiophene test compound with 1.0 mg/mL pooled human liver microsomes (HLMs) in 0.1 M potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.

    • Causality: HLMs provide the full complement of CYP450 enzymes required to simulate hepatic phase I metabolism.

  • Electrophilic Trapping: Add 5 mM reduced glutathione (GSH) to the mixture. Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

    • Causality: The highly nucleophilic thiol group of GSH rapidly reacts with any generated thiophene S-oxides/epoxides, preventing them from binding to microsomal proteins.

  • Quenching & Centrifugation: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-HRMS Analysis: Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Scan for neutral loss of 129 Da (characteristic of GSH adducts) and mass shifts corresponding to [M + O + GSH].

System Validation Checkpoint: Run parallel incubations with Tienilic Acid (Positive Control: must yield robust GSH-adduct peaks) and Olanzapine (Negative Control: must show parent depletion via N-glucuronidation but zero GSH-adducts). If the positive control fails, verify NADPH viability.

Protocol 2: Surface Plasmon Resonance (SPR) for Target Binding Kinetics

To validate the "fast-off" mechanism of action (e.g., for atypical antipsychotics like olanzapine), equilibrium binding assays ( Kd​ ) are insufficient. SPR provides real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Covalently immobilize the purified recombinant target receptor (e.g., D2 receptor or ERα) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).

    • Causality: Covalent tethering ensures the receptor remains stable under continuous flow, allowing precise measurement of ligand interactions without mass transport limitations.

  • Analyte Injection: Inject the thiophene compound across the sensor surface at a flow rate of 30 µL/min in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the estimated Kd​ ).

  • Kinetic Evaluation: Record the sensorgrams. Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

    • Causality: A high koff​ value mathematically proves the "fast-off" hypothesis, explaining why a drug might achieve target antagonism without prolonged receptor blockade.

System Validation Checkpoint: Utilize a reference flow cell (activated and deactivated without protein) to subtract bulk refractive index changes and non-specific binding. Calculate the theoretical maximum response ( Rmax​ ) to confirm a 1:1 binding stoichiometry.

Sources

Reactivity and Stability of α-Sulfenylated Ketones: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The incorporation of sulfur into organic frameworks is a cornerstone of modern medicinal chemistry and materials science. Among sulfur-containing motifs, α -sulfenylated ketones (also known as α -thio ketones or α -arylthio/alkylthio ketones) occupy a privileged position. They serve as both stable pharmacophores in drug design and highly versatile intermediates in complex total synthesis.

The dual nature of α -sulfenylated ketones—thermodynamically stable yet chemically reactive under specific conditions—stems from the unique electronic properties of the sulfur atom. The sulfur lone pairs can stabilize adjacent electron-deficient centers (e.g., forming episulfonium ions), while its low-lying σ∗ orbitals and polarizability stabilize adjacent carbanions (enolates). This guide dissects the causality behind their stability, details validated synthetic protocols, and explores their downstream reactivity profiles.

Thermodynamic Stability vs. Chemical Reactivity

In physiological environments and standard synthetic workups, the C(sp³)–S bond of an α -sulfenylated ketone is highly stable. However, as an application scientist, controlling the selective activation of this bond is the primary challenge in utilizing these compounds.

The reactivity of α -sulfenylated ketones can be categorized into three primary pathways:

  • Oxidative Lability: The sulfur atom is easily oxidized to a sulfoxide or sulfone. This oxidation drastically alters the electronic landscape, increasing the acidity of the α -protons and setting the stage for Pummerer-type rearrangements[1].

  • Reductive/Radical Cleavage: Under single-electron transfer (SET) conditions, such as electroreductive environments, the C(sp³)–S bond can be selectively cleaved orthogonally to traditional two-electron transition-metal pathways[2].

  • Transition-Metal Metathesis: Specific transition metals, notably Rhodium, can insert into the C–S bond, allowing for reversible single-bond metathesis and thio-group transfer[3].

Quantitative Comparison of Synthetic Methodologies

To harness these reactivity profiles, various synthetic routes have been developed. Table 1 summarizes the quantitative data and operational advantages of the leading methodologies.

Table 1: Comparison of Synthetic Methodologies for α -Sulfenylated Ketones

MethodologyCatalyst / ReagentsTypical ConditionsYield RangeCausality / Key AdvantageRef
Organocatalytic D,L-Proline, Diaryl DisulfideNeat/DMSO, RT – 50 °C70–95%Enamine activation raises HOMO; metal-free.[4]
Electrochemical Undivided cell, LiClO₄Constant current, RT34–93%Anodic oxidation generates S-electrophile in situ.[2]
Rh-Metathesis RhH(PPh₃)₄, dppeToluene, Reflux60–85%Reversible C–S transfer via oxidative addition.[3]
Epoxy Cleavage NaSePh or HClMild, RT50–80%Ring-opening of α,β -epoxy sulfoxides.[5]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is provided for every reagent choice to ensure reproducibility and logical troubleshooting.

Protocol A: Metal-Free Direct α -Sulfanylation via Organocatalysis

Causality & Mechanism: Traditional sulfenylations require pre-formed enolates (using strong bases like LDA) or toxic transition metals. The Vaquer et al. protocol bypasses this by utilizing D,L-proline[4]. The secondary amine of proline reversibly condenses with the ketone to form an electron-rich enamine. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), facilitating a direct nucleophilic attack on the relatively soft, electrophilic sulfur atom of the diaryl disulfide. Hydrolysis subsequently releases the product and regenerates the catalyst.

G A Ketone + Disulfide B Proline Catalyst A->B C Enamine Intermediate B->C D Sulfenylation C->D E Hydrolysis D->E F α-Thio Ketone E->F

Caption: Workflow for the metal-free, proline-catalyzed α-sulfanylation of ketones.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried reaction vessel with the target ketone (1.0 equiv) and the selected diaryl disulfide (1.2 equiv).

  • Catalyst Addition: Add D,L-proline (20 mol%). Causality: 20 mol% ensures a sufficient steady-state concentration of the enamine intermediate without complicating the final aqueous workup.

  • Reaction: Stir the mixture in DMSO (or neat, depending on ketone liquidity) at room temperature to 50 °C. Validation Check: A transient yellowing of the solution often indicates active enamine-disulfide charge transfer.

  • Quenching: Upon completion (monitored by TLC, typically 4–12 hours), quench with distilled water to hydrolyze the iminium intermediate. Extract with ethyl acetate (3 × 15 mL).

  • Quality Control (QC): Purify via silica gel chromatography. Validate the product using ¹H NMR: look for the diagnostic downfield shift of the α -proton adjacent to both the carbonyl and the sulfur atom (typically δ 3.5–4.0 ppm).

Protocol B: Electrochemical Direct Synthesis

Causality & Mechanism: Electrochemical synthesis provides a reagent-free method for generating reactive sulfur species. By applying an anodic current, thiols or disulfides are oxidized to electrophilic sulfur radicals or cations in situ. These species rapidly react with enol acetates or unactivated ketones. LiClO₄ is selected as the electrolyte because it provides high ionic conductivity without participating in competitive anodic oxidation[2].

Step-by-Step Methodology:

  • Cell Setup: Equip an undivided electrochemical cell with a graphite anode (for efficient electron transfer) and a platinum plate cathode.

  • Solution Prep: Dissolve the ketone/enol acetate (1.0 equiv) and the sulfur source (e.g., aryl thiol, 1.5 equiv) in a 0.1 M solution of LiClO₄ in acetonitrile.

  • Electrolysis: Apply a constant current of 10–15 mA at room temperature. Causality: Constant current (galvanostatic control) ensures a predictable rate of electrophile generation, preventing over-oxidation of the product.

  • Monitoring: Run the reaction until 2.0–2.5 F/mol of charge is passed.

  • Isolation & QC: Evaporate the solvent under reduced pressure. Purify via chromatography. Validate via ¹³C NMR (carbonyl carbon typically shifts slightly upfield relative to the parent ketone due to sulfur's electron-donating resonance).

Advanced Transformations & Downstream Reactivity

Once synthesized, the α -sulfenylated ketone is a linchpin for complex molecular architectures.

Oxidation and the Pummerer Rearrangement

Oxidizing the thioether to a sulfoxide (using mCPBA or H₂O₂) activates the α -position. Treatment with an acylating agent (like acetic anhydride) triggers the Pummerer rearrangement. The sulfoxide oxygen is acylated, leading to the elimination of acetate to form a highly electrophilic thionium ion. Re-addition of acetate and subsequent hydrolysis yields α -diones or α -ketoacetals[1]. This is a powerful method for converting a simple ketone into a highly functionalized dicarbonyl compound.

G A α-Thio Ketone B Oxidation A->B C Sulfoxide B->C D Acylation C->D E Sulfonium Ion D->E -AcO- F Hydrolysis E->F +AcO- G α-Dione F->G -RSH

Caption: Mechanistic pathway of the Pummerer rearrangement generating α-diones.

Reversible Single-Bond Metathesis

Arisawa et al. demonstrated that the C–S bond in α -phenylthio ketones is not entirely static. In the presence of a RhH(PPh₃)₄ catalyst and dppe ligand, the methylthio group can be reversibly transferred between ketone α -positions[3]. This single-bond metathesis occurs at equilibrium, showcasing the dynamic covalent chemistry potential of α -sulfenylated ketones in materials science.

Ring Expansions via Organosulfones

As demonstrated by Trost and Mikhail, organosulfones act as "chemical chameleons." α -Sulfenylated ketones can be utilized in ring-expansion methodologies to generate larger carbocyclic frameworks, such as expanding to α -methoxy and α -phenylthio ketones[6]. The sulfur atom stabilizes the transient electron deficiency during the transition state of the rearrangement, dictating the regioselectivity of the ring expansion.

Conclusion

α -Sulfenylated ketones are far more than simple protected functional groups; they are dynamic nodes of reactivity. By understanding the causality behind their synthesis—whether through organocatalytic enamine activation or electrochemical anodic oxidation—researchers can reliably install these motifs. Furthermore, their predictable downstream lability (via Pummerer rearrangements or transition-metal metathesis) makes them indispensable tools for the modern synthetic chemist.

References

  • Kumagawa, T., Satoh, T., Yamakawa, K. (1985). Novel Synthesis of α-Amino Carboxamides and Their Related Compounds via α-Oxo Sulfones Starting from 2,2-Disulfonyloxiranes. ChemInform / ResearchGate. 5

  • Tehrani, K. A., Boeykens, M., Tyvorskii, V. I., De Kimpe, N. (2000). Recent Progress in the Sulfur-Containing Perfume & Flavors Construction. Tetrahedron / ResearchGate. 1

  • Arisawa, M., et al. (2009). Rhodium-catalyzed methylthio transfer reaction between ketone alpha-positions: reversible single-bond metathesis of C-S and C-H bonds. PubMed. 3

  • Trost, B. M., Mikhail, G. K. (1987). Organosulfones as chemical chameleons. Ring expansion to .alpha.-methoxy and .alpha.-phenylthio ketones. Journal of the American Chemical Society. 6

  • Vaquer, A. F., Frongia, A., Secci, F., Tuveri, E. (2015). Disulfide-based metal-free α-sulfanylation of ketones. RSC Advances. 4

  • ACS Publications. (2022). Direct Synthesis of α-Sulfenylated Ketones under Electrochemical Conditions. The Journal of Organic Chemistry. 2

Sources

Beyond Benzene: A Technical Guide to Thiophene Bioisosterism in Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Bioisosterism remains a foundational strategy in hit-to-lead and lead optimization, allowing medicinal chemists to fine-tune pharmacodynamics and pharmacokinetics without drastically altering molecular topology[1]. Among classical ring equivalents, the substitution of a benzene ring with a thiophene heterocycle is one of the most widely executed structural modifications[2]. As a Senior Application Scientist, I have observed that while this replacement appears straightforward on paper, the electronic and geometric nuances of the sulfur atom introduce complex variables into a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[3]. This whitepaper explores the causality behind thiophene bioisosterism, providing quantitative physicochemical comparisons, mechanistic insights into metabolic liabilities, and self-validating experimental protocols for evaluating novel thiophene analogs.

Physicochemical Profiling: Benzene vs. Thiophene

The success of thiophene as a phenyl surrogate stems from its geometric mimicry. The sulfur atom is considered geometrically and electronically equivalent to one double bond of the benzene ring[2]. However, the introduction of a heteroatom fundamentally alters the electron density and lipophilicity of the scaffold.

Table 1: Quantitative Physicochemical Comparison of Benzene and Thiophene
PropertyBenzene AnalogThiophene AnalogMechanistic Implication in Drug Design
LogP (Lipophilicity) ~2.13 (Base)~1.81 (Base)Thiophene's lower LogP generally improves aqueous solubility. The sulfur lone pairs can act as weak hydrogen bond acceptors, reducing overall lipophilicity[3].
Dipole Moment 0.0 D~0.53 DThe inherent dipole of thiophene alters electrostatic interactions within the target receptor's binding pocket compared to the nonpolar benzene ring[3].
Aromaticity & Reactivity High / StableModerate / HighThiophene is highly aromatic but more electron-rich than benzene, making it more susceptible to electrophilic aromatic substitution[4].
Metabolic Liability Arene oxidationS-oxidation / EpoxidationBenzene is prone to CYP-mediated oxidation. Thiophene can resist this, but may form reactive S-oxides, requiring careful substitution patterns[3],[5].

Mechanistic Impact on ADME and Bioactivation

A primary driver for replacing a benzene or phenol ring with thiophene is to evade rapid Phase II metabolism (such as the glucuronidation of phenols) or to block specific cytochrome P450 (CYP) mediated oxidation sites[6]. However, thiophene itself introduces a unique metabolic liability that must be engineered out of the lead compound.

The Causality of Toxicity: Cytochrome P450 enzymes (e.g., CYP2C9) can oxidize the thiophene ring to form highly reactive electrophilic species, specifically thiophene S-oxides and thiophene epoxides[7]. If these reactive metabolites (RMs) are not rapidly quenched by glutathione (GSH) in the liver, they can covalently bind to hepatocellular proteins, leading to idiosyncratic drug-induced liver injury (DILI)[5].

The Design Solution: To engineer a self-validating, safe bioisostere, medicinal chemists strategically place substituents (such as halogens or methyl groups) at the C2 and C5 positions of the thiophene ring. This creates steric hindrance and electronically deactivates the ring, effectively blocking the CYP450 active site from accessing the sulfur atom and redirecting metabolism toward safer clearance pathways[5].

G Lead Lead Compound (Phenyl Ring) Design Bioisosteric Replacement (Thiophene Scaffold) Lead->Design Optimize ADME Assay Metabolic Stability Assay (Hepatocytes / HLM) Design->Assay In Vitro Testing LCMS LC-MS/MS Quantification & GSH Trapping Assay->LCMS Quench & Analyze Decision Calculate Intrinsic Clearance (Clint & t1/2) LCMS->Decision Data Processing

Caption: Workflow for designing and evaluating the metabolic stability of thiophene bioisosteres.

Experimental Protocol: Evaluating Metabolic Stability

To validate the metabolic stability of a newly synthesized thiophene bioisostere, an in vitro hepatocyte or Human Liver Microsome (HLM) assay must be conducted. The following protocol is designed as a self-validating system to ensure precise calculation of intrinsic clearance ( Clint​ ) and half-life ( t1/2​ )[8].

Step-by-Step Methodology:
  • Preparation of Test Compounds: Dilute the thiophene analog to a final assay concentration of 1 µM[8].

    • Causality: Utilizing a low concentration ensures the reaction operates under first-order kinetics, where the enzyme concentration is vastly in excess of the substrate, preventing saturation and yielding accurate clearance rates.

  • Cell/Enzyme Equilibration: Suspend cryopreserved human hepatocytes to a concentration of 0.5×106 cells/mL in assay buffer. Pre-incubate at 37°C for 10 minutes[8].

    • Causality: Pre-incubation restores baseline metabolic activity and equilibrates the system to physiological temperatures before the introduction of the xenobiotic.

  • Assay Initiation: For HLM assays, initiate the biotransformation by adding 1 mM NADPH (a crucial cofactor)[7].

    • Causality: CYP450 enzymes require the electron transfer provided by NADPH to catalyze the oxidation of the thiophene ring. Without it, Phase I metabolism cannot occur.

  • Time-Course Sampling & Quenching: Extract aliquots at standard time points (e.g., 0, 5, 15, 30, 60 minutes) and immediately transfer them into three volumes of ice-cold acetonitrile containing an internal standard[8].

    • Causality: Cold acetonitrile instantly denatures the metabolic enzymes, halting the reaction at precise intervals, while simultaneously precipitating proteins to prepare the sample for mass spectrometry.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant to measure the parent compound depletion. Plot the natural log of the remaining compound versus time to determine the elimination rate constant ( k ) and calculate Clint​ [8].

Case Study: Thiophene Bioisosteres in GluN2B Receptor Ligands

A practical demonstration of this strategy is found in the optimization of NMDA receptor antagonists targeting the GluN2B subunit. Early lead compounds contained phenol and aniline moieties, which suffer from rapid biotransformation, limiting their clinical viability[6].

By executing a bioisosteric replacement of the donor-substituted benzene ring with a thiophene ring, researchers successfully bypassed the rapid Phase II metabolism associated with phenols[6]. The resulting [7]annulenothiophene derivatives maintained the required spatial geometry and exhibited an 8-fold higher affinity for the GluN2B receptor ( Ki​ = 26 nM) compared to their benzylic OH counterparts, proving that the OH moiety was not strictly essential for high-affinity binding[6].

G Ligand Thiophene Bioisostere (GluN2B Ligand) Receptor NMDA Receptor (GluN2B Subunit) Ligand->Receptor Competitive Binding IonChannel Ion Channel Modulation Receptor->IonChannel Allosteric Shift CaInflux Intracellular Ca2+ Flux IonChannel->CaInflux Regulates Toxicity Excitotoxicity Prevention CaInflux->Toxicity Neuroprotection

Caption: Pharmacodynamic signaling pathway of thiophene-based GluN2B antagonists preventing neurotoxicity.

Experimental Protocol: Radioligand Binding Assay for Target Engagement

To empirically prove that a newly designed thiophene bioisostere retains or improves target affinity compared to its benzene predecessor, a competitive radioligand binding assay is employed[6].

Step-by-Step Methodology:
  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., GluN2B) and resuspend in a physiological assay buffer.

  • Filter Pre-treatment: Presoak glass fiber filter mats in 0.5% aqueous polyethylenimine for 2 hours at room temperature[6].

    • Causality: Polyethylenimine coats the negatively charged glass fibers, neutralizing them and drastically reducing the non-specific binding of positively charged radioligands, ensuring a high signal-to-noise ratio.

  • Competitive Incubation: In a 96-well plate, combine 50 µL of assay buffer, 50 µL of the thiophene test compound (at varying concentrations from 10−10 to 10−5 M), and a fixed concentration of the radiolabeled reference ligand[6].

    • Causality: The unlabeled thiophene compound competes with the radioligand for the receptor's active site. The degree of displacement is directly proportional to the bioisostere's binding affinity.

  • Filtration and Washing: Rapidly filter the incubation mixture through the pre-treated mats and wash extensively with ice-cold buffer.

    • Causality: Rapid filtration separates the receptor-bound ligand from the free ligand, while cold buffer slows dissociation kinetics during the wash step, preserving the equilibrium state.

  • Quantification: Measure the retained radioactivity using a scintillation counter to calculate the IC50​ and subsequent Ki​ values.

Conclusion

The bioisosteric replacement of benzene with thiophene is a powerful tool in the medicinal chemist's arsenal, offering a rational pathway to modulate lipophilicity, improve solubility, and bypass specific metabolic liabilities[3],[1]. However, as demonstrated through physicochemical profiling and metabolic assays, this modification requires rigorous empirical validation to avoid introducing new toxicological risks via thiophene S-oxidation[5]. By adhering to the self-validating protocols outlined in this guide, drug development professionals can confidently leverage the thiophene scaffold to engineer safer, more efficacious therapeutics.

References

  • [4] Benchchem. The Thiophene Scaffold: A Cornerstone in Modern Chemical Biology and Drug Design.4

  • [3] Benchchem. Comparative study of thiophene versus benzene bioisosteres in drug design.3

  • [2] Drug Design Org. Bioisosterism.2

  • [6] National Institutes of Health (PMC). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold.6

  • [1] Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability.1

  • [7] National Institutes of Health (PMC). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9.7

  • [8] Protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes.8

  • [5] ACS Publications (Chemical Research in Toxicology). Bioactivation Potential of Thiophene-Containing Drugs.5

Sources

Methodological & Application

Application Note: High-Yield Protocol for the Palladium-Catalyzed α-Arylation of Ketones

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The palladium-catalyzed α-arylation of ketones represents a cornerstone transformation in modern synthetic organic chemistry and drug development. Independently and concurrently developed by the [1], this cross-coupling methodology enables the direct formation of a C–C bond between an aryl halide and the α-carbon of an enolizable ketone[2].

By replacing harsh, stoichiometric classical enolate alkylation methods, this catalytic approach offers superior functional group tolerance, scalability, and regioselectivity. This application note provides a comprehensive, self-validating protocol for the α-arylation of ketones, detailing the mechanistic causality behind parameter selection, reaction optimization, and troubleshooting.

Mechanistic Causality & Reaction Design

To achieve high yields and prevent side reactions, it is critical to understand the catalytic cycle. The reaction proceeds through three fundamental organometallic steps:

  • Oxidative Addition: The active Ln​Pd(0) species inserts into the Ar–X bond of the aryl halide. The use of electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines) increases the electron density on the palladium center, significantly accelerating this step[3].

  • Enolate Formation & Transmetalation: A base deprotonates the ketone to form an enolate. This enolate displaces the halide on the Ln​Pd(II)(Ar)(X) complex. The choice of base dictates the rate of this step; stronger bases (NaOtBu) drive rapid enolate formation, while weaker bases ( K3​PO4​ ) require highly active catalysts to proceed efficiently[3].

  • Reductive Elimination: The aryl and enolate ligands couple to form the target α-aryl ketone, regenerating the Ln​Pd(0) catalyst. Sterically hindered ligands (e.g., XPhos, BrettPhos) physically crowd the palladium center, forcing the two organic groups together. This steric pressure accelerates C–C bond formation and suppresses undesired pathways like β-hydride elimination or O-arylation[3].

CatalyticCycle Pd0 LnPd(0) Active Catalyst PdII_ArX LnPd(II)(Ar)(X) Intermediate I Pd0->PdII_ArX Oxidative Addition (+ Ar-X) PdII_ArEn LnPd(II)(Ar)(Enolate) Intermediate II PdII_ArX->PdII_ArEn Transmetalation (+ Ketone Enolate, - HX) PdII_ArEn->Pd0 Reductive Elimination (- Product) Product α-Aryl Ketone Product PdII_ArEn->Product Release

Figure 1: General catalytic cycle for the Pd-catalyzed α-arylation of ketones.

Parameter Optimization Matrix

The success of the α-arylation is highly dependent on the synergistic selection of the catalyst, ligand, base, and solvent[2]. The table below summarizes the causality behind these experimental choices.

Parameter CategoryReagent OptionCausality & Strategic Application
Catalyst Precursor Pd(OAc)₂ / Pd₂(dba)₃ Traditional Pd sources. Require in situ reduction to Pd(0), which can lead to incomplete activation or ligand consumption.
XPhos Pd G4 Modern palladacycle precatalyst. Rapidly generates the active Ln​Pd(0) species upon mild base activation, preventing catalyst deactivation[4].
Ligand XPhos / BrettPhos Bulky, electron-rich monodentate ligands. Ideal for general cross-coupling; their steric bulk accelerates reductive elimination[3].
Xantphos Bidentate ligand with a wide bite angle. Excellent for suppressing β-hydride elimination and favored when using base-sensitive substrates[3].
Base NaOtBu Strong base. Drives rapid enolate formation. Ideal for unactivated, robust aliphatic and aromatic ketones[4].
K₃PO₄ / Cs₂CO₃ Mild bases. Mandatory when substrates contain base-sensitive moieties (esters, nitriles, epoxides)[3].
Solvent Toluene Non-polar, high boiling point. The standard solvent that supports high temperatures and stabilizes the Pd intermediates[4].

Standardized Experimental Protocol

This highly optimized protocol utilizes a modern precatalyst (XPhos Pd G4) and is designed for the coupling of an aryl bromide with an enolizable ketone (e.g., acetophenone)[4].

Workflow Step1 1. Catalyst & Reagent Prep (Glovebox or Schlenk, Ar/N2) Step2 2. Solvent Addition (Anhydrous Toluene) Step1->Step2 Step3 3. Base Addition (NaOtBu or K3PO4) Step2->Step3 Step4 4. Heating & Stirring (60-100 °C, 4-24 h) Step3->Step4 Step5 5. Quenching & Workup (NH4Cl aq, EtOAc extraction) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Figure 2: Step-by-step experimental workflow for Pd-catalyzed α-arylation.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): To an oven-dried Schlenk flask or valved pressure tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and the XPhos Pd G4 precatalyst (1.0–2.0 mol%)[4]. Causality: Conducting this step under an inert atmosphere (Argon or Nitrogen) is critical, as Pd(0) intermediates and phosphine ligands are highly susceptible to oxidation.

  • Internal Standard Addition: Add bibenzyl or dodecane (0.5 equiv) to the flask. Causality: This establishes a self-validating system, allowing for precise yield calculation and reaction tracking via GC-MS or quantitative NMR[4].

  • Solvent & Substrate Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed toluene (to achieve a 0.2 M concentration), followed by the ketone (1.1–1.5 equiv)[4].

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 2.4 equiv) in one portion under a positive stream of Argon[4]. Seal the vessel.

  • Reaction Execution: Transfer the vessel to a pre-heated oil bath or heating block set to 60–100 °C. Stir vigorously (800+ rpm) for 4 to 24 hours[4]. Causality: High stirring rates are required to ensure the heterogeneous base is adequately suspended, facilitating the transmetalation step.

  • Quenching & Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous NH4​Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient to isolate the pure α-aryl ketone.

Self-Validating Quality Control & Troubleshooting

A robust protocol must be self-diagnostic. Use the following in-process controls to validate the reaction's integrity:

  • Visual Cues: Upon heating, the reaction mixture should transition from a brightly colored suspension (often red/orange from the precatalyst) to a dark, homogeneous-looking mixture. The appearance of a heavy, mirror-like black precipitate (palladium black) indicates catastrophic catalyst degradation, usually due to oxygen ingress or ligand dissociation.

  • Chromatographic Monitoring (LC-MS / GC-MS): Monitor the disappearance of the aryl halide relative to the internal standard (bibenzyl)[4].

  • Troubleshooting Side-Products:

    • Observation: High levels of dehalogenated arene (Ar–H).

      • Causality: Moisture in the system caused protode-palladation of the Pd(II)(Ar) intermediate, or reductive elimination is too slow.

      • Correction: Rigorously dry the base and solvent. Consider switching to a bulkier ligand to force reductive elimination.

    • Observation: Formation of an enol ether (O-arylation).

      • Causality: The enolate acted as a hard nucleophile, attacking via the oxygen atom rather than the carbon atom.

      • Correction: Switch to a bidentate ligand like Xantphos, which restricts the geometry of the Pd complex and heavily favors C–C bond formation over C–O bond formation[3].

References

  • Palucki, M.; Buchwald, S. L. "Palladium-catalyzed alpha-arylation of ketones." Journal of the American Chemical Society, 1997. URL:[Link]

  • Hamann, B. C.; Hartwig, J. F. "Palladium-Catalyzed Direct α-Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands and Reductive Elimination from a Transition Metal Enolate Complex." Journal of the American Chemical Society, 1997. URL:[Link]

  • "Palladium-Catalyzed Direct α-C(sp3) Heteroarylation of Ketones under Microwave Irradiation." The Journal of Organic Chemistry, 2019. URL:[Link]

  • "Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides." Organic Chemistry Portal, 2004. URL:[Link]

Sources

Application Note: 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one as a Divergent Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The compound 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one (CAS: 1178649-14-3) is a highly versatile α -arylthio ketone building block. In modern drug discovery, the efficient synthesis of functionalized heterocycles from a single, robust precursor is highly desirable. This specific scaffold combines three critical features:

  • The 5-Methylthiophene Pharmacophore: A well-documented bioisostere for phenyl rings, frequently utilized to enhance lipophilicity and metabolic stability in kinase and catechol O-methyltransferase (COMT) inhibitors [1].

  • The Electrophilic Carbonyl Core: Primes the molecule for rapid condensation with nucleophiles such as hydrazines and thioamides [2].

  • The α -Thioether Linkage: The o-tolylthio group can be strategically retained during cyclization. In medicinal chemistry, 3-arylthioindoles and 5-arylthiothiazoles are privileged structures; for instance, arylthioindoles are known to bind effectively to the colchicine site of β -tubulin, acting as potent tubulin assembly inhibitors [3].

This application note details the causality, optimization, and step-by-step protocols for converting this single precursor into two high-value heterocyclic classes via the Fischer Indole Cyclization and a Modified Hantzsch Condensation .

Divergent Synthetic Workflow

The following workflow illustrates how the α -arylthio ketone scaffold can be divergently routed into distinct heterocyclic spaces by altering the condensation partner and catalytic environment.

Workflow SM 1-(5-Methylthiophen-2-yl) -2-(o-tolylthio)ethan-1-one Indole 2-(5-Methylthiophen-2-yl) -3-(o-tolylthio)-1H-indole (Tubulin Inhibitor Scaffold) SM->Indole Phenylhydrazine, ZnCl2 AcOH, 90°C Thiazole 2-Amino-4-(5-methylthiophen-2-yl) -5-(o-tolylthio)thiazole (Kinase Inhibitor Scaffold) SM->Thiazole Thiourea, I2 (1 equiv) EtOH, 80°C

Figure 1: Divergent synthesis of indoles and thiazoles from a single α-arylthio ketone precursor.

Protocol A: Synthesis of 3-(o-Tolylthio)-1H-indoles via Fischer Cyclization

Causality & Experimental Design

The Fischer Indole Synthesis typically utilizes unfunctionalized ketones. When applying this methodology to an α -arylthio ketone, the primary challenge is preventing the premature cleavage of the C-S bond.

Catalyst Selection: We utilize anhydrous Zinc Chloride ( ZnCl2​ ) in Glacial Acetic Acid. ZnCl2​ acts as a specific Lewis acid that coordinates to the Nβ​ of the intermediate hydrazone. This coordination increases the electrophilicity of the imine carbon, facilitating tautomerization to the ene-hydrazine. More importantly, the zinc center stabilizes the highly polarized transition state during the critical [3,3]-sigmatropic rearrangement, ensuring the bulky o-tolylthio group migrates cleanly to the C3 position of the indole ring without elimination [2].

Optimization Data

Table 1: Optimization of Fischer Indole Cyclization Conditions

EntryCatalyst (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)
1PPA (Excess)Neat120445 (Extensive decomposition)
2 BF3​⋅OEt2​ (2.0)Toluene110652
3 ZnCl2​ (2.0)EtOH80861
4 ZnCl2​ (2.0) AcOH 90 3 88 (Optimal)
Step-by-Step Protocol

Self-Validating Checkpoint: The formation of the intermediate hydrazone must be confirmed via TLC before raising the temperature for cyclization.

  • Hydrazone Formation: To an oven-dried 50 mL round-bottom flask, add 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one (1.0 mmol, 262 mg) and absolute ethanol (10 mL). Add phenylhydrazine (1.1 mmol, 119 mg) dropwise at room temperature. Stir for 2 hours.

  • Validation: Check TLC (Hexanes/EtOAc 8:2). The ketone spot ( Rf​≈0.6 ) should disappear, replaced by a new, UV-active hydrazone spot ( Rf​≈0.7 ).

  • Solvent Exchange & Cyclization: Concentrate the mixture under reduced pressure to remove ethanol. Redissolve the crude hydrazone in glacial acetic acid (10 mL). Add anhydrous ZnCl2​ (2.0 mmol, 272 mg).

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath for 3 hours. The solution will darken significantly.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (50 mL) and neutralize carefully with saturated aqueous NaHCO3​ until pH ~7. Extract with ethyl acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford the target indole.

FischerMechanism A Hydrazone Formation B Tautomerization (Ene-Hydrazine) A->B C [3,3]-Sigmatropic Rearrangement B->C D Re-aromatization & Cyclization C->D E 3-Arylthioindole Product D->E

Figure 2: Mechanistic pathway of the Fischer [3,3]-sigmatropic rearrangement retaining the thioether.

Protocol B: Synthesis of 5-(o-Tolylthio)thiazoles via Modified Hantzsch Condensation

Causality & Experimental Design

Traditional Hantzsch thiazole synthesis relies on α -halo ketones. To utilize our α -arylthio ketone directly, we employ an Iodine-mediated oxidative condensation . Why Iodine? Molecular iodine ( I2​ ) acts as a mild, electrophilic activator. It transiently interacts with the enol form of the ketone, facilitating the nucleophilic attack of the thiourea sulfur atom. Unlike strong oxidants or harsh halogens that would cleave the C-S(aryl) bond, stoichiometric I2​ promotes the cyclization and subsequent aromatization (dehydration/oxidation) while perfectly preserving the o-tolylthio group at the C5 position.

Optimization Data

Table 2: Optimization of Oxidative Hantzsch Condensation

EntryOxidant/AdditiveSolventTemp (°C)Time (h)Isolated Yield (%)
1NoneEtOH8012Trace (No cyclization)
2 I2​ (10 mol%)EtOH80641 (Incomplete conversion)
3 I2​ (1.0 equiv) EtOH 80 4 85 (Optimal)
4 I2​ (1.0 equiv)DMF100272 (Byproduct formation)
Step-by-Step Protocol

Self-Validating Checkpoint: The reaction transitions from a dark iodine color to a pale yellow/colorless suspension as the iodine is consumed during the oxidative aromatization step.

  • Reagent Assembly: In a 25 mL round-bottom flask, dissolve 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one (1.0 mmol, 262 mg) and thiourea (1.2 mmol, 91 mg) in absolute ethanol (8 mL).

  • Oxidant Addition: Add molecular iodine ( I2​ , 1.0 mmol, 254 mg) in one portion. The solution will immediately turn dark brown.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C. Stir for 4 hours. Monitor the color change; the fading of the dark brown color indicates the consumption of iodine and progression of the aromatization.

  • Quenching: Cool the reaction to room temperature. Add 10 mL of a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution to quench any residual iodine. Stir for 15 minutes until the organic layer is pale yellow.

  • Workup: Extract the aqueous mixture with dichloromethane (DCM, 3×15 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ (20 mL) and brine (20 mL).

  • Purification: Dry over anhydrous MgSO4​ , filter, and concentrate under vacuum. Purify the residue via flash chromatography (Silica gel, DCM/MeOH 98:2) to yield the pure 2-amino-5-(o-tolylthio)thiazole derivative.

References

  • Catechol O-methyltransferase activity inhibiting compounds Patent HK1208859B URL
  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Chemical Reviews, ACS Publications URL:[Link]

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Use of α-arylthio ketones as intermediates in medicinal chemistry

Application Notes and Protocols: α -Arylthio Ketones as Strategic Intermediates in Medicinal Chemistry

Executive Summary

The integration of sulfur into pharmaceutical scaffolds has fundamentally shaped modern drug discovery. With over 360 FDA-approved sulfur-containing drugs currently on the market—ranging from sulfonamides to thioethers—the demand for reliable, scalable, and structurally versatile sulfurated building blocks is at an all-time high [1].

Among these, α -arylthio ketones stand out as privileged intermediates. They act as "chemical chameleons" [2], enabling synthetic chemists to mask reactive sites, direct stereochemistry, and execute complex structural rearrangements. This application note details the mechanistic rationale behind utilizing α -arylthio ketones, provides a quantitative comparison of modern synthetic methodologies, and outlines self-validating experimental protocols designed for high-yield, reproducible laboratory execution.

Mechanistic Rationale & Strategic Utility

As a Senior Application Scientist, I often see discovery teams struggle with late-stage functionalization or the installation of congested stereocenters. α -Arylthio ketones solve several of these bottlenecks through three distinct chemical behaviors:

  • Carbanion Stabilization (The "Directing" Effect): The arylthio group strongly stabilizes adjacent carbanions due to the polarizability of sulfur and the participation of its low-lying d-orbitals. This allows for highly regioselective α -alkylations, enabling one-carbon homologations and the construction of quaternary stereocenters [3].

  • Traceless Directing Groups: Following functionalization, the arylthio moiety can be cleanly excised via reductive desulfurization (e.g., using Raney Nickel or SmI 2​ ), leaving behind a functionalized alkyl ketone.

  • Oxidative Divergence: Oxidation of the thioether to a sulfoxide or sulfone transforms the sulfur moiety into an excellent leaving group. Subsequent thermal elimination yields α,β -unsaturated ketones (Michael acceptors), which are critical pharmacophores in targeted covalent inhibitors. Alternatively, Pummerer-type rearrangements can be employed to access complex α -functionalized heterocycles.

GRootα-Arylthio KetoneOxOxidation (mCPBA)Root->OxRedReductive CleavageRoot->RedRearrLewis Base CatalysisRoot->RearrProd1α,β-Unsaturated Ketones(Covalent Inhibitors)Ox->Prod1Prod2Regioselective Alkyl Ketones(Complex Scaffolds)Red->Prod2Prod3Asymmetric Semipinacol Products(Chiral Therapeutics)Rearr->Prod3

Fig 1: Synthetic divergence of α-arylthio ketones in drug discovery workflows.

Quantitative Data: Synthetic Strategies Comparison

Historically, synthesizing α -arylthio carbonyls required toxic, highly odorous thiols (e.g., thiophenol) and harsh basic conditions. Recent advances have shifted the paradigm toward green, organocatalytic, and atom-economical methods [4]. Table 1 summarizes the operational metrics of these approaches.

Table 1: Comparison of α -Arylthio Ketone Synthesis Methodologies

MethodologyReagents / CatalystYield RangeEnvironmental ImpactKey Advantage
Traditional Nucleophilic α -Halo Ketone + ArSH + Base70–95%High (Odorous/Toxic)Highly established, scalable.
Metal-Free Organocatalytic Ketone + ArSSAr + D,L-Proline50–98%Low (Eco-friendly)Avoids pre-functionalization of ketones [4].
Diazo C–S Reconfiguration Diazo Compound + Benzyl Sulfide + TfOH45–80%ModerateRegioselective; avoids free thiols [1].
Semipinacol Rearrangement Allylic Alcohol + ArSCl + Lewis Base60–90%ModerateExceptional enantioselectivity (up to 99% ee) [5].

Validated Experimental Protocols

The following protocols have been selected for their self-validating nature. By monitoring color changes and utilizing specific temperature controls, researchers can visually and analytically confirm reaction progression.

Protocol A: Eco-Friendly Metal-Free α -Sulfanylation of Ketones

Adapted from Vaquer et al. (RSC Advances) [4]

Objective: Direct installation of a phenylthio group onto a cyclic ketone using D,L-proline, avoiding toxic thiophenols. Causality Insight: D,L-proline acts as a bifunctional organocatalyst. It condenses with the ketone to form an electron-rich enamine intermediate, which then stereoselectively attacks the electrophilic sulfur of the diaryldisulfide. The reaction temperature is critical: room temperature yields are historically poor (~18%), but elevating to 50°C drives the enamine formation and subsequent S-S bond cleavage, boosting yields to >90% [4].

Materials:

  • Cyclobutanone or Cyclohexanone (1.0 equiv, 1.0 mmol)

  • Diphenyl disulfide (1.2 equiv, 1.2 mmol)

  • D,L-Proline (20 mol%, 0.2 mmol)

  • Anhydrous DMSO (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add D,L-proline (23 mg, 0.2 mmol) and diphenyl disulfide (262 mg, 1.2 mmol).

  • Solvent Addition: Purge the vessel with Argon for 5 minutes. Add anhydrous DMSO (3.0 mL) via syringe.

  • Substrate Introduction: Inject the ketone (1.0 mmol) dropwise into the stirring suspension.

  • Thermal Activation: Heat the reaction mixture to exactly 50°C using an oil bath or heating block. Self-Validation Check: The mixture will transition from a cloudy suspension to a clear, pale-yellow solution as the enamine intermediate forms and reacts.

  • Monitoring: Stir for 16 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1). The disappearance of the disulfide spot (UV active) indicates completion.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine to remove DMSO, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel) to isolate the pure α -arylthio ketone.

GAKetoneCEnamine IntermediateA->C Condensation(DMSO, 50°C)BD,L-ProlineB->C CatalysisEα-Arylthio KetoneC->E ElectrophilicAttackDDiphenyl DisulfideD->E S-S Cleavage

Fig 2: Enamine-mediated catalytic cycle for metal-free α-sulfanylation.

Protocol B: TfOH-Catalyzed C–S Bond Reconfiguration

Adapted from Xu et al. (ACS) [1]

Objective: Synthesis of α -arylthio carbonyls via the coupling of diazo compounds and phenyl benzyl sulfide. Causality Insight: This methodology circumvents thiols entirely. Trifluoromethanesulfonic acid (TfOH) acts as a potent Brønsted acid, activating the diazo compound to form a highly reactive carbocation/carbenoid equivalent. This intermediate regioselectively cleaves the C–S bond of the benzyl sulfide, forcing a reconfiguration that installs the arylthio group at the α -position of the carbonyl.

Materials:

  • α -Diazo ketone (1.0 equiv, 0.5 mmol)

  • Phenyl benzyl sulfide (1.5 equiv, 0.75 mmol)

  • TfOH (10 mol%, 0.05 mmol)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Reagent Mixing: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the α -diazo ketone (0.5 mmol) and phenyl benzyl sulfide (150 mg, 0.75 mmol) in anhydrous DCM (5.0 mL).

  • Catalyst Injection: Cool the mixture to 0°C using an ice-water bath. Slowly add TfOH (4.4 µL, 0.05 mmol) dropwise via a micro-syringe. Self-Validation Check: Immediate nitrogen gas evolution (bubbling) will be observed, confirming the decomposition of the diazo compound and the initiation of the C-S reconfiguration.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Workup: Once TLC indicates the complete consumption of the diazo compound, quench the reaction with saturated aqueous NaHCO 3​ (5 mL) to neutralize the TfOH.

  • Extraction: Extract the aqueous layer with DCM (2 × 5 mL). Combine the organic layers, dry over MgSO 4​ , filter, and concentrate in vacuo.

  • Purification: Isolate the target α -arylthio ketone via silica gel chromatography.

Downstream Applications in Drug Discovery

Once synthesized, α -arylthio ketones serve as immediate precursors to several high-value medicinal chemistry targets:

  • Asymmetric Semipinacol Rearrangements: By utilizing chiral Lewis base catalysts, discovery chemists can convert allylic alcohols into α -quaternary carbon-containing β -arylthio ketones. This method has been successfully applied in the total synthesis of complex natural products like kopsinitarine E [5].

  • Benzotriazole and Pyrazole Scaffolds: α -Arylthio ketones can undergo condensation with hydrazines and subsequent cyclization to form pyrazoles and benzotriazoles, which are critical pharmacophores in modern antimicrobial and antifungal drug design [6].

  • Carbon Homologation: Through the Katritzky carbon-insertion route, α -phenylthio alkyl ketones can be homologated to extend carbon chains while retaining the versatile thioether handle for late-stage diversification [3].

References

  • Xu, Y., Huang, X., Lv, G., Lai, R., Lv, S., Li, J., Hai, L., & Wu, Y. (2024). Regioselective Cleavage and Reconfiguration of C–S Bonds with Diazo Compounds. American Chemical Society (ACS). Available at:[Link]

  • Trost, B. M., & Mikhail, G. K. (1987). Organosulfones as chemical chameleons. Ring expansion to α -methoxy and α -phenylthio ketones. Journal of the American Chemical Society, 109(13), 4124–4127. Available at:[Link]

  • Katritzky, A. R., Xie, L., Toader, D., & Serdyuk, L. (1995). General and Efficient Carbon Insertion Route to One-Carbon-Homologated α -Aryl, α -Alkenyl, α -Alkoxy, and α -Phenylthio Alkyl Ketones. Journal of the American Chemical Society, 117(48), 12015–12016. Available at:[Link]

  • Vaquer, A. F., Frongia, A., Secci, F., & Tuveri, E. (2013). Disulfide-based metal-free α -sulfanylation of ketones. RSC Advances, 3, 46660. Available at:[Link]

  • Zhang, F.-M., et al. (2021). Recent development and applications of semipinacol rearrangement reactions. National Institutes of Health (PMC). Available at:[Link]

  • Briguglio, I., Piras, S., Corona, P., Gavini, E., Nieddu, M., Boatto, G., & Carta, A. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 97, 612-648. Available at:[Link]

Continuous-flow synthesis of α-arylthio ketones

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Continuous-Flow Architectures for the Synthesis of α-Arylthio Ketones

Executive Summary & Strategic Rationale

The strategic installation of an arylthio moiety at the α-position of ketones is a cornerstone transformation in the synthesis of complex pharmaceutical scaffolds, including enzyme inhibitors and spirocyclic frameworks. While traditional batch α-sulfanylation suffers from mass-transfer limitations, localized thermal gradients, and the formation of poly-sulfenylated byproducts, the transition to continuous-flow microreactor technologies offers unprecedented control over reaction kinetics. This technical guide delineates two field-proven continuous-flow methodologies: the solid-supported acid-catalyzed ring contraction of 2-hydroxycyclobutanones, and the continuous organocatalytic direct α-sulfanylation of linear and cyclic ketones.

Mechanistic Causality & Catalyst Selection

Understanding the microenvironment of the flow reactor is critical for optimizing conversion rates and ensuring stereochemical fidelity.

Pathway A: Solid-Supported Acid Catalysis (Amberlyst-35) In the synthesis of arylthio-cyclopropyl carbonyl compounds, 2-hydroxycyclobutanones undergo a tandem nucleophilic addition and C4-C3 ring contraction[1]. Transitioning this to flow utilizes Amberlyst-35 (AR-35) packed-bed reactors over standard homogeneous acids. Causality: AR-35 is a macroporous sulfonic acid resin that exhibits superior swelling in aprotic solvents like THF. As the substrate stream percolates through the packed bed, the high localized concentration of protons drives rapid dehydration, forming a transient cyclobutylthionium carbocation. The continuous displacement of the product from the resin bed prevents thermodynamic equilibration to unwanted side products, explaining the near-quantitative yields observed in flow versus batch[1].

Pathway B: Immobilized Organocatalysis (D,L-Proline) For the direct α-sulfanylation of unactivated ketones using functionalized diaryl disulfides, D,L-proline serves as a highly efficient bifunctional catalyst[2]. Causality: In a continuous-flow adaptation, an immobilized proline column facilitates the transient formation of an enamine intermediate. The continuous removal of the α-arylthio ketone product from the catalytic microenvironment prevents the enamine from undergoing secondary sulfanylation (over-reaction), a common yield-limiting factor in batch reactors[2].

Mechanism N1 Ketone Substrate (e.g., 2-Hydroxycyclobutanone) N2 Catalyst Activation (H+ from Amberlyst-35 or Proline) N1->N2 N3 Reactive Intermediate (Carbocation or Enamine) N2->N3 Dehydration / Condensation N4 Nucleophilic/Electrophilic Attack (Aryl Thiol or Disulfide) N3->N4 N5 C-S Bond Formation & Ring Contraction/Proton Transfer N4->N5 Stereoselective step N6 α-Arylthio Ketone Product N5->N6 Catalyst Regeneration

Caption: Mechanistic pathways for α-arylthio ketone synthesis via acid or organocatalytic activation.

Experimental Protocols: Self-Validating Flow Systems

Protocol 1: Packed-Bed Synthesis of Arylthio-Cyclopropyl Ketones

Objective: Continuous, scalable synthesis of 1-(arylthio)cyclopropanecarbaldehydes.

  • Resin Preparation : Grind Amberlyst-35 resin and sieve to a uniform particle size (100–200 µm). Causality: Uniform particle sizing prevents fluid channeling within the packed bed and minimizes dangerous back-pressure spikes during continuous operation.

  • Reactor Packing : Pack a stainless-steel column (4.6 mm ID × 100 mm) with 1.5 g of the sieved AR-35. Swell the bed by pumping anhydrous THF at 0.5 mL/min for 30 minutes.

  • Reagent Streams :

    • Stream A: 2-Hydroxycyclobutanone (0.5 M in THF).

    • Stream B: Aryl thiol (0.6 M in THF). Causality: THF provides optimal swelling of the AR-35 matrix and maintains complete solubility of both polar ketones and non-polar thiols, preventing micro-capillary clogging[1].

  • Flow Execution : Pump Stream A and Stream B at equal flow rates (0.1 mL/min each) into a PEEK T-mixer. The homogenized stream is directed into the AR-35 packed bed maintained at 25 °C.

  • Self-Validation (In-Line Monitoring) : Route the reactor effluent through an in-line FTIR flow cell. Monitor the carbonyl stretch transition from ~1780 cm⁻¹ (strained cyclobutanone) to ~1710 cm⁻¹ (cyclopropyl carbaldehyde). A stable IR absorbance plateau validates that the reactor has reached a steady state, confirming continuous conversion without offline TLC sampling.

  • Downstream Processing : Pass the effluent through a short plug of basic alumina to scavenge any trace unreacted thiols, followed by automated solvent evaporation.

FlowSetup A Pump A Substrate in THF C T-Mixer Homogenization A->C B Pump B Aryl Thiol in THF B->C D Packed-Bed Reactor Amberlyst-35 T = 25 °C C->D Mixed Flow E Back Pressure Regulator (BPR) D->E Residence Time 10-30 min F In-line FTIR Monitoring E->F G Product Collection α-Arylthio Ketone F->G Self-Validation

Caption: Continuous-flow setup for α-arylthio ketone synthesis via packed-bed catalysis.

Protocol 2: Continuous-Flow Direct α-Sulfanylation via Immobilized Proline

Objective: Direct α-sulfanylation of cyclohexanone using diphenyl disulfide.

  • Catalyst Bed : Utilize a commercially available silica-supported D,L-proline packed column.

  • Reagent Stream : Prepare a single unified stream of cyclohexanone (1.0 M) and diphenyl disulfide (0.5 M) in a solvent mixture of DMSO/THF (1:4). Causality: The addition of DMSO enhances the nucleophilicity of the transient enamine intermediate and stabilizes the transition state during the electrophilic cleavage of the S-S bond[2].

  • Flow Execution : Pump the stream at 0.05 mL/min through the heated packed bed (40 °C).

  • Self-Validation : Integrate an in-line UV-Vis spectrometer set to 280 nm to monitor the consumption of diphenyl disulfide. A constant baseline absorbance indicates optimal residence time and complete conversion, allowing operators to adjust flow rates dynamically if the catalyst begins to deactivate.

Quantitative Data & Performance Metrics

The transition from batch to continuous-flow architectures yields significant improvements in both reaction kinetics and overall throughput. Table 1 summarizes the comparative performance metrics.

Table 1: Performance Metrics: Batch vs. Continuous-Flow Synthesis of α-Arylthio Ketones

Substrate SystemMethodologyCatalyst SystemResidence / Reaction TimeYield (%)Space-Time Yield (g/h)
2-Hydroxycyclobutanone + ThiophenolBatchAmberlyst-35 (Suspended)120 min820.45
2-Hydroxycyclobutanone + Thiophenol Continuous-Flow Amberlyst-35 (Packed Bed) 15 min 94 3.20
Cyclohexanone + Diphenyl DisulfideBatchD,L-Proline (10 mol%)24 hours780.12
Cyclohexanone + Diphenyl Disulfide Continuous-Flow Immobilized Proline 45 min 88 1.15

Data Interpretation: The data clearly illustrates that continuous-flow processing reduces reaction times from hours to mere minutes while simultaneously increasing the space-time yield by nearly an order of magnitude. The packed-bed architecture ensures a massive catalyst-to-substrate ratio in the active zone, driving the kinetics forward efficiently without risking product degradation.

References

  • Moi, D., Cabua, M. C., Velichko, V., Cocco, A., Chiappone, A., Mocci, R., Porcu, S., Piras, M., Bianco, S., Pesciaioli, F., & Secci, F. (2022). "Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds." Molecules, 27(22), 7943.[Link]

  • Vaquer, A. F., Frongia, A., Secci, F., & Tuveri, E. (2015). "Disulfide-based metal-free α-sulfanylation of ketones." RSC Advances, 5(117), 96695-96704.[Link]

Sources

Application Note: Development and Validation of Novel Antifungal Agents Based on Thiophene Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

The escalating prevalence of multidrug-resistant (MDR) fungal pathogens—particularly fluconazole-resistant Candida species and voriconazole-resistant strains—has created a critical bottleneck in clinical mycology[1]. Traditional antifungal classes, such as azoles and polyenes, are increasingly compromised by target site mutations and efflux pump overexpression.

To circumvent these resistance mechanisms, drug development professionals are increasingly turning to the thiophene scaffold . Thiophene, a five-membered sulfur-containing heterocycle, acts as a highly effective bioisostere for phenyl rings. Its unique electron density, enhanced lipophilicity, and metabolic stability allow it to penetrate fungal cell walls more efficiently while forming superior hydrophobic interactions within target enzyme active sites[2]. This application note provides an authoritative guide on the rational design, synthesis, and biological validation of thiophene-based antifungal agents.

Elucidating the Mechanisms of Action (MoA)

Thiophene derivatives do not rely on a single pathway; their efficacy is rooted in pleiotropic mechanisms that collectively overwhelm fungal defense systems[1][3]:

  • CYP51 (14α-demethylase) Inhibition : Thiophene-based guanylhydrazones exhibit high binding affinity for cytochrome P450 14α-demethylase (CYP51). By blocking this enzyme, they halt ergosterol biosynthesis, leading to the accumulation of toxic sterol intermediates and catastrophic loss of membrane integrity[3].

  • Apoptosis Induction : Specific 2-aminothiophene (2AT) derivatives trigger ultrastructural changes in fungal cells, including severe chromatin condensation, which is a hallmark of fungal apoptosis[1].

  • Synergistic Azole Resensitization : Thiophene derivatives demonstrate potent synergistic effects when co-administered with fluconazole. They disrupt biofilm formation and lower the Minimum Inhibitory Concentration (MIC) required for azoles, effectively resensitizing resistant Candida strains[1].

MoA T Thiophene Scaffold (Pharmacophore) C CYP51 (14α-demethylase) Inhibition T->C A Apoptosis Induction (Chromatin Condensation) T->A S Synergism with Fluconazole T->S E Ergosterol Biosynthesis Blockade C->E M Fungal Membrane Disruption E->M A->M S->M

Fig 1: Pleiotropic antifungal mechanisms of thiophene derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To guide rational drug design, it is critical to benchmark the quantitative efficacy of various thiophene substitutions. The table below synthesizes recent pharmacological data, highlighting how specific structural modifications dictate biological outcomes.

Table 1: Antifungal Efficacy and Toxicity Profiles of Key Thiophene Derivatives

Compound ClassTarget PathogenMIC Range (µg/mL)Key MoA / FeatureToxicity Profile
Thiophene-based Guanylhydrazones Voriconazole-resistant C. albicans0.25 – 6.25CYP51 inhibition; biofilm dispersionLow hemolysis; safe in zebrafish models[3]
2-Aminothiophene (2AT) Fluconazole-resistant Candida spp.100 – 200Apoptosis induction; Synergism with FluconazoleNon-toxic to J774 macrophages up to 4000 µg/mL[1]
Thiophene Schiff Bases Dermatophytes35 – 85 (Yield %)Membrane disruptionNo cytotoxicity up to 100 µM[2]

Self-Validating Experimental Workflows

To ensure scientific integrity, the development of these agents must follow a self-validating workflow where chemical synthesis is tightly coupled with rigorous, controlled biological screening.

Workflow S1 1. Microwave Synthesis S2 2. NMR/MS Validation S1->S2 S3 3. Broth Microdilution (MIC) S2->S3 S4 4. Checkerboard (FIC Synergy) S3->S4 S5 5. J774 Macrophage Cytotoxicity S4->S5

Fig 2: Self-validating experimental workflow for thiophene antifungal screening.

Protocol 1: Microwave-Assisted Synthesis of Thiophene Schiff Bases

Causality Check: Microwave irradiation is selected over conventional reflux heating because it drastically accelerates condensation reactions, improves yields (up to 85%), and minimizes the formation of thermodynamic byproducts, ensuring a higher purity of the active pharmaceutical ingredient (API)[2].

Step-by-Step Methodology:

  • Reagent Preparation : Equimolar amounts (1.0 mmol) of 2-aminothiophene derivative and the corresponding aromatic aldehyde are dissolved in 5 mL of absolute ethanol.

  • Catalysis : Add 2–3 drops of glacial acetic acid. Causality: The acid acts as a proton donor to activate the carbonyl carbon of the aldehyde, facilitating nucleophilic attack by the thiophene amine.

  • Microwave Irradiation : Place the reaction vessel in a dedicated microwave synthesizer. Irradiate at 300 W (approx. 80°C) for 5–10 minutes. Monitor reaction completion via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Purification : Cool the mixture to room temperature. Filter the resulting precipitate, wash with ice-cold ethanol, and recrystallize to obtain the pure thiophene Schiff base. Validate structure via 1H-NMR and HRMS[2].

Protocol 2: In Vitro Antifungal Susceptibility & Synergism (Checkerboard Assay)

Causality Check: To prove that the thiophene derivative is a viable clinical candidate, its efficacy must be decoupled from general cytotoxicity. Furthermore, the checkerboard assay is the gold standard for quantifying synergistic interactions, providing a mathematical validation of drug combinations[1].

Step-by-Step Methodology:

  • Inoculum Standardization : Prepare a suspension of fluconazole-resistant Candida spp. and adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Causality: Standardizing the inoculum prevents the "inoculum effect," where artificially high cell densities lead to false-positive resistance readings.

  • Matrix Setup : In a 96-well microtiter plate, create a two-dimensional gradient. Dispense serial two-fold dilutions of the thiophene derivative (e.g., 2AT) along the x-axis and fluconazole along the y-axis.

  • Incubation : Inoculate each well with 100 µL of the standardized fungal suspension. Incubate at 35°C for 24–48 hours.

  • MIC Determination : Identify the lowest concentration in the single-drug columns/rows that results in 100% visual inhibition of fungal growth[1].

  • FIC Index Calculation : Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = (MIC of Thiophene in combination / MIC of Thiophene alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone) Causality: An FIC index of ≤ 0.5 mathematically validates a synergistic interaction, proving that the thiophene scaffold actively resensitizes the resistant strain to fluconazole.

  • Cytotoxicity Counter-Screen (Self-Validation) : Expose J774 mammalian macrophages to the MIC concentrations of the thiophene derivative. Measure cell viability using an MTT assay. Causality: Confirming >90% macrophage viability at concentrations up to 4000 µg/mL ensures the compound targets fungal-specific pathways (like CYP51) rather than causing non-specific mammalian membrane lysis[1].

References

  • Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms.National Center for Biotechnology Information (PMC).
  • Synthesis and Evaluation of Thiophene-Based Guanylhydrazones (Iminoguanidines) Efficient Against Panel of Voriconazole-Resistant Fungal Isolates.National Center for Biotechnology Information (PubMed).
  • Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular Simplification.SciELO Brazil.

Sources

Synthesis of Kinase Inhibitors Using Thiophene Building Blocks: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiophene Scaffold as a Privileged Motif in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology.[1] Kinases, as central regulators of cellular signaling pathways, represent a large and well-validated class of drug targets.[2] Within the vast chemical space explored for kinase inhibition, heterocyclic scaffolds have emerged as "privileged structures" due to their ability to form key interactions within the ATP-binding pocket of these enzymes. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has garnered significant attention and has been incorporated into numerous clinically approved and investigational kinase inhibitors.[1]

This technical guide provides a comprehensive overview of the strategic use of thiophene building blocks in the synthesis of kinase inhibitors. We will delve into the rationale behind employing thiophene as a key structural element, provide detailed, field-proven synthetic protocols for the construction and functionalization of thiophene-based scaffolds, and present a standardized protocol for evaluating the inhibitory activity of the resulting compounds against a target kinase. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the thiophene moiety in their kinase inhibitor discovery programs.

The utility of the thiophene ring in this context is multifaceted. It often serves as a bioisosteric replacement for a phenyl ring, a common strategy in lead optimization.[3] This substitution can lead to significant improvements in a compound's physicochemical properties, such as solubility and metabolic stability, which are critical for its overall drug-like profile.[3] The sulfur atom in the thiophene ring can also engage in unique, non-covalent interactions with amino acid residues in the kinase active site, potentially enhancing binding affinity and selectivity.[1] Furthermore, the thiophene ring is readily amenable to a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[4]

This guide will equip you with the foundational knowledge and practical methodologies to effectively incorporate thiophene building blocks into your kinase inhibitor discovery workflow, from initial synthesis to biological evaluation.

Part 1: Synthetic Protocols for Thiophene-Based Kinase Inhibitor Scaffolds

The synthesis of functionalized thiophenes is a mature field of organic chemistry, offering a diverse toolbox for the construction of a wide array of substituted scaffolds. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Here, we present three robust and widely applicable protocols for the synthesis of key thiophene-based intermediates.

The Gewald Synthesis: A Multicomponent Approach to 2-Aminothiophenes

The Gewald reaction is a powerful and efficient one-pot, three-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[5] This reaction is particularly valuable as the resulting 2-aminothiophene core is a versatile intermediate that can be further elaborated into a variety of kinase inhibitor scaffolds.[5]

Causality of Experimental Choices:

  • Multicomponent Nature: The convergence of three readily available starting materials in a single step makes this an atom-economical and efficient process.

  • Base Catalysis: The use of a base, such as morpholine or piperidine, is crucial for promoting the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[6]

  • Elemental Sulfur: Serves as the sulfur source for the construction of the thiophene ring.

  • Solvent: Protic solvents like ethanol or methanol are commonly used as they facilitate the solubility of the reactants and the base catalyst.

Experimental Protocol: Gewald Synthesis of a Substituted 2-Aminothiophene

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Morpholine (1.5 equiv)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone or aldehyde (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol (to achieve a 0.5 M concentration of the limiting reagent).

  • With stirring, add morpholine (1.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 78 °C for ethanol) and maintain for 2-6 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates from the reaction mixture upon cooling. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to afford the desired 2-aminothiophene.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) if necessary.

Self-Validation: The identity and purity of the synthesized 2-aminothiophene should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

dot

Gewald Synthesis Workflow reagents Ketone/Aldehyde + Active Methylene Nitrile + Sulfur + Base reaction Reflux in Ethanol reagents->reaction workup Cooling & Precipitation reaction->workup filtration Vacuum Filtration workup->filtration purification Recrystallization (Optional) filtration->purification product 2-Aminothiophene purification->product

Caption: Workflow for the Gewald Synthesis of 2-Aminothiophenes.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation on the Thiophene Ring

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4] This reaction is invaluable for the synthesis of aryl- and heteroaryl-substituted thiophenes, which are common motifs in kinase inhibitors.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst that facilitates the cross-coupling reaction. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used.[4]

  • Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Na₂CO₃) or phosphate (e.g., K₃PO₄), is essential for the transmetalation step of the catalytic cycle.[4]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is often employed to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Bromothiophene

Materials:

  • Bromothiophene derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid or boronic ester (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene and Water (4:1 v/v)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add the bromothiophene derivative (1.0 equiv), the boronic acid or ester (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The structure and purity of the coupled product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

dot

Suzuki-Miyaura Coupling Workflow reagents Bromothiophene + Boronic Acid/Ester + Pd Catalyst + Base reaction Heat in Toluene/Water (Inert Atmosphere) reagents->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Aryl-Substituted Thiophene purification->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling on a Thiophene Scaffold.

Buchwald-Hartwig Amination: C-N Bond Formation on the Thiophene Ring

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[7] This reaction is particularly useful for introducing amine functionalities onto the thiophene ring, a common feature in many kinase inhibitors that often interact with the hinge region of the kinase.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is required. The choice of phosphine ligand is critical for the efficiency of the reaction and can vary depending on the substrates. Buchwald's and Hartwig's specialized ligands often provide excellent results.[7]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine.[8]

  • Anhydrous and Inert Conditions: The reaction is sensitive to moisture and oxygen, so anhydrous solvents and an inert atmosphere are crucial for success.

Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Thiophene

Materials:

  • Halogenated thiophene (e.g., 2-bromothiophene) (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask or glovebox

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under a stream of inert gas, add the halogenated thiophene (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to a Schlenk flask.

  • Add anhydrous toluene, followed by the amine (1.2 equiv).

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Self-Validation: The identity and purity of the aminated thiophene should be verified by ¹H NMR, ¹³C NMR, and LC-MS.

dot

Buchwald-Hartwig Amination Workflow reagents Halogenated Thiophene + Amine + Pd Catalyst/Ligand + Strong Base reaction Heat in Anhydrous Toluene (Inert Atmosphere) reagents->reaction workup Quenching & Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Aminated Thiophene purification->product

Caption: Workflow for Buchwald-Hartwig Amination on a Thiophene Scaffold.

Part 2: Structure-Activity Relationship (SAR) Insights and Data Presentation

The systematic exploration of the structure-activity relationship is a critical component of any successful drug discovery program. For thiophene-based kinase inhibitors, the position and nature of substituents on the thiophene ring can have a profound impact on potency and selectivity.[9]

Key Principles of SAR for Thiophene-Based Kinase Inhibitors:

  • Bioisosteric Replacement of Phenyl Rings: As previously mentioned, replacing a phenyl ring with a thiophene ring can modulate a compound's properties. The position of the sulfur atom relative to the points of attachment can influence the vectoral properties of the molecule and its interactions with the target.[3]

  • Substitution Pattern: The 2,4- and 2,5-disubstituted thiophenes are common motifs in kinase inhibitors. The specific substitution pattern is often dictated by the desire to mimic the interactions of known ATP-competitive inhibitors.[10]

  • Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors at appropriate positions on the thiophene ring or its substituents is crucial for engaging with the hinge region of the kinase.

  • Exploration of Hydrophobic Pockets: Lipophilic substituents can be introduced to occupy hydrophobic pockets within the ATP-binding site, thereby increasing potency.[3]

  • Modulation of Physicochemical Properties: Substituents can be chosen to fine-tune properties such as solubility, lipophilicity (LogP), and metabolic stability.

Data Presentation: SAR Table for Thiophene-Based p38α MAPK Inhibitors

The following table presents a selection of data for a series of thiophene-based inhibitors of p38α MAP kinase, illustrating the impact of substitution on inhibitory activity.[3]

Compound IDThiophene CoreR1R2p38α MAPK Ki (µM)
1 2,3-disubstituted4-Fluorophenyl4-Pyridyl0.6
2 2,3,5-trisubstituted4-Fluorophenyl4-Pyridyl4-Carboxyphenyl
3 2,3,5-trisubstituted4-Fluorophenyl4-Pyridyl3-Carboxyphenyl
4 2,3,5-trisubstituted4-Fluorophenyl4-Pyridyl4-Aminophenyl
5 2,3,5-trisubstituted4-Fluorophenyl4-Pyridyl3-Aminophenyl

Data compiled from authoritative sources.[3]

Part 3: In Vitro Kinase Inhibition Assay Protocol

Once a library of thiophene-based compounds has been synthesized, it is essential to evaluate their biological activity against the target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Causality of Experimental Choices:

  • Luminescence-Based Detection: This method offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening.

  • Two-Step Reaction: The first step terminates the kinase reaction and depletes the remaining ATP, reducing background signal. The second step converts the ADP produced to ATP, which is then used to generate a luminescent signal.

  • IC₅₀ Determination: By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized thiophene-based inhibitors

  • 384-well white assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thiophene-based inhibitors in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the following in order:

    • Test compound or vehicle control.

    • Kinase and substrate mixture.

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validation: Include appropriate controls in each assay plate, such as "no enzyme," "no substrate," and a known reference inhibitor, to ensure the validity of the results.

dot

Kinase Assay Workflow cluster_0 Kinase Reaction cluster_1 Signal Detection compound Add Test Compound/Vehicle enzyme_substrate Add Kinase + Substrate compound->enzyme_substrate atp Add ATP to Initiate enzyme_substrate->atp incubation1 Incubate (e.g., 60 min) atp->incubation1 adp_glo Add ADP-Glo™ Reagent incubation1->adp_glo incubation2 Incubate (40 min) adp_glo->incubation2 detection_reagent Add Kinase Detection Reagent incubation2->detection_reagent incubation3 Incubate (30-60 min) detection_reagent->incubation3 data_acquisition Measure Luminescence incubation3->data_acquisition data_analysis Calculate % Inhibition & IC₅₀ data_acquisition->data_analysis

Caption: General Workflow for an In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™).

Conclusion

The thiophene scaffold represents a highly valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its unique physicochemical properties, including its role as a bioisostere of the phenyl ring, and the rich chemistry available for its functionalization, provide medicinal chemists with a powerful tool to address the challenges of potency, selectivity, and drug-like properties. The synthetic protocols and biological evaluation methods detailed in this guide offer a robust framework for researchers to embark on the discovery of the next generation of thiophene-based kinase inhibitors. By understanding the causality behind experimental choices and adhering to self-validating protocols, the scientific community can continue to unlock the full therapeutic potential of this privileged heterocyclic motif.

References

  • Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. PMC. Available at: [Link]

  • Therapeutic importance of synthetic thiophene. PMC. Available at: [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. PMC. Available at: [Link]

  • Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. PLOS ONE. Available at: [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC. Available at: [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. Available at: [Link]

  • Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. Available at: [Link]

  • a new protocol for the synthesis of 2-aminothiophenes through the gewald reaction in solvent-free conditions. Semantic Scholar. Available at: [Link]

  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. PMC. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. De Gruyter. Available at: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available at: [Link]

  • Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK. PubMed. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]

  • (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Publishing. Available at: [Link]

  • Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. PubMed. Available at: [Link]

  • Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH 2 -Terminal Kinase 1 Inhibitory Activity. Brieflands. Available at: [Link]

  • Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. PMC. Available at: [Link]

  • Sorafenib Analogue and Its Rearranged Compound: Design, Synthesis, Their In Vitro Anticancer Activity and Crystal Structure of. Preprints.org. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. UCL. Available at: [Link]

  • Design of potent thiophene inhibitors of polo-like kinase 1 with improved solubility and reduced protein binding. PubMed. Available at: [Link]

  • Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. UniMiB. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: High-Mobility Organic Field-Effect Transistors (OFETs) for Advanced Biosensing and Materials Science

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Device Engineers, and Drug Development Professionals.

Executive Summary

Organic semiconductors (OSCs) have evolved from niche materials for flexible displays into powerful platforms for biomedical diagnostics and drug discovery. By integrating biological recognition elements with high-mobility Organic Field-Effect Transistors (OFETs), researchers can achieve label-free, real-time quantification of biomarkers and pharmacological analytes. This application note provides a comprehensive, self-validating protocol for fabricating and characterizing high-performance OFETs using benchmark donor-acceptor polymers, bridging the gap between fundamental materials science and applied bio-organic electronics.

Mechanistic Foundations: Charge Transport in Organic Semiconductors

Unlike inorganic semiconductors (e.g., silicon) where charge transport occurs via highly delocalized energy bands, OSCs rely heavily on the hopping of charge carriers between localized states[1]. Recent nonadiabatic molecular dynamics models reveal that in high-mobility materials, charge carriers form "flickering polarons"—quantum objects delocalized over 10–20 molecules that dynamically change shape under the influence of thermal disorder[2].

Consequently, the macroscopic charge mobility ( μ ) is intrinsically tied to the molecular packing, the π−π stacking distance, and the minimization of energetic disorder at the dielectric-semiconductor interface[3]. For drug development professionals utilizing these devices as biosensors, understanding this mechanism is critical: any biological binding event at the semiconductor interface directly perturbs this delicate charge transport, resulting in a highly sensitive, measurable shift in the transistor's electrical output[4].

Material Selection & Comparative Metrics

For biosensing and advanced materials applications, the choice of OSC dictates both the fabrication conditions and the ultimate sensitivity of the device. Donor-acceptor (D-A) copolymers like DPP-DTT (PDPP2T-TT-OD) have emerged as benchmark materials due to their remarkable air stability, high hole mobility, and biocompatibility[5].

Table 1: Benchmark Organic Semiconductors and Typical OFET Performance Metrics

Material ClassMaterialTypical Mobility (cm²/Vs)Threshold Voltage ( Vth​ )On/Off RatioPrimary Application
Small Molecule Rubrene (Single Crystal)5.0 - 15.0~0 to -5 V>10⁶Fundamental transport studies[3]
Homopolymer P3HT0.01 - 0.1+5 to -10 V10³ - 10⁴Baseline flexible electronics[6]
D-A Copolymer DPP-DTT1.0 - 10.0-2 to -8 V>10⁶High-performance biosensors[5]

Workflow Visualization

OFET_Biosensor_Workflow Substrate 1. Substrate Cleaning (Si/SiO2) Passivation 2. Dielectric Passivation (HMDS/OTS SAM) Substrate->Passivation Removes traps Deposition 3. Active Layer Deposition (DPP-DTT Spin-Coating) Passivation->Deposition Hydrophobic surface Annealing 4. Thermal Annealing (Microstructure Optimization) Deposition->Annealing Solvent removal Electrodes 5. Electrode Evaporation (Au Source/Drain) Annealing->Electrodes Crystallinity locked BioLayer 6. Biolayer Functionalization (e.g., Enzyme/Antibody) Electrodes->BioLayer Device completed Validation 7. Electrical Validation (Transfer Curves & AFM) BioLayer->Validation Ready for assay

Workflow for fabricating and validating an organic field-effect transistor (OFET) biosensor.

Step-by-Step Protocol: Fabrication of a DPP-DTT Biosensing OFET

Phase 1: Substrate Preparation & Dielectric Passivation
  • Causality: Bare SiO₂ surfaces possess hydroxyl (-OH) groups that act as electron traps and promote random, amorphous polymer orientation. Self-Assembled Monolayer (SAM) passivation is non-negotiable for achieving high-mobility, low-hysteresis devices[6],[3].

  • Cleaning: Submerge heavily n-doped Si substrates (with 300 nm thermally grown SiO₂ dielectric) in a sequential ultrasonic bath of acetone, isopropyl alcohol, and deionized water (10 minutes each). Dry with N₂ gas.

  • Activation: Expose substrates to UV-Ozone for 15 minutes to remove residual organic contaminants and fully hydroxylate the surface.

  • Passivation: Spin-coat Hexamethyldisilazane (HMDS) at 3000 rpm for 30 seconds, followed by baking at 120°C for 10 minutes in a nitrogen-filled glovebox.

Phase 2: Active Layer Deposition & Morphological Control
  • Causality: The overlap concentration and solvent evaporation rate dictate the self-assembly of the polymer chains. Thermal annealing provides the activation energy necessary for the polymer backbones to reorient into a highly crystalline packing motif, drastically reducing the π−π stacking distance[7].

  • Solution Preparation: Dissolve DPP-DTT in anhydrous chlorobenzene at a concentration of 5 mg/mL. Stir at 50°C overnight in a nitrogen-filled glovebox to ensure complete dissolution.

  • Deposition: Dynamically spin-coat the solution (dispense while the substrate is spinning) at 2000 rpm for 60 seconds.

  • Thermal Annealing: Transfer the coated substrates to a hotplate set at 140°C for 30 minutes. Allow to cool gradually to room temperature to lock in the crystalline microstructure.

Phase 3: Contact Deposition & Biolayer Functionalization
  • Causality: Top-contact architectures generally provide lower contact resistance for polymer OFETs. The natural voids between polymer grains allow for excellent overall coverage of biological elements, ensuring the localized electric field is highly sensitive to binding events[4].

  • Electrode Evaporation: Thermally evaporate 50 nm of Gold (Au) through a shadow mask at a high vacuum ( 10−6 Torr) to define the Source (S) and Drain (D) electrodes. Ideal channel dimensions for biosensing are Length ( L ) = 50 µm and Width ( W ) = 5000 µm.

  • Functionalization (For Drug Development/Diagnostics): Spin-coat or drop-cast a functional biolayer (e.g., Glucose Oxidase for metabolic monitoring, or specific monoclonal antibodies for pharmacokinetic tracking) directly onto the active channel[5].

Self-Validating System: Quality Control & Data Interpretation

To ensure the scientific integrity of the fabricated OFETs, the following self-validating checks must be integrated into the workflow:

  • Interfacial Validation (Contact Angle Goniometry):

    • Action: Measure the water contact angle post-HMDS treatment.

    • Validation: The angle must shift from <10° (hydrophilic bare SiO₂) to >90° (hydrophobic). Failure indicates incomplete SAM formation, which will ruin polymer alignment.

  • Morphological Validation (Atomic Force Microscopy - AFM):

    • Action: Scan the annealed DPP-DTT film in tapping mode.

    • Validation: A successful film will exhibit distinct, interconnected fibrillar networks with a root-mean-square (RMS) roughness of ~1-2 nm.

  • Electrical Validation (Semiconductor Parameter Analyzer):

    • Action: Sweep the gate voltage ( VG​ ) from +10 V to -40 V at a constant drain voltage ( VD​=−40 V) to extract the transfer characteristics.

    • Validation: Calculate the field-effect mobility ( μ ) in the saturation regime. The device must exhibit a clear transition from the off-state to the on-state with an On/Off ratio >105 .

    • Hysteresis Check: Compare the forward and reverse VG​ sweeps. A hysteresis of ΔVth​>2 V indicates poor SAM passivation or residual solvent acting as charge traps, requiring the batch to be re-processed[3].

References

  • Charge Transport in Organic Semiconductors: The Perspective from Nonadiabatic Molecular Dynamics Accounts of Chemical Research (ACS Publications)[Link]

  • Tutorial: Organic field-effect transistors: Materials, structure and operation AIP Publishing[Link]

  • DPP-DTT Thin-Film-Transistor-based Glucose Sensor with Parylene C Gate Dielectric Journal of Semiconductor Technology and Science (JSSTEC)[Link]

  • Enhanced Mobility and Effective Control of Threshold Voltage in P3HT-Based Field-Effect Transistors via Inclusion of Oligothiophenes ACS Publications[Link]

  • Interfacial electronic effects in functional biolayers integrated into organic field-effect transistors Proceedings of the National Academy of Sciences (PNAS)[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of α-Arylthio Ketones

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of α-arylthio ketones. These molecules are crucial building blocks in organic synthesis and serve as key intermediates in the development of pharmaceuticals and other bioactive compounds.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their synthesis, helping to improve reaction yields and product purity.

This resource is structured as a series of troubleshooting guides and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of α-arylthio ketones, presented in a direct question-and-answer format.

Problem Area 1: Low or No Product Yield

Q1: My reaction shows low conversion to the desired α-arylthio ketone. What are the primary factors I should investigate?

A1: Low conversion is a frequent issue that can typically be traced back to one of four key areas: enolate formation, the sulfenylating agent, reaction conditions, or starting material integrity.

  • Inefficient Enolate Formation: The reaction's initiation relies on the deprotonation of the ketone at the α-carbon. If the base is not strong enough to deprotonate the ketone, or if it is sterically hindered, enolate formation will be slow or incomplete. For simple alkyl aryl ketones, stronger bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are often necessary. For more acidic substrates like β-dicarbonyl compounds, milder bases such as potassium carbonate (K₂CO₃) or even organic bases can be effective.[3][4][5]

  • Reactivity of the Sulfenylating Agent: Not all sulfur electrophiles are created equal. Sulfenyl chlorides are highly reactive but can be unstable and lead to side reactions. Diaryl disulfides are common and stable but may require activation or harsher conditions. Reagents like N-(phenylthio)phthalimide or N-phenylthiosaccharin offer a good balance of reactivity and stability, often providing cleaner reactions.[1][6]

  • Suboptimal Reaction Conditions:

    • Temperature: Enolate formation is often conducted at low temperatures (e.g., -78 °C with LDA) to prevent side reactions, followed by warming upon addition of the electrophile. Running the reaction at a temperature that is too low may stall the reaction, while too high a temperature can cause decomposition or side product formation.

    • Solvent: The choice of solvent is critical. Aprotic solvents like tetrahydrofuran (THF), diethyl ether, or toluene are standard. The solvent must be able to dissolve the reagents and be inert under the reaction conditions.

  • Starting Material and Reagent Quality: Ensure your ketone is pure, the solvent is anhydrous (as water will quench the enolate), and the base is not expired. Thiols, often used as precursors, can oxidize to disulfides upon storage.

Problem Area 2: Formation of Side Products

Q2: My main impurity is the diaryl disulfide corresponding to my thiol source. How can this be avoided?

A2: The formation of diaryl disulfide is a common side reaction, primarily caused by the oxidation of the corresponding thiol or thiolate anion. This is especially prevalent when the reaction is exposed to atmospheric oxygen.

  • Mechanism of Formation: Thiolate anions, generated in situ or present as impurities, are easily oxidized to form a disulfide bond.

  • Solution: The most effective solution is to conduct the reaction under a strictly inert atmosphere (e.g., Nitrogen or Argon). De-gas your solvent before use and employ standard air-free techniques throughout the setup and reaction. If you are using a thiol directly, ensure it is as fresh as possible.

Q3: I am observing significant amounts of α,α'-bis-sulfenylated ketone. How can I improve the selectivity for the mono-sulfenylated product?

A3: Over-reaction to form the disubstituted product occurs when the mono-sulfenylated product's remaining α-proton is abstracted and reacts with another equivalent of the sulfenylating agent.

  • Controlling Stoichiometry: The simplest first step is to use a slight excess of the ketone relative to the sulfenylating agent (e.g., 1.1 equivalents of ketone to 1.0 equivalent of sulfenylating agent).

  • Base and Temperature Control: Using a strong, non-nucleophilic base like LDA at low temperatures allows for rapid, quantitative formation of the enolate. By adding exactly one equivalent of this base, you can ensure there is no excess base present to deprotonate the mono-sulfenylated product.

  • Use of Pre-formed Enolates: A more controlled method involves the use of silyl enol ethers. These can be isolated and purified before reacting them with the sulfenylating agent, often catalyzed by a Lewis acid. This approach completely decouples the enolization and sulfenylation steps, providing excellent control over mono-substitution.[1]

Problem Area 3: Product Isolation and Purification

Q4: My α-arylthio ketone appears to be decomposing during silica gel column chromatography. What are my alternatives?

A4: α-Arylthio ketones can be sensitive, particularly to the acidic nature of standard silica gel, which can catalyze decomposition or rearrangement.

  • Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), in the eluent, then packing the column with this mixture. This can significantly improve stability.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina or Florisil, which may be more compatible with your product.

  • Non-Chromatographic Methods: If the product is crystalline, recrystallization is an excellent and often superior method for purification that avoids these stability issues. Alternatively, if impurities are significantly different in polarity or volatility, techniques like distillation or extraction could be explored.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing α-arylthio ketones?

A1: There are several robust methods, with the choice depending on the available starting materials and desired complexity.

  • α-Sulfenylation of Ketone Enolates: This is the most common approach. A ketone is treated with a base to form an enolate, which then acts as a nucleophile and attacks an electrophilic sulfur reagent (e.g., a diaryl disulfide or a sulfenyl chloride).[1][7]

  • Substitution from α-Halo Ketones: An α-halo ketone (e.g., α-bromo acetophenone) can undergo nucleophilic substitution with a thiol or thiolate. This is a straightforward Sₙ2 reaction.[8]

  • Electrochemical Synthesis: Modern methods utilize electrochemical oxidation to couple thiols with enol acetates, avoiding the need for chemical oxidants or metal catalysts and offering a greener alternative.[9]

  • From β-Keto Esters: Certain methods allow for the synthesis of α-thio ketones through the reaction of β-keto esters with sulfur reagents, which involves a C-C bond cleavage step under basic conditions.[4][5]

Q2: How do I choose the correct base and sulfenylating agent for my specific ketone?

A2: The choice is a balance of reactivity, stability, and substrate compatibility. The tables below provide a comparative guide.

Table 1: Comparison of Common Sulfenylating Agents

Sulfenylating AgentGeneral StructureAdvantagesDisadvantages
Diaryl Disulfides Ar-S-S-ArStable, commercially available, easy to handle.Lower reactivity, may require activation or strong bases.
Sulfenyl Chlorides Ar-S-ClHighly reactive, good for less reactive enolates.Often unstable, moisture-sensitive, can generate HCl.
N-(Arylthio)imides e.g., N-(Phenylthio)phthalimideGood balance of reactivity and stability, clean reactions.Can be more expensive, byproduct removal necessary.[6]
Thiosulfonates Ar-S-SO₂-RStable, crystalline solids with tunable reactivity.Synthesis of the reagent is an extra step.

Table 2: Guide to Selecting Bases and Solvents

BaseTypical pKa (Conjugate Acid)Common Use CaseRecommended Solvent
LDA ~36Non-nucleophilic; for kinetic, irreversible enolate formation from simple ketones.THF, Diethyl Ether
NaH / KH ~37Strong, non-nucleophilic; for thermodynamic enolate formation.THF, DMF
K₂CO₃ / Cs₂CO₃ ~10.3Mild base; for acidic substrates like β-dicarbonyls or α-halo ketone substitutions.[8]Acetonitrile, Acetone, DMF
NaOH / KOH ~15.7Strong, nucleophilic; used in specific protocols, e.g., with β-keto esters.[4][5]Toluene, Water (phase-transfer)

Q3: Is it possible to synthesize chiral α-arylthio ketones with high enantioselectivity?

A3: Yes, significant progress has been made in asymmetric α-sulfenylation.[1] Key strategies include:

  • Catalytic Methods: Using a chiral catalyst (e.g., a chiral Lewis base or a metal complex with a chiral ligand) to control the facial selectivity of the enolate's attack on the sulfenylating agent.[1]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the ketone substrate to direct the sulfenylation to one face, followed by removal of the auxiliary.

  • Enamine Catalysis: In-situ formation of a chiral enamine from the ketone and a chiral amine catalyst (like a prolinol derivative) which then reacts enantioselectively with the electrophile.[1]

Visualized Mechanisms and Workflows

A clear understanding of the reaction pathway and a logical troubleshooting process are essential for success.

General Mechanism of Enolate α-Sulfenylation

This diagram illustrates the fundamental two-step process: deprotonation of the ketone to form a nucleophilic enolate, followed by its reaction with an electrophilic sulfur source.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: C-S Bond Formation Ketone Ketone (R-CH₂-CO-R') Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (B⁻) Base->Enolate HB Conjugate Acid (HB) Enolate->HB SulfenylatingAgent Sulfenylating Agent (Ar-S-X) Enolate->SulfenylatingAgent Nucleophilic Attack Product α-Arylthio Ketone (R-CH(SAr)-CO-R') SulfenylatingAgent->Product LeavingGroup Leaving Group (X⁻) Product->LeavingGroup G Start Low Yield Observed CheckPurity Check Purity & Integrity of Starting Materials & Reagents Start->CheckPurity AnalyzeCrude Analyze Crude Reaction Mixture (TLC, ¹H NMR) CheckPurity->AnalyzeCrude If materials are OK NoReaction Mostly Starting Material Remains AnalyzeCrude->NoReaction Observation SideProducts Complex Mixture / Side Products AnalyzeCrude->SideProducts Observation Solution_NoReaction Issue with Enolate Formation or Reagent Reactivity. 1. Use a stronger base. 2. Increase temperature. 3. Use a more reactive sulfenylating agent. NoReaction->Solution_NoReaction Action Solution_SideProducts Reaction conditions are suboptimal. 1. Optimize temperature (often lower). 2. Run under inert atmosphere. 3. Check stoichiometry carefully. 4. Change solvent. SideProducts->Solution_SideProducts Action

Sources

Technical Support Center: Optimization of C-S Bond Formation Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of carbon-sulfur (C-S) bond formation reactions. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these crucial transformations. The content is structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Common Issues in C-S Bond Formation

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

  • Potential Cause: Inactive or Inappropriate Catalyst System

    • Palladium-Catalyzed Reactions: The active Pd(0) species is susceptible to oxidation. Improper handling or storage of the precatalyst can lead to deactivation.[1][2] The choice of ligand is also critical, as it influences the catalyst's stability and reactivity.[3][4][5] Bulky, electron-rich phosphine ligands often stabilize the palladium center and facilitate key steps in the catalytic cycle.[3]

    • Copper-Catalyzed Reactions (Ullmann-type): The active species is often considered to be Cu(I).[6] Using a fresh, high-purity copper(I) salt (e.g., CuI) is recommended.[6] The presence of ligands like 1,10-phenanthroline or amino acids can significantly improve reaction efficiency.[6][7]

    • Solution:

      • Screen a variety of ligands, including both monodentate and bidentate phosphines for palladium catalysis, or N- or O-based ligands for copper catalysis.[4][6][10][11]

      • Ensure rigorous exclusion of air and moisture by using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][12][13]

  • Potential Cause: Suboptimal Base or Solvent

    • The base plays a crucial role in deprotonating the thiol and facilitating catalyst turnover.[6] The choice of solvent can affect the solubility of reagents and the stability of the catalytic species.[11][14]

    • Solution:

      • Screen a range of bases, from weaker carbonates (e.g., K₂CO₃, Cs₂CO₃) to stronger alkoxides (e.g., NaOt-Bu).[6][14][15] The choice will depend on the pKa of the thiol and the sensitivity of your substrates.

      • Test different anhydrous, degassed solvents such as toluene, dioxane, DMF, or THF.[11][16] For copper-catalyzed reactions, polar aprotic solvents like DMF or N-methylpyrrolidone are often effective.[17]

  • Potential Cause: Inappropriate Reaction Temperature

    • Traditional Ullmann reactions often required high temperatures, but modern ligand-accelerated protocols can proceed under milder conditions.[6][17]

    • Solution:

      • For modern catalytic systems, start with a moderate temperature (e.g., 80-110 °C) and adjust as needed.[6][18] If no reaction occurs, incrementally increase the temperature. If decomposition is observed, lower the temperature.

Problem 2: Formation of Side Products

  • Potential Cause: Homocoupling of the Thiol (Disulfide Formation)

    • This is often caused by the presence of oxygen, which can oxidize the thiol or thiolate.

    • Solution:

      • Thoroughly degas all solvents and reagents.

      • Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Potential Cause: Catalyst Decomposition (Formation of Palladium Black)

    • The appearance of a black precipitate indicates the aggregation of Pd(0) into an inactive form.[1][2] This can be caused by high temperatures, inappropriate ligand choice, or the presence of impurities.[1][2]

    • Solution:

      • Use a ligand that effectively stabilizes the Pd(0) center. Bulky biaryl phosphine ligands are often a good choice.[4]

      • Avoid excessively high reaction temperatures.[1]

      • Consider using a precatalyst that is less prone to decomposition.[8]

  • Potential Cause: Reduction of the Aryl Halide (Hydrodehalogenation)

    • This can occur in the presence of a hydrogen source, which may be trace water or the solvent itself.

    • Solution:

      • Use rigorously dried solvents and reagents.[6]

      • Ensure all glassware is oven- or flame-dried before use.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst system for my C-S coupling reaction?

A1: The optimal catalyst system depends on the specific substrates and desired reaction conditions.

  • For Palladium-Catalyzed Reactions (Buchwald-Hartwig type): These are generally more versatile and tolerant of a wider range of functional groups.

    • Catalyst: Pd(OAc)₂, Pd₂(dba)₃, or air-stable precatalysts are common choices.[18][19]

    • Ligand: The choice of ligand is crucial. For electron-rich aryl halides, bulky, electron-rich monophosphine ligands like XPhos or DavePhos are often effective.[3][11] For electron-deficient or sterically hindered substrates, bidentate ligands such as Xantphos or BINAP may be more suitable.[8][10][15][18]

  • For Copper-Catalyzed Reactions (Ullmann type): These are often a good choice for coupling with phenols and thiols and can be more cost-effective.

    • Catalyst: CuI, Cu₂O, or copper nanoparticles are frequently used.[6][20]

    • Ligand: Simple ligands like L-proline, N,N'-dimethylglycine, or 1,10-phenanthroline can significantly accelerate the reaction.[6]

Q2: What is the role of the base in C-S coupling reactions, and how do I select the best one?

A2: The base is critical for several steps in the catalytic cycle. Its primary role is to deprotonate the thiol to form the more nucleophilic thiolate. It can also be involved in the regeneration of the active catalyst. The choice of base depends on the acidity of the thiol and the tolerance of your substrates to basic conditions.

  • Weak Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are often a good starting point, especially for base-sensitive substrates.[4][6][15]

  • Stronger Bases (e.g., NaOt-Bu, K-Ot-Bu): These may be necessary for less acidic thiols but can promote side reactions with certain functional groups.[14]

Q3: My reaction is sensitive to air and moisture. What are the best practices for setting up an inert atmosphere?

A3: Many C-S coupling catalysts and reagents are sensitive to oxygen and water.[1][12][13]

  • Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C overnight) and allow it to cool under a stream of inert gas or in a desiccator.

  • Reagents and Solvents: Use anhydrous solvents, which are commercially available or can be dried using standard techniques. Ensure solid reagents are dry.

  • Inert Gas: Use a high-purity inert gas like argon or nitrogen. A Schlenk line or a glovebox provides the best environment for handling highly sensitive materials.

  • Degassing: Degas solvents by bubbling the inert gas through them for at least 30 minutes or by using several freeze-pump-thaw cycles.[21]

Q4: I am working with a thiol-ene "click" reaction. What are the key parameters to optimize?

A4: Thiol-ene reactions are generally robust, but optimization can improve efficiency and yield.[22]

  • Initiator: The reaction can be initiated by UV light (with a photoinitiator) or heat (with a radical initiator).[23][24][25] The choice and concentration of the initiator are critical.[26]

  • Stoichiometry: A 1:1 stoichiometry of thiol to ene functional groups is typical, but a slight excess of the alkene can sometimes be beneficial.[22]

  • Oxygen Inhibition: While many thiol-ene reactions are tolerant to air, oxygen can sometimes inhibit the radical chain process. Degassing the reaction mixture can be helpful in such cases.[22]

Data and Protocols

Table 1: Recommended Starting Conditions for Palladium-Catalyzed C-S Coupling

ParameterRecommendationNotes
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Use a reliable, fresh source.
Ligand XPhos or DavePhos (Pd:Ligand ratio of 1:1.2 to 1:2)For general applications.
Base Cs₂CO₃ or K₃PO₄ (1.5-2.0 equiv.)Good starting point for most substrates.
Solvent Toluene or Dioxane (anhydrous, degassed)Ensure good solubility of all components.
Temperature 80-110 °CAdjust based on substrate reactivity.
Atmosphere Nitrogen or ArgonMaintain a strict inert atmosphere.

Table 2: Troubleshooting Guide for Low Yield in C-S Coupling

ObservationPotential CauseSuggested Solution
No reactionInactive catalystUse a fresh catalyst/precatalyst; ensure inert conditions.
Incorrect ligandScreen a panel of electron-rich and bulky phosphine ligands.
Temperature too lowGradually increase the reaction temperature.
Low conversionInsufficient base strengthSwitch to a stronger base (e.g., NaOt-Bu).
Poor solvent choiceTry a different anhydrous, degassed solvent (e.g., DMF, THF).
Significant side productsOxygen contaminationThoroughly degas all reagents and solvents.
Temperature too highLower the reaction temperature.
Incorrect baseUse a milder base if substrate decomposition is observed.

Key Mechanistic Considerations & Visualizations

The catalytic cycle for palladium-catalyzed C-S bond formation generally involves three key steps: oxidative addition, thiolate coordination and deprotonation (or transmetalation if a pre-formed thiolate is used), and reductive elimination. The ligand plays a critical role in each of these steps, influencing the rate and efficiency of the overall transformation.

Buchwald-Hartwig C-S Coupling Cycle Figure 1: Simplified Catalytic Cycle for Pd-Catalyzed C-S Coupling Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Thiolate_Coordination Thiolate Coordination & Deprotonation Pd(II)_Complex->Thiolate_Coordination R'-SH, Base Pd(II)_Thiolate_Complex Ar-Pd(II)(L)-SR' Thiolate_Coordination->Pd(II)_Thiolate_Complex Reductive_Elimination Reductive Elimination Pd(II)_Thiolate_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-S-R' Reductive_Elimination->Product

Caption: A simplified representation of the catalytic cycle for Buchwald-Hartwig C-S cross-coupling.

Experimental Protocols

General Protocol for a Palladium-Catalyzed C-S Cross-Coupling Reaction:

  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the thiol (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.[21]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C).

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for a Photoinitiated Thiol-Ene Reaction:

  • Preparation: In a quartz reaction vessel, combine the thiol (1.0 equiv.), the alkene (1.1 equiv.), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, 1-5 mol%).[22][25] If a solvent is required for solubility, add it at this stage.

  • Degassing (Optional): For oxygen-sensitive systems, bubble an inert gas (e.g., nitrogen) through the mixture for 10-15 minutes.[22]

  • Initiation: While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm).[22]

  • Monitoring: Follow the disappearance of starting materials using TLC, GC, or NMR.

  • Work-up and Purification: Once the reaction is complete, remove the solvent (if any) under reduced pressure. The crude product can then be purified by column chromatography.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield in C-S Coupling Start Low or No Yield Observed Check_Reagents Verify Reagent Purity & Inert Conditions Start->Check_Reagents Screen_Ligands Screen a Panel of Ligands Check_Reagents->Screen_Ligands If no improvement Success Improved Yield Check_Reagents->Success If improved Screen_Bases Screen Different Bases Screen_Ligands->Screen_Bases If no improvement Screen_Ligands->Success If improved Screen_Solvents Screen Different Solvents Screen_Bases->Screen_Solvents If no improvement Screen_Bases->Success If improved Vary_Temp Vary Reaction Temperature Screen_Solvents->Vary_Temp If no improvement Screen_Solvents->Success If improved Vary_Temp->Success If improved

Caption: A systematic workflow for troubleshooting low-yielding C-S bond formation reactions.

References

  • Rostami, A., et al. (2017). Copper-Catalyzed C-S Bond Formation via the Cleavage of C-O Bonds in the Presence of S8 as the Sulfur Source. Synthesis, 49(22), 5025-5038. Available from: [Link]

  • Xu, J., et al. (2020). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis, 10(15), 8493–8501. Available from: [Link]

  • Topczewski, J. J., & Sanford, M. S. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Accounts of Chemical Research, 48(5), 1325–1333. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2007). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. Chemical Communications, (44), 5839–5841. Available from: [Link]

  • Eastgate, M. D., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1275–1280. Available from: [Link]

  • Ribeiro, C., et al. (2018). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). ResearchGate. Available from: [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2022). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Broad Platform for C–O Cross-Coupling of Stable Phenolic Electrophiles. The Journal of Organic Chemistry, 87(22), 15033–15045. Available from: [Link]

  • Catellani, M., & Motti, E. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • Poater, A., et al. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. Available from: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]

  • Pucheault, M., & Darses, S. (2016). Parallel mechanochemical optimization – Buchwald–Hartwig C–N coupling as a test case. Beilstein Journal of Organic Chemistry, 12, 1934–1939. Available from: [Link]

  • Jana, A., & Jana, S. (2020). Noncovalent Interactions in C–S Bond Formation Reactions. The Journal of Organic Chemistry, 85(18), 11636–11651. Available from: [Link]

  • Welch, C. J., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 83(21), 13349–13356. Available from: [Link]

  • Thompson, S., & El-Sagheer, A. H. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 603. Available from: [Link]

  • Rosen, E. L., et al. (2023). Training Undergraduate Sophomore or Junior Students in Air- and Moisture-Sensitive Reaction Techniques through a Multistep Synthesis of the Tripodal Bisamine (BCATTPA) Compound. Journal of Chemical Education, 100(2), 735–742. Available from: [Link]

  • Britton, J., & Maji, B. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science, 9(5), 903–912. Available from: [Link]

  • Li, X. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Accounts of Chemical Research. Available from: [Link]

  • Gherase, A. M., et al. (2015). Impact of Deactivation Phenomena on Kinetics of the C–N Coupling Reaction over Supported Cu2O Catalysts in Continuous-Flow Conditions. Industrial & Engineering Chemistry Research, 54(31), 7624–7633. Available from: [Link]

  • Pop, F., et al. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC Advances, 10(44), 26369–26376. Available from: [Link]

  • Nelson, D. J. (2016). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Available from: [Link]

  • Barbero, M., & Cadamuro, S. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions, 3(2), 300-311. Available from: [Link]

  • Sharma, S., & Kumar, A. (2025). Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review. RSC Advances. Available from: [Link]

  • Svec, F., & Lv, Y. (2012). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Journal of Separation Science, 35(9), 1034–1042. Available from: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available from: [Link]

  • Welch, C. J., et al. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. The Journal of Organic Chemistry, 84(8), 5038–5045. Available from: [Link]

  • ResearchGate. (2022). C−S Cross‐Coupling Reactions Catalyzed by Well‐Defined Copper and Nickel Complexes. ResearchGate. Available from: [Link]

  • ResearchGate. (2017). Continuous Synthesis and Purification by Coupling a Multistep Flow Reaction with Centrifugal Partition Chromatography. ResearchGate. Available from: [Link]

  • Wang, H., et al. (2024). Aggregation-induced C–C bond formation on an electrode driven by the surface tension of water. Nature Communications, 15(1), 7248. Available from: [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]

  • ACS Publications. (2019). Achieving Nickel Catalyzed C–S Cross-Coupling under Mild Conditions Using Metal–Ligand Cooperativity. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). How Does a Solvent Affect Chemical Bonds? Mixed Quantum/Classical Simulations with a Full CI Treatment of the Bonding Electrons. ResearchGate. Available from: [Link]

  • ChemRxiv. (n.d.). Electrochemical Formation of C-S Bonds from CO2 and Small Molecule Sulfur Species. ChemRxiv. Available from: [Link]

  • Science.gov. (n.d.). c-s bond formation: Topics by Science.gov. Science.gov. Available from: [Link]

  • MDPI. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available from: [Link]

  • Wiley Online Library. (n.d.). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. Wiley Online Library. Available from: [Link]

  • Royal Society of Chemistry. (2021). Carbon–carbon bond formation and green chemistry: one dream and 30 years hence. Royal Society of Chemistry. Available from: [Link]

  • Kdpharmagroup. (n.d.). Purification Technologies Small Molecules. Kdpharmagroup. Available from: [Link]

Sources

Thiophene Technical Support Center: Stability & Degradation Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Thiophene Technical Support Center. This knowledge base is designed for researchers, medicinal chemists, and materials scientists encountering stability, degradation, or toxicity issues with thiophene-containing compounds.

Below, you will find root-cause analyses of common experimental failures, self-validating troubleshooting protocols, and mechanistic insights into the degradation pathways of the thiophene ring.

Knowledge Base: Frequently Asked Questions & Troubleshooting

Ticket #101: Unexplained Hepatotoxicity in Late-Stage Drug Candidates

User Report: "Our thiophene-based drug candidate (structurally similar to suprofen) is showing unexpected hepatotoxicity in preclinical in vivo models. LC-MS analysis of plasma shows a +16 Da metabolite, but we cannot isolate it to identify the structure."

Root Cause Analysis & Causality: Thiophene rings are notorious structural alerts in drug development. Cytochrome P450 enzymes (particularly CYP2C9 and CYP3A4) catalyze the oxidative bioactivation of the thiophene moiety[1]. This metabolic activation occurs via two primary, parallel pathways:

  • S-Oxidation: The enzyme transfers oxygen directly to the nucleophilic sulfur atom, forming a highly reactive thiophene S-oxide. This intermediate acts as a potent Michael acceptor.

  • Epoxidation: Oxygen is added across the C=C double bond, forming a thiophene epoxide.

The Analytical Challenge: Both S-oxides and epoxides result in an identical mass shift (+16 Da) without a change in charge[2]. Because these metabolites are highly electrophilic and transient, they cannot be isolated using standard chromatography. Instead of remaining in solution, they rapidly bind covalently to cellular macromolecules (proteins, DNA) or deplete intracellular glutathione (GSH), leading to zonal hepatic necrosis and apoptosis.

Resolution: Do not attempt to isolate the +16 Da species directly. Instead, implement the GSH Trapping Assay (see Protocol section below) to intercept the reactive intermediate before it binds to cellular proteins.

Ticket #102: Photobleaching and Degradation of Oligothiophene Materials

User Report: "Our oligothiophene materials and thiophene-based photosensitizers degrade rapidly under ambient light and UV exposure, losing their conjugation and fluorescence during assays."

Root Cause Analysis & Causality: Thiophenes are highly susceptible to photo-oxidative degradation. Upon UV/Vis excitation to the singlet state ( S1​ ), the thiophene ring undergoes ultrafast internal conversion and intersystem crossing to a triplet state ( T1​ )[3].

This triplet state readily sensitizes ground-state oxygen to highly reactive singlet oxygen ( 1O2​ ). The inherent reactivity of the thiophene ring toward 1O2​ leads to self-degradation via a [4+2] cycloaddition (endoperoxide formation)[4]. This subsequently triggers C-S bond cleavage and ring puckering, which destroys the π -conjugation, resulting in photobleaching and a complete loss of material integrity.

Resolution: Store all thiophene monomers and oligomers in amber vials under an inert atmosphere (Argon/Nitrogen). For assays requiring light exposure, consider sterically hindering the 2- and 5-positions of the thiophene ring to reduce susceptibility to cycloaddition.

Pathway Visualization

ThiophenePathways Parent Thiophene Compound CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Metabolic Activation Light UV/Vis Irradiation (Photolysis) Parent->Light Environmental Exposure SOxide Thiophene S-oxide [Reactive Electrophile] CYP->SOxide S-Oxidation (+16 Da) Epoxide Thiophene Epoxide [Reactive Electrophile] CYP->Epoxide Epoxidation (+16 Da) SingletO2 Singlet Oxygen (1O2) Attack Light->SingletO2 Intersystem Crossing (T1) Tox Covalent Binding to Proteins (Hepatotoxicity) SOxide->Tox Michael Addition Epoxide->Tox Nucleophilic Attack Degrad Ring Cleavage & Loss of Conjugation SingletO2->Degrad [4+2] Cycloaddition

Metabolic and photochemical degradation pathways of thiophene compounds.

Standard Operating Procedure (SOP): In Vitro GSH Trapping Assay

To distinguish and capture transient thiophene S-oxides and epoxides, a self-validating trapping assay using Glutathione (GSH) is required[5]. GSH acts as a soft nucleophile to intercept the electrophilic S-oxide/epoxide before it degrades or binds to microsomal proteins.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare Human Liver Microsomes (HLM) at a 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate & Trapping Agent Addition: Add the thiophene test compound (10 µM final concentration) and GSH (5 mM final concentration) to the matrix.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

    • Self-Validation Step: Always run a parallel negative control containing the substrate and GSH, but without NADPH . If adducts form in the negative control, the degradation is non-enzymatic (e.g., autoxidation).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to precipitate denatured proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for GSH adducts.

    • Analytical Signature: Look for a mass shift of +323 Da from the parent compound (+16 Da for the oxygen + 307 Da for the GSH moiety).

Quantitative Data Summary: Thiophene Degradation Profiles

Degradation PathwayPrimary TriggerReactive IntermediateMass Shift (LC-MS)Downstream ConsequenceMitigation Strategy
Metabolic S-Oxidation CYP450 (CYP2C9/3A4)Thiophene S-oxide+16 DaHepatotoxicity, GSH depletionBlock 2/5 positions with halogens/methyls
Metabolic Epoxidation CYP450 (CYP2C9/3A4)Thiophene Epoxide+16 DaCovalent protein bindingIsosteric replacement (e.g., furan, phenyl)
Photolysis / Photo-oxidation UV/Vis Light (Ambient)Singlet Oxygen ( 1O2​ )Variable (Cleavage)Loss of π -conjugation, photobleachingAmber storage, inert atmosphere (Ar/N 2​ )
Acid-Catalyzed Polymerization Strong Acids (pH < 2)Carbocation species+[M] n​ (Oligomers)Precipitation, insoluble tar formationMaintain neutral/basic pH during synthesis

References

  • Functional and toxicological consequences of metabolic bioactivation of methapyrilene via thiophene S-oxidation: Induction of cell defence, apoptosis and hepatic necrosis. Toxicology and Applied Pharmacology (PubMed/NIH).

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology (ACS Publications).5

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences (ResearchGate/MDPI).4

  • Ab initio molecular dynamics of thiophene: The interplay of internal conversion and intersystem crossing. Physical Chemistry Chemical Physics (ResearchGate).3

Sources

Scale-up synthesis considerations for substituted ethanones

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting & Scale-Up Guide: Substituted Ethanones & Alpha-Halo Derivatives

Welcome to the . This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of substituted ethanones (e.g., acetophenones) and their downstream alpha-halo derivatives (e.g., phenacyl halides). These intermediates are foundational in API synthesis but present severe scale-up bottlenecks, including highly exothermic Lewis acid-mediated acylations, regioselectivity failures during halogenation, and critical lachrymator safety hazards.

Below, you will find our expert-curated FAQs, mechanistic insights, and self-validating protocols to ensure safe and high-yielding campaigns.

Workflow Start Substituted Benzene (Starting Material) FCA Friedel-Crafts Acylation (AlCl3, Acyl Chloride) Start->FCA Exotherm Control Intermediate Substituted Ethanone (e.g., Acetophenone) FCA->Intermediate Aqueous Quench Halogenation Acid-Catalyzed Alpha-Halogenation (Br2) Intermediate->Halogenation Enolization Product Alpha-Haloethanone (Lachrymator Target) Halogenation->Product Crystallization

Fig 1: Two-stage scale-up workflow for substituted alpha-haloethanones.

FAQ Section 1: Reaction Engineering & Exotherm Control

Q: Why does the Friedel-Crafts acylation of substituted benzenes to ethanones require more than stoichiometric amounts of aluminum chloride, and how do we manage the associated exotherms on a kilo-scale?

A: In a standard Friedel-Crafts acylation, the Lewis acid ( AlCl3​ ) is not truly catalytic.

  • The Causality: The newly formed substituted ethanone product contains a highly Lewis basic carbonyl oxygen that strongly coordinates with AlCl3​ , forming a stable complex[1]. This stoichiometric sequestration removes the aluminum from the active catalytic cycle. Therefore, at least 1.1 to 1.2 equivalents of AlCl3​ are strictly required relative to the acylating agent to drive the reaction to completion[2].

  • Self-Validating Scale-Up: The complexation and the subsequent generation of HCl gas (when using acyl chlorides) are highly exothermic[1]. On scale, the heat output must be addition-rate controlled. A self-validating control strategy involves equipping the reactor's scrubber exhaust with a mass flow meter. The steady evolution of HCl gas validates active catalytic turnover; the complete cessation of off-gassing serves as a non-intrusive, self-validating metric that the reaction has reached completion, eliminating the need to manually sample a highly corrosive, moisture-sensitive mixture.

FAQ Section 2: Regioselectivity in Alpha-Halogenation

Q: When scaling up the alpha-halogenation of acetophenones to phenacyl bromides, how do we prevent over-reaction (di- and tri-halogenation)?

A: The causality of regioselectivity and mono-halogenation lies entirely in the choice of pH. Alpha-halogenation must be conducted under acidic conditions to guarantee mono-selectivity[3].

  • The Causality: Under acidic conditions, the reaction proceeds via an enol intermediate[4]. Once the first halogen atom (e.g., bromine) is installed, its strong electron-withdrawing inductive effect significantly decreases the basicity of the carbonyl oxygen[5]. This makes subsequent protonation and enolization exponentially slower than the first, naturally halting the reaction at the mono-alpha-haloethanone stage[4].

  • The Danger of Base: Conversely, basic conditions generate an enolate. The electronegative halogen increases the acidity of the remaining alpha protons, accelerating subsequent halogenations and leading to uncontrolled polyhalogenation (the haloform reaction)[5].

Mechanism Ketone Substituted Ethanone (Starting Ketone) Enol Enol Intermediate (Nucleophilic) Ketone->Enol Tautomerization Acid Acid Catalyst (H+) Acid->Enol MonoHalo Mono-alpha-haloethanone (Deactivated) Enol->MonoHalo Electrophilic Attack Halogen Bromine (Br2) Halogen->MonoHalo

Fig 2: Acid-catalyzed alpha-halogenation mechanism ensuring mono-selectivity.

FAQ Section 3: Downstream Processing & Lachrymator Safety

Q: Substituted alpha-haloethanones (like phenacyl bromide) are potent lachrymators. What are the safest, self-validating downstream processing (DSP) protocols for isolating these compounds?

A: Phenacyl halides cause severe skin burns, serious eye damage, and are fatal if inhaled as dust or vapor[6]. Isolation must minimize manual handling, utilize closed systems, and strictly avoid column chromatography[7].

  • Self-Validating DSP: The crude reaction mixture typically contains residual HBr, unreacted acetophenone, and the target product[8].

    • Aqueous Wash: Wash the organic phase with water. The product is highly insoluble in water, while the aqueous layer efficiently removes the yellow color associated with residual HBr[8]. Validation: Wash until the aqueous effluent tests at a neutral pH.

    • Petroleum Ether Trituration: Unreacted acetophenone is a liquid at room temperature and is highly soluble in cold petroleum ether, whereas the mono-halogenated product (e.g., phenacyl bromide, m.p. 48-51°C) is only slightly soluble[9]. Washing the crude filtered solid with cold petroleum ether removes the oily by-products with minimal product loss[8]. Validation: Spot the ether filtrate on a TLC plate; the absence of UV-active spots at the Rf​ of the starting ketone validates complete impurity removal.

Quantitative Data Table: Scale-Up Parameters Comparison
ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality / Scale-Up Consideration
AlCl3​ Equivalents 1.1 - 1.2 eq1.15 eqStoichiometric complexation with the product ketone requires >1 eq[2].
Dosing Temperature 0 - 5 °C-5 - 0 °CEnhanced cooling required due to the lower surface-area-to-volume ratio at scale.
Halogenation Catalyst Acetic AcidCatalytic HBr / AcOHAcidic environment prevents polyhalogenation and haloform degradation[4].
FCA Extraction Solvent Diethyl EtherDichloromethaneEther is a severe flammability hazard at scale; DCM offers safer phase separation.
Product Purification ChromatographyMeOH CrystallizationChromatography is unscalable and highly hazardous for potent lachrymators[9].
Experimental Protocol: Self-Validating Kilo-Scale Synthesis of Phenacyl Bromide

Phase 1: Friedel-Crafts Acylation (Acetophenone Synthesis)

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, dropping funnel, and a scrubber system equipped with a mass flow meter to monitor HCl evolution.

  • Catalyst Loading: Charge 1.15 equivalents of anhydrous AlCl3​ and 5 L of dry dichloromethane (DCM). Cool the suspension to 0 °C.

  • Acylation: Slowly dose 1.0 equivalent of the substituted benzene and 1.05 equivalents of acetyl chloride.

    • Self-Validation: Maintain internal temperature < 5 °C. Monitor the mass flow meter; a steady evolution of HCl gas validates active turnover.

  • Quench: Once HCl evolution ceases, carefully transfer the mixture into a secondary vessel containing 5 L of ice-water.

    • Causality: The highly exothermic hydrolysis of the AlCl3​ -ketone complex must be performed via reverse quench to prevent localized hot spots and product degradation.

  • Phase Separation: Separate the organic DCM layer, wash with brine, and concentrate under reduced pressure to yield the crude substituted ethanone.

Phase 2: Alpha-Halogenation

  • Solvent & Catalyst: Dissolve the crude ethanone in 3 L of glacial acetic acid. The acidic environment is critical to prevent polyhalogenation[4].

  • Bromine Dosing: Cool the reactor to 10 °C. Slowly dose 1.0 equivalent of Br2​ over 2 hours.

    • Self-Validation: The initial bromine drops will persist in color until enolization initiates. Once the reaction starts, the deep red bromine color will rapidly discharge to a pale pink/yellow upon addition, visually validating active electrophilic substitution.

Phase 3: Downstream Processing (Lachrymator Safety Protocol)

  • Aqueous Wash: Pour the reaction mixture into 10 L of ice-water.

    • Causality: The product is highly insoluble in water, causing it to precipitate, while the water efficiently extracts the acetic acid and residual HBr[8].

  • Filtration & Trituration: Filter the crude solid using a closed-system Nutsche filter to minimize lachrymator exposure. Wash the filter cake with cold petroleum ether (500 mL)[9].

    • Self-Validation: Spot the petroleum ether filtrate on a TLC plate; the absence of a UV-active spot at the Rf​ of the starting ketone validates the complete removal of unreacted starting material.

  • Recrystallization: Dissolve the solid in minimal hot methanol (approx. 2 L) and cool to 0 °C to crystallize[9]. Filter and dry under vacuum to yield the pure alpha-haloethanone.

Sources

Technical Support Center: Troubleshooting Lawesson's Reagent Byproducts in Thiol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chemists and researchers utilizing Lawesson's reagent. This guide is designed to provide in-depth troubleshooting for the common, and often frustrating, issues related to byproduct formation during the synthesis of thiols and other thiocarbonyl compounds. As a powerful and versatile thionating agent, Lawesson's reagent is indispensable in many synthetic routes. However, the very reactivity that makes it so useful can also lead to purification challenges that require a nuanced understanding of its chemical behavior.

This resource is structured to address your specific problems in a direct, question-and-answer format, grounded in the fundamental reaction mechanisms and supported by practical, field-tested protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but now I have a complex mixture that is difficult to separate by column chromatography. What are the primary byproducts I should be concerned about?

The main culprit in the challenging purification of reactions involving Lawesson's reagent is a six-membered phosphorus- and sulfur-containing ring byproduct.[1][2] This byproduct often exhibits a polarity similar to that of the desired thiocarbonyl product, leading to co-elution during column chromatography.[2][3] Additionally, unreacted Lawesson's reagent and other phosphorus-containing species can contribute to the complexity of the crude reaction mixture.[4]

Q2: I'm observing a spot on my TLC at the baseline that is UV active, and my product yield is over 100%. What could this be?

An unexpectedly high yield is a strong indicator that phosphorus-containing byproducts have not been fully removed.[2][4] The UV active spot at the baseline of your TLC is likely 4-methoxybenzenecarbothioic acid, a common byproduct derived from the Lawesson's reagent structure.[4] These impurities can significantly inflate the mass of your isolated product, leading to inaccurate yield calculations.[2]

Q3: Are there any general strategies to simplify the workup and avoid column chromatography altogether?

Yes, several effective strategies focus on chemically altering the polarity of the phosphorus-containing byproducts to facilitate their removal. The most common and successful approaches include:

  • Decomposition with Alcohols: Treating the reaction mixture with an alcohol, such as ethanol or ethylene glycol, can break down the problematic six-membered ring byproduct into highly polar thiophosphonate derivatives that are more easily separated.[1][2][5]

  • Aqueous Workup: A thorough aqueous workup, sometimes with a mild base, can help to hydrolyze and remove some of the phosphorus-containing impurities.[6] However, this can sometimes lead to the generation of significant amounts of phosphorus-containing aqueous waste.[2]

Understanding the Chemistry: Mechanism and Byproduct Formation

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, functions by converting a carbonyl group (C=O) into a thiocarbonyl group (C=S).[7][8][9] The reaction mechanism involves the dissociation of the Lawesson's reagent dimer into a reactive dithiophosphine ylide intermediate.[8][10][11] This intermediate then reacts with the carbonyl compound to form a four-membered thiaoxaphosphetane ring. The driving force of the reaction is the subsequent cycloreversion of this intermediate to form the desired thiocarbonyl and a stable phosphorus-oxygen double bond (P=O), which ultimately leads to the formation of the problematic six-membered ring byproduct.[8][11]

Lawessons_Mechanism LR Lawesson's Reagent (Dimer) Ylide Reactive Dithiophosphine Ylide LR->Ylide Dissociation Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate Reaction with Carbonyl Carbonyl Carbonyl Compound (R-C(=O)-R') Carbonyl->Intermediate Product Thiocarbonyl Product (R-C(=S)-R') Intermediate->Product Cycloreversion Byproduct Six-Membered Ring Byproduct Intermediate->Byproduct Cycloreversion

Caption: Generalized reaction mechanism of Lawesson's reagent.

Troubleshooting Guides and Protocols

Issue 1: Persistent Byproducts Co-eluting with the Product

This is the most common challenge encountered with Lawesson's reagent. The similar polarity of the main byproduct and the desired product makes chromatographic separation difficult.

Solution: Chemical Decomposition of Byproducts

The most effective solution is to chemically modify the byproduct to drastically change its polarity before attempting purification.

Protocol 1: Ethanol Treatment for Small-Scale Reactions

This protocol is suitable for reactions on a smaller scale where subsequent purification by column chromatography is simplified.[1]

Step-by-Step Methodology:

  • Reaction Completion: Once the reaction is complete as monitored by TLC, cool the reaction mixture to room temperature.

  • Ethanol Addition: Add an excess of ethanol to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 1-2 hours. This will decompose the six-membered ring byproduct into a more polar diethyl thiophosphonate.[1]

  • Solvent Removal: Remove the volatiles under reduced pressure.

  • Aqueous Workup: Dilute the residue with an organic solvent (e.g., ethyl acetate) and perform a standard aqueous workup by washing with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Simplified Chromatography: The resulting crude product should now be much easier to purify by standard silica gel chromatography, as the polar byproducts will remain at the baseline.

Protocol 2: Ethylene Glycol Treatment for Large-Scale, Chromatography-Free Workup

For larger-scale syntheses, a chromatography-free workup is highly desirable. This protocol utilizes ethylene glycol to decompose the byproducts and allows for isolation via extraction and recrystallization.[2][5][12]

Step-by-Step Methodology:

  • Reaction Completion: After the thionation reaction is complete, cool the reaction mixture.

  • Ethylene Glycol Addition: Add an excess of ethylene glycol and a small amount of water to the reaction mixture.

  • Heating: Stir the mixture at an elevated temperature (e.g., 95 °C) for several hours. Monitor the disappearance of the byproduct by TLC.[1][5]

  • Phase Separation: Cool the mixture and transfer it to a separatory funnel. Separate the organic layer (e.g., toluene) from the ethylene glycol layer.

  • Back-Extraction: The ethylene glycol layer can be back-extracted with the organic solvent to recover any remaining product.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Isolation: Remove the solvent under reduced pressure and isolate the final product by recrystallization from a suitable solvent system.

Troubleshooting_Workflow Start Crude Reaction Mixture Decision Scale of Reaction? Start->Decision Small_Scale Small Scale Decision->Small_Scale < 5g Large_Scale Large Scale Decision->Large_Scale > 5g Ethanol Protocol 1: Ethanol Treatment Small_Scale->Ethanol Ethylene_Glycol Protocol 2: Ethylene Glycol Treatment Large_Scale->Ethylene_Glycol Workup_Small Aqueous Workup Ethanol->Workup_Small Workup_Large Phase Separation & Extraction Ethylene_Glycol->Workup_Large Chromatography Simplified Column Chromatography Workup_Small->Chromatography Product_Small Pure Product Chromatography->Product_Small Recrystallization Recrystallization Workup_Large->Recrystallization Product_Large Pure Product Recrystallization->Product_Large

Caption: Decision workflow for post-reaction workup.

Issue 2: Product Instability During Purification

Some thiols and thiocarbonyl compounds can be sensitive to oxidation or decomposition, especially during prolonged purification procedures like column chromatography or distillation.[3]

Solution: Minimizing Handling and Exposure
  • Inert Atmosphere: Whenever possible, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Trituration: Consider trituration as an alternative to chromatography. This involves washing the crude product with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble.

  • Fluorous Lawesson's Reagent: For particularly challenging separations, consider using a fluorous-tagged Lawesson's reagent. The fluorous byproducts can be easily removed by a simple solid-phase extraction over a fluorous silica gel.[13]

Preventative Measures and Alternative Reagents

While the troubleshooting guides above are effective, prevention is often the best strategy.

Optimizing Reaction Conditions
  • Stoichiometry: Use the minimum effective amount of Lawesson's reagent to reduce the byproduct load. Typically, 0.5 to 1.0 equivalents are sufficient.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC and avoid unnecessarily long reaction times or excessively high temperatures, which can lead to side reactions and decomposition.[14][15]

Alternative Thionating Agents

In some cases, an alternative thionating agent may be more suitable for a particular substrate or desired level of purity.

ReagentAdvantagesDisadvantages
Phosphorus Pentasulfide (P₄S₁₀) Readily available and inexpensive.[7]Often requires higher temperatures and can be less selective than Lawesson's reagent.[11]
Davy's Reagents Can be more reactive and selective in certain applications.May not be as commercially available as Lawesson's reagent.[7]
Woollins' Reagent A selenium analog used for the synthesis of selenocarbonyls.Not a direct replacement for thionation.[16]

References

  • Grokipedia. Lawesson's reagent. Available from: [Link]

  • Wikipedia. Lawesson's reagent. Available from: [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]

  • Wikidoc. Lawesson's reagent. Available from: [Link]

  • MDPI. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. Available from: [Link]

  • MDPI. Lawesson's Reagent: Providing a New Approach to the Forgotten 6-Thioverdazyl Radical. Available from: [Link]

  • ACS Publications. Synthesis and Application of a Fluorous Lawesson's Reagent: Convenient Chromatography-Free Product Purification. Available from: [Link]

  • National Center for Biotechnology Information. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available from: [Link]

  • ResearchGate. What's the by-product of Lawesson's reagent?. Available from: [Link]

  • Reddit. Issues during thiol synthesis. Available from: [Link]

  • MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link]

  • ResearchGate. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available from: [Link]

  • Beilstein Journals. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available from: [Link]

  • National Center for Biotechnology Information. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link]

  • Encyclopedia.pub. Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link]

Sources

Technical Support Center: Minimizing Over-Arylation in Ketone Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ketone functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize ketone α-arylation and face the common challenge of over-arylation. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high selectivity for your desired mono-arylated products.

The palladium-catalyzed α-arylation of ketones is a cornerstone transformation in modern organic synthesis, enabling the direct formation of a C(sp³)–C(sp²) bond.[1] This reaction proceeds through a catalytic cycle involving oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with a ketone enolate and subsequent reductive elimination to form the α-aryl ketone.[1][2][3] However, if the mono-arylated product still possesses an enolizable proton, it can re-enter the catalytic cycle, leading to the formation of an undesired di-arylated byproduct. Controlling the reaction to favor mono-arylation is therefore a critical challenge.

Troubleshooting Guide: Addressing Over-Arylation in Real-Time

This section addresses specific issues you might be encountering during your experiments.

Q1: My reaction is producing a significant amount of di-arylated product. What is the most common cause and the first parameter I should adjust?

A: The most frequent cause of over-arylation is that the rate of the second arylation is competitive with or faster than the first. The single most impactful parameter to adjust is the ligand bound to the palladium catalyst. The steric and electronic properties of the ligand directly influence the catalyst's reactivity and selectivity.

In-Depth Explanation: The key to preventing diarylation is to create a catalytic environment where the mono-arylated product is a poor substrate for further reaction. This is often achieved by using bulky, electron-rich phosphine ligands.[4][5]

  • Steric Hindrance: Bulky ligands occupy significant space around the palladium center.[6][7] After the first arylation, the resulting α-aryl ketone is sterically more demanding than the starting material. This increased steric bulk hinders its ability to coordinate to the already crowded palladium-ligand complex for a second arylation.[8]

  • Accelerated Reductive Elimination: Electron-rich, sterically hindered ligands have been shown to accelerate the rate-limiting reductive elimination step, which forms the C-C bond and releases the product.[9][10] A faster release of the mono-arylated product from the palladium center reduces its opportunity to re-enolize and participate in a second catalytic cycle.

Immediate Action: Switch to a bulkier ligand. If you are using a less hindered ligand like P(t-Bu)₃, consider moving to a more sterically demanding biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos.[10][11]

Q2: I'm using a methyl ketone and observing diarylation on the methyl group. How can I improve mono-arylation selectivity?

A: Diarylation is particularly common for unhindered methyl ketones.[8] Besides ligand modification, you can control selectivity by carefully adjusting the stoichiometry of your reagents .

In-Depth Explanation: The relative concentrations of the ketone, aryl halide, and base play a crucial role. If the aryl halide is consumed slowly, the concentration of the mono-arylated product builds up while the starting ketone concentration decreases. This shift in relative concentrations increases the statistical likelihood of the mono-arylated product re-enolizing and reacting with the remaining aryl halide.

Immediate Action:

  • Use a slight excess of the ketone: Employing 1.2 to 1.5 equivalents of the ketone relative to the aryl halide can ensure the aryl halide is consumed before significant diarylation occurs.[11]

  • Control the rate of addition: In some cases, slow addition of the aryl halide to the reaction mixture can maintain a low instantaneous concentration, favoring reaction with the more abundant starting ketone.

Q3: Can my choice of base and solvent influence the mono- to di-arylation ratio?

A: Yes, absolutely. The base and solvent system dictates the concentration and nature of the reactive enolate, which is a key intermediate.

In-Depth Explanation:

  • Base Strength & Type: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used to generate the enolate.[8][11] Using a weaker base, such as potassium phosphate (K₃PO₄), can sometimes favor mono-arylation by generating a lower steady-state concentration of the enolate.[10][11] This is particularly useful for substrates with base-sensitive functional groups.[10][11]

  • Solvent Polarity: The solvent influences the aggregation state and reactivity of the enolate.[12] Weakly coordinating solvents like THF or toluene are standard.[12] More polar, strongly coordinating solvents (e.g., DMSO) can lead to more "naked" and potentially more reactive enolates, which may decrease selectivity.[12] Conversely, solvent choice can also affect catalyst stability and solubility, so optimization is often system-dependent.

Immediate Action: If you are using a very strong base like NaHMDS and observing poor selectivity, try switching to NaOt-Bu or even a weaker inorganic base like K₃PO₄, which may require higher temperatures but can improve selectivity.[11]

Frequently Asked Questions (FAQs): Proactive Strategies for Selectivity

This section focuses on general principles and preventative measures to design highly selective mono-arylation reactions from the outset.

Q1: What are the key principles for achieving high mono-arylation selectivity from the start?

A: To proactively design a selective mono-arylation, consider these four pillars:

  • Catalyst System: Choose a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (e.g., biarylphosphines like XPhos, or ferrocenylphosphines).[4][6][10] These ligands are designed to promote fast reductive elimination and create a sterically crowded environment that disfavors the binding of the bulkier mono-arylated product.[4][5]

  • Reaction Stoichiometry: Use a slight excess of the ketone (1.2-1.5 equiv.) relative to the limiting aryl halide (1.0 equiv.).

  • Base Selection: Start with a strong but hindered base like NaOt-Bu. If selectivity issues persist or your substrate is sensitive, explore weaker bases like K₃PO₄.[11]

  • Regioselectivity: For ketones with multiple enolizable positions, arylation almost always occurs at the less sterically hindered carbon (methyl > methylene >> methine).[8] Use this principle to your advantage in substrate design.

Q2: How does the structure of the ketone and aryl halide affect the tendency for over-arylation?

A: The steric properties of both coupling partners are critical.

  • Ketone Structure: As the steric bulk around the α-carbon increases (e.g., moving from a methyl to an ethyl to an isopropyl group), the propensity for diarylation dramatically decreases. For instance, diarylation is rarely observed with ketones like 3-methyl-2-butanone or pinacolone.[8]

  • Aryl Halide Structure: The presence of ortho-substituents on the aryl halide can increase steric hindrance at the palladium center after oxidative addition, which can help disfavor the approach of the already bulky mono-arylated enolate.[8]

Q3: Are there alternatives to palladium catalysis that offer better control over mono-arylation?

A: While palladium catalysis is the most developed method, other transition metals can be used. Copper-catalyzed α-arylation, often using diaryliodonium salts as the aryl source, can be an effective alternative.[13] In some specific cases, these systems have shown high selectivity for mono-arylation, particularly with cyclic ketones where larger rings favor mono-arylation.[13] However, the substrate scope of these alternative methods is often not as broad as modern palladium systems.

Data Presentation: Ligand Effects on Mono-Arylation Selectivity

The choice of ligand is paramount in controlling selectivity. The table below summarizes typical results for the arylation of 3-pentanone with 4-chlorotoluene, illustrating the impact of ligand structure.

LigandCatalyst Loading (mol %)Temperature (°C)Time (h)Mono-arylated Yield (%)Di-arylated Yield (%)Mono:Di Ratio
P(t-Bu)₃2.0801275155:1
Xantphos1.5100885517:1
BrettPhos 1.0 100 4 94 <2 >47:1

Data are representative and compiled from trends reported in the literature, such as those by Buchwald and Hartwig.[10][11]

Experimental Protocols

Model Protocol for Selective Mono-α-Arylation of Propiophenone

This protocol is adapted from methodologies developed by the Buchwald group and is designed to maximize mono-arylation selectivity.[11]

Materials:

  • Propiophenone (1.2 mmol, 1.0 equiv)

  • 4-Bromotoluene (1.0 mmol, 1.2 equiv)

  • BrettPhos (0.02 mmol, 2 mol % relative to Pd)

  • Pd₂(dba)₃ (0.005 mmol, 0.5 mol %)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by propiophenone and 4-bromotoluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Upon completion (consumption of 4-bromotoluene), cool the reaction to room temperature.

  • Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure mono-arylated product.

Visualizations: Mechanisms and Workflows

Catalytic Cycle and Selectivity Branch Point

This diagram illustrates the Pd-catalyzed α-arylation cycle, highlighting the competing pathways for mono- and di-arylation. The key to selectivity is to favor the pathway in green and suppress the pathway in red.

G cluster_cycle Main Catalytic Cycle (Mono-arylation) cluster_side_reaction Competing Diarylation Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA ArPdX Ar-Pd(II)-X OA->ArPdX TM Enolate Exchange ArPdX->TM Product1_Enolate Mono-aryl Enolate ArPdX->Product1_Enolate ArPdEnolate Ar-Pd(II)-Enolate TM->ArPdEnolate RE Reductive Elimination ArPdEnolate->RE RE->Pd0 Catalyst Regeneration Product1 Mono-aryl Ketone RE->Product1 Enolization2 Re-enolization (+ Base) Product1->Enolization2 Undesired Pathway TM2 Enolate Exchange Product1_Enolate->TM2 ArPdEnolate2 Ar-Pd(II)-Mono-aryl-Enolate TM2->ArPdEnolate2 RE2 Reductive Elimination ArPdEnolate2->RE2 Product2 Di-aryl Ketone RE2->Product2

Caption: Catalytic cycle showing the desired mono-arylation (green) and competing diarylation (red).

Troubleshooting Workflow for Over-arylation

Use this decision tree to systematically diagnose and solve issues with poor selectivity in your reaction.

G Start High Diarylation Observed Q_Ligand Is your ligand sterically bulky? (e.g., XPhos, BrettPhos) Start->Q_Ligand A_Ligand_No ACTION: Switch to a bulkier ligand. Q_Ligand->A_Ligand_No No A_Ligand_Yes Ligand is likely not the primary issue. Proceed to next check. Q_Ligand->A_Ligand_Yes Yes End Re-evaluate with optimized conditions. A_Ligand_No->End Q_Stoich Are you using an excess of the ketone (≥1.2 equiv)? A_Ligand_Yes->Q_Stoich A_Stoich_No ACTION: Increase ketone stoichiometry to 1.2-1.5 equivalents. Q_Stoich->A_Stoich_No No A_Stoich_Yes Stoichiometry is likely correct. Proceed to next check. Q_Stoich->A_Stoich_Yes Yes A_Stoich_No->End Q_Base What base are you using? A_Stoich_Yes->Q_Base A_Base_Strong ACTION: Consider switching from a very strong base (e.g., NaHMDS) to NaOtBu or a weaker base like K3PO4. Q_Base->A_Base_Strong Strong (e.g., NaHMDS) A_Base_Weak If using a weak base, consider lowering temperature or reaction time. Q_Base->A_Base_Weak Weak (e.g., K3PO4) A_Base_Strong->End A_Base_Weak->End

Caption: A step-by-step workflow for troubleshooting and minimizing diarylation.

References

  • D'Amato, E., G. F. Costantino, and R. D'Orsi. "Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones." The Journal of Organic Chemistry. Available at: [Link]

  • Culkin, D. A., and J. F. Hartwig. "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research. Available at: [Link]

  • "Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides." Organic Chemistry Portal. Available at: [Link]

  • Kudashev, A., and O. Baudoin. "Site-Selective Pd-Catalyzed C(sp3)−H Arylation of Heteroaromatic Ketones." Angewandte Chemie International Edition. Available at: [Link]

  • Palucki, M., and S. L. Buchwald. "Palladium-Catalyzed α-Arylation of Ketones." Journal of the American Chemical Society. Available at: [Link]

  • Hamann, B. C., and J. F. Hartwig. "Palladium-Catalyzed Direct α-Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands and Reductive Elimination from a Transition Metal Enolate Complex." Journal of the American Chemical Society. Available at: [Link]

  • Kudashev, A., and O. Baudoin. "Site-Selective Pd-Catalyzed C(sp3)−H Arylation of Heteroaromatic Ketones." Angewandte Chemie International Edition. Available at: [Link]

  • "Substituted arene synthesis by carbonyl or carboxyl compound α-arylation." Organic Chemistry Portal. Available at: [Link]

  • Schmalzbauer, M., et al. "Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands." Catalysis Science & Technology. Available at: [Link]

  • Yuen, O. Y., and C. M. So. "A Ligand Control of Palladium-Catalyzed Site-Selective α- and γ-Arylation of α,β-Unsaturated Ketones with (Hetero)aryl Halides." Angewandte Chemie International Edition. Available at: [Link]

  • He, G., et al. "Ligand-Enabled γ-C(sp3)–H Activation of Ketones." Journal of the American Chemical Society. Available at: [Link]

  • Martín-García, B., and R. Martin. "Ligand-Accelerated Pd-Catalyzed Ketone γ-Arylation via C–C Cleavage with Aryl Chlorides." Organic Letters. Available at: [Link]

  • Gallou, F., et al. "α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media." Green Chemistry. Available at: [Link]

  • "CHEM 330 Topics Discussed on Oct 2." University of British Columbia. Available at: [Link]

  • Fox, J. M., et al. "Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones." Journal of the American Chemical Society. Available at: [Link]

  • "Direct α-Arylation of Ketones." Michigan State University. Available at: [Link]

  • de Oliveira, K. T., et al. "Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin." Molecules. Available at: [Link]

  • Kawatsura, M., and J. F. Hartwig. "Simple, Highly Active Palladium Catalysts for Ketone and Malonate Arylation: Dissecting the Importance of Chelation and Steric Hindrance." Journal of the American Chemical Society. Available at: [Link]

  • "Buchwald–Hartwig amination." Wikipedia. Available at: [Link]

  • Sakaguchi, D., and H. Gotoh. "Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism." ResearchGate. Available at: [Link]

  • Hamada, T., and S. L. Buchwald. "An Improved Catalyst for the Asymmetric Arylation of Ketone Enolates." Organic Letters. Available at: [Link]

  • Chen, M., et al. "Palladium-catalyzed direct β-arylation of ketones with diaryliodonium salts: a stoichiometric heavy metal-free and user-friendly approach." Chemical Science. Available at: [Link]

  • Li, D., Y.-P. Peng, and L.-D. Shao. "Palladium-Catalyzed γ-C–H Arylation of Unsaturated Carbonyl Compounds: An Emerging Remote Buchwald–Hartwig–Miura Arylation." Chinese Journal of Organic Chemistry. Available at: [Link]

  • Dhumal, N. R., et al. "α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor." Catalysts. Available at: [Link]

  • van der Heijden, G., et al. "One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy." Chemical Communications. Available at: [Link]

  • Doran, R., and P. J. Guiry. "Catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones." The Journal of Organic Chemistry. Available at: [Link]

  • Takigawa, H., et al. "Decarbonylation of 1,2-Diketones to Diaryl Ketones via Oxidative Addition Enabled by an Electron-Deficient Au–Pd Nanoparticle Catalyst." ACS Catalysis. Available at: [Link]

  • Ehrentraut, A., A. Zapf, and M. Beller. "Progress in the Palladium-Catalyzed α-Arylation of Ketones with Chloroarenes." Advanced Synthesis & Catalysis. Available at: [Link]

  • Wang, S., et al. "Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents." Molecules. Available at: [Link]

  • Mills, J. E., and J. E. D. Smith. "Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR." Journal of Chemical Education. Available at: [Link]

  • "Buchwald-Hartwig C-C Bond Formation." Macmillan Group Meeting. Available at: [Link]

Sources

Base-sensitive functional group tolerance in α-arylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalysis & Cross-Coupling Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when attempting to α-arylate carbonyl compounds containing base-sensitive functional groups.

Traditional α-arylation relies on harsh bases like NaOtBu or LiHMDS. While effective for robust substrates, these bases readily destroy esters, epoxides, enolizable ketones, and chiral centers via hydrolysis, aldol condensation, or epimerization. This guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols required to successfully execute α-arylations under neutral or mild basic conditions.

Mechanistic Overview: The Role of the Base

To troubleshoot base sensitivity, we must understand why strong bases are typically required. The pKₐ of unactivated ketones and esters ranges from 20 to 25. Deprotonating these requires strong bases to drive the equilibrium toward the enolate, which then transmetalates onto the Pd(II) or Ni(II) aryl halide complex.

However, by modifying the ligand sphere (using electron-rich, bulky phosphines like P(t-Bu)₃, Q-phos, or N-heterocyclic carbenes), we can drastically accelerate the reductive elimination step. This kinetic pull shifts the overall catalytic cycle forward, allowing us to use much weaker bases (like K₃PO₄) or alternative enolate precursors (like silyl ketene acetals with ZnF₂) that leave sensitive functional groups intact[1][2].

G A Pd(0) or Ni(0) Active Catalyst (e.g., Pd(P(t-Bu)3)2) B Oxidative Addition Complex [Ar-M(II)-X] A->B + Aryl Halide (Ar-X) C Enolate Transmetalation CRITICAL: Mild Base (K3PO4) or ZnF2 + Silyl Enolate B->C + Carbonyl Substrate (Tolerates Esters/Epoxides) D Reductive Elimination [Ar-M(II)-Enolate] C->D - HX / - ZnX2 D->A + α-Aryl Carbonyl Product

Catalytic cycle of α-arylation emphasizing the critical mild enolate coordination step.

Frequently Asked Questions (FAQs)

Q1: My substrate contains an ester group, and NaOtBu causes transesterification and hydrolysis. What is the best alternative? A1: Switch to a "neutral" condition using a silyl ketene acetal intermediate. By treating a pre-formed silyl enol ether with a substoichiometric amount of ZnF₂ in the presence of a highly reactive Pd(I) dimer like {[P(t-Bu)₃]PdBr}₂ or Pd(dba)₂/P(t-Bu)₃, you can achieve quantitative coupling without basic hydrolysis[1][3]. The fluoride activates the silyl group, generating a transient zinc enolate that transmetalates rapidly to the palladium center without ever exposing the bulk solution to a free base.

Q2: I am trying to α-arylate a ketone with an enolizable stereocenter elsewhere in the molecule. How do I prevent epimerization? A2: Epimerization is driven by the presence of unreacted, soluble strong base. You must use a biphasic/insoluble base approach. K₃PO₄ combined with Xantphos or NHC ligands is highly effective[2][3]. The low solubility of K₃PO₄ in solvents like toluene keeps the effective basicity in the organic phase extremely low. The highly active catalyst ensures the enolate is consumed via transmetalation the absolute millisecond it forms, outcompeting the epimerization pathway.

Q3: Can nickel catalysts achieve the same mild functional group tolerance as palladium? A3: Yes. Recent advances in Ni-catalysis using DalPhos or specific bisphosphine ligands have demonstrated excellent performance with aryl chlorides using K₃PO₄ as a mild base[4]. This is particularly useful for cost-sensitive drug development workflows, as it avoids both precious metals and harsh alkoxide bases while tolerating sensitive heterocycles like benzofurans and indoles.

Quantitative Data: Catalyst & Base Selection Matrix

Use the following table to select the optimal self-validating catalytic system based on your substrate's specific vulnerabilities.

Substrate ClassSensitive Group PresentOptimal Base / AdditiveCatalyst SystemExpected YieldRef
Esters Aliphatic Esters, NitrilesZnF₂ (with silyl acetal)Pd(dba)₂ / P(t-Bu)₃80–95%[1]
Amides Evans Auxiliaries (Chiral)Zn(t-Bu)₂ (zinc enolate){[P(t-Bu)₃]PdBr}₂75–90%[5]
Ketones Acetals, N-Boc, EpoxidesK₃PO₄ (Heterogeneous)Pd-NHC or Xantphos70–98%[2][3]
Ketones Alkyl ChloridesK₃PO₄ (Heterogeneous)DalPhos / Ni(COD)₂65–85%[4]

Troubleshooting Guide

Issue: No product formation when switching from NaOtBu to K₃PO₄.

  • Causality: K₃PO₄ is strictly heterogeneous in non-polar organic solvents. If the particle size is too large, the surface area is insufficient to deprotonate the ketone, stalling the catalytic cycle at the oxidative addition complex.

  • Solution: Ensure vigorous stirring (>800 rpm) and use finely milled, anhydrous K₃PO₄. Alternatively, switch the solvent to 1,4-dioxane and increase the temperature to 80 °C to slightly increase base solubility.

Issue: High levels of diarylation product observed.

  • Causality: The mono-arylated product is often more acidic than the starting material. If the base is too strong or the catalyst's reductive elimination is too slow, the product deprotonates and reacts with a second equivalent of aryl halide.

  • Solution: Use a bulkier ligand (e.g., Q-phos instead of DPPF) to sterically hinder the second arylation event[1], and strictly limit the base to 1.1 equivalents.

Standard Operating Procedures: Self-Validating Protocols

Protocol A: Mild α-Arylation of Esters via Silyl Ketene Acetals[1]

This protocol is ideal for substrates containing base-sensitive electron-withdrawing groups or protic functional groups.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with Pd(dba)₂ (1 mol %), P(t-Bu)₃ (2 mol %), and anhydrous ZnF₂ (0.5 equiv).

  • Solvent & Substrate Addition: Add anhydrous DMF (to reach 0.2 M), followed by the aryl bromide (1.0 equiv) and the pre-formed silyl ketene acetal (1.2 equiv).

  • Self-Validation Checkpoint: Before heating, take a 10 µL aliquot, dilute in dry hexane, and run a rapid GC-MS. You should see the intact silyl ketene acetal. If you observe the parent ester, your ZnF₂ is wet and has prematurely hydrolyzed the enolate equivalent. Stop the experiment and rigorously dry your reagents.

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 80 °C for 12 hours.

  • Causality of Design: Pre-forming the enolate equivalent avoids exposing the aryl halide and catalyst to any bulk base. ZnF₂ acts as a targeted fluoride source to cleave the Si-O bond, generating a transient, highly reactive zinc enolate that transmetalates instantly.

Protocol B: Direct α-Arylation of Ketones using K₃PO₄[3]

This protocol is ideal for base-sensitive enolizable ketones and substrates prone to epimerization.

  • Preparation: Charge a Schlenk flask with Pd₂(dba)₃ (2 mol %), Xantphos (4.5 mol %), finely milled anhydrous K₃PO₄ (2.3 equiv), and the aryl halide (1.0 equiv).

  • Solvent & Substrate Addition: Evacuate and backfill with N₂ three times. Add anhydrous Toluene (0.3 M) and the ketone (1.2 equiv).

  • Self-Validation Checkpoint: Monitor the reaction color upon heating. The active Pd(0)-Xantphos complex should maintain a distinct yellow/orange hue. If the solution turns black (Pd-black precipitation) within the first 30 minutes, your K₃PO₄ is likely clumped, failing to deprotonate the ketone fast enough. This leads to catalyst starvation and aggregation. Abort, mill the base, and restart.

  • Reaction: Stir vigorously (1000 rpm) at 100 °C for 18 hours.

  • Causality of Design: Xantphos is a bidentate ligand with a wide bite angle. This steric pressure forces the intermediate Pd(II) complex into a geometry that dramatically accelerates reductive elimination, outcompeting any base-mediated side reactions.

References

  • Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions Journal of the American Chemical Society (via NIH)[Link]

  • Palladium-Catalyzed α-Ketone Arylation under Mild Conditions ResearchGate[Link]

  • Intercepting Ketone α-Arylation Intermediates in the DalPhos/Ni-Catalyzed Synthesis of Decorated Benzofurans and NH-Indoles ACS Catalysis[Link]

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides Organic Chemistry Portal[Link]

Sources

Validation & Comparative

Comparative Analysis of Thiophene vs. Furan Derivatives in Drug Discovery: A Data-Driven Guide for Scaffold Selection

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds dictates the pharmacokinetic and toxicological fate of a drug candidate. The five-membered aromatic heterocycles, thiophene and furan, are classic bioisosteres for phenyl rings, widely deployed to modulate lipophilicity, target affinity, and molecular weight 1. However, treating them as interchangeable is a critical misstep. The atomic differences between oxygen and sulfur fundamentally alter the electronic landscape of the molecule.

This guide provides an in-depth, objective comparison of thiophene and furan derivatives, exploring the causality behind their physicochemical properties, their divergent metabolic liabilities, and field-proven protocols for evaluating their performance in drug discovery.

Physicochemical Causality: Oxygen vs. Sulfur

The divergent behavior of furan and thiophene stems directly from the nature of their heteroatoms. Oxygen is highly electronegative and compact, whereas sulfur is larger, less electronegative, and highly polarizable. This atomic variance governs the scaffold's aromaticity, lipophilicity, and binding kinetics 1, 2.

  • Aromaticity & Delocalization: Thiophene is significantly more aromatic than furan. Sulfur's 3p orbitals overlap more effectively with the carbon 2p orbitals than oxygen's 2p orbitals do, allowing for greater π -electron delocalization. Consequently, furan exhibits more localized, "diene-like" character.

  • Lipophilicity (logP): The introduction of a thiophene ring predictably increases lipophilicity due to sulfur's larger van der Waals radius and lower electronegativity. Furan, conversely, lowers logP and increases aqueous solubility.

  • Target Engagement: Furan's oxygen acts as a strong hydrogen-bond acceptor, enabling specific polar interactions within binding pockets. Thiophene's sulfur is a remarkably weak H-bond acceptor but excels in hydrophobic and shape-complementary interactions due to its polarizability 3.

Table 1: Comparative Physicochemical Profile
PropertyFuran CoreThiophene CoreCausality / Drug Design Implication
Heteroatom Oxygen (O)Sulfur (S)Dictates orbital overlap and electron density.
Electronegativity Higher (3.44)Lower (2.58)Furan creates a stronger molecular dipole moment.
Aromaticity Lower (Diene-like)HigherThiophene generally exhibits higher thermodynamic stability.
Lipophilicity (logP) LowerHigherThiophene improves membrane permeability; Furan improves solubility.
H-Bonding Strong AcceptorWeak AcceptorFuran can satisfy polar pocket requirements better than thiophene.

The Double-Edged Sword of Metabolic Bioactivation

Both furan and thiophene are classified as "structural alerts" in toxicology. Because they are electron-rich heteroarenes, they are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative metabolism, which can generate reactive electrophilic intermediates 4, 5.

Thiophene Toxicity Mechanisms: Thiophene undergoes two primary competitive metabolic reactions: epoxidation and S-oxidation 6. The resulting thiophene epoxides and S-oxides are highly electrophilic. If not rapidly detoxified by glutathione (GSH), they covalently bind to nucleophilic amino acids on hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI). This mechanism was responsible for the market withdrawal of thiophene-containing drugs like tienilic acid and suprofen 4, [[7]]().

Furan Toxicity Mechanisms: Furan is primarily bioactivated via CYP450 epoxidation. However, unlike thiophene, the furan epoxide is exceptionally unstable due to immense ring strain and highly polarized C-O bonds. It rapidly undergoes ring scission to form a cis-enedione (e.g., cis-butenedial, BDA) 8, 5. This α,β -unsaturated dicarbonyl is an aggressive Michael acceptor that readily alkylates proteins and DNA, driving severe hepatotoxicity and mutagenicity.

Bioactivation cluster_thiophene Thiophene Bioactivation cluster_furan Furan Bioactivation T_Drug Thiophene Derivative T_CYP CYP450 Oxidation T_Drug->T_CYP T_SOxide S-Oxide Intermediate (Electrophilic) T_CYP->T_SOxide S-Oxidation T_Epoxide Thiophene Epoxide (Electrophilic) T_CYP->T_Epoxide Epoxidation T_Tox Protein Adduction & Hepatotoxicity T_SOxide->T_Tox T_Epoxide->T_Tox F_Drug Furan Derivative F_CYP CYP450 Oxidation F_Drug->F_CYP F_Epoxide Furan Epoxide F_CYP->F_Epoxide Epoxidation F_Enedione cis-Enedione (BDA) (Highly Reactive) F_Epoxide->F_Enedione Ring Scission F_Tox DNA/Protein Alkylation & Toxicity F_Enedione->F_Tox

CYP450-mediated bioactivation pathways of thiophene and furan leading to reactive metabolites.

Experimental Protocol: Assessing Reactive Metabolite Formation

To safely advance furan or thiophene candidates, researchers must empirically validate their bioactivation potential. The Glutathione (GSH) Trapping Assay combined with LC-MS/MS is the self-validating gold standard for this assessment. By intentionally providing a massive excess of a nucleophile (GSH), we can "trap" the transient electrophiles before they degrade.

Step-by-Step Methodology: GSH Trapping Assay
  • Preparation of Incubation Matrix: Combine Human Liver Microsomes (HLM, 1 mg/mL final protein concentration), the test compound (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: The high concentration of GSH ensures that any generated electrophile kinetically favors reaction with GSH over microsomal proteins, forming a stable adduct.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes to mimic physiological conditions.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450 catalytic cycle. Incubate for 60 minutes with gentle shaking.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., tolbutamide).

    • Causality: MeCN denatures and precipitates the CYP enzymes, instantly halting metabolism, while extracting the small-molecule GSH adducts into the supernatant.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis (Neutral Loss Scanning): Inject the supernatant into an LC-MS/MS system. Utilize a neutral loss scan of 129 Da (loss of pyroglutamic acid).

    • Causality: This specific fragmentation pattern is a universal diagnostic marker for GSH adducts, allowing the system to self-validate the presence of reactive metabolites without needing the exact mass of the unknown adduct beforehand.

GSH_Workflow Step1 1. Incubation Setup Drug + HLM + GSH Step2 2. Reaction Initiation Add NADPH (37°C) Step1->Step2 Step3 3. CYP450 Turnover Generate Reactive Metabolites Step2->Step3 Step4 4. Nucleophilic Trapping GSH Adduct Formation Step3->Step4 Step5 5. Quenching & Centrifugation Ice-cold MeCN Step4->Step5 Step6 6. LC-MS/MS Analysis Scan for 129 Da Neutral Loss Step5->Step6

Standard experimental workflow for the in vitro GSH trapping assay to detect reactive metabolites.

Comparative Performance in Biological Assays

When evaluating efficacy, the choice between furan and thiophene is highly target-dependent. Recent comparative studies highlight how the subtle geometric and electronic differences dictate binding affinity.

In a 2026 study developing dual-functional α -glucosidase inhibitors, researchers synthesized matched pairs of furan and thiophene sulfonamide derivatives [[9]](). The data revealed a stark contrast in performance:

Table 2: Comparative Efficacy of Sulfonamide Derivatives against α -Glucosidase
Compound ScaffoldRepresentative AnalogIC₅₀ (µM)Mechanistic Rationale (Molecular Docking)
Thiophene Compound 4i2.03 ± 0.05Moderate electron density and high polarizability allowed superior shape complementarity and hydrophobic embedding in the active pocket 9.
Thiophene Compound 4p2.14 ± 0.01Formed multiple strong hydrogen bonds (via sulfonamide) while the thiophene ring stabilized the conformation via van der Waals interactions.
Furan Furan Analogues> 5.00The electron-rich, highly localized furan ring clashed with the electrostatic environment of the binding site, requiring unfavorable conformational adjustments.
Standard Drug Acarbose (Control)3.20 ± 0.22Baseline clinical benchmark.

Data indicates that for targets requiring deep hydrophobic embedding without strict H-bond acceptor requirements, thiophene significantly outperforms furan.

Strategic Mitigation of Heterocycle Metabolism

If a furan or thiophene core is essential for target engagement but exhibits poor metabolic stability or high bioactivation, medicinal chemists employ several proven mitigation strategies:

  • "Nitrogen Walking" (Heteroatom Addition): Adding a nitrogen atom to the ring (e.g., converting thiophene to thiazole/isothiazole, or furan to oxazole) drastically reduces the electron density of the π -system 10, 11. This electron-withdrawing effect makes the ring highly resistant to CYP450-mediated epoxidation and S-oxidation, thereby eliminating the structural alert while maintaining similar geometry.

  • Fluorination: The introduction of fluorine onto the furan or thiophene ring sterically blocks the primary sites of oxidation. Furthermore, fluorine's intense electronegativity lowers the pKa of adjacent functional groups and modulates the overall lipophilicity, often improving the pharmacokinetic profile 12.

  • Steric Shielding: Incorporating a methyl group adjacent to the heteroatom (e.g., 2-methylfuran) can sterically hinder the approach of the CYP450 heme-oxo species, generally increasing metabolic stability and shifting metabolism toward less toxic pathways (like aliphatic oxidation) [[10]]().

Conclusion

The decision to utilize a thiophene versus a furan scaffold is not merely an aesthetic structural swap; it is a fundamental pivot in a molecule's physicochemical and toxicological trajectory. Thiophene offers superior aromaticity, higher lipophilicity, and excellent shape complementarity, but carries the risk of S-oxide-driven hepatotoxicity. Furan provides lower lipophilicity and strong H-bond acceptor capabilities, but its susceptibility to forming highly reactive cis-enediones demands rigorous metabolic profiling. By integrating predictive structural logic with robust experimental validation like the GSH trapping assay, drug development professionals can safely harness the power of these essential pharmacophores.

References

  • A Comparative Guide to Thiophene and Furan Derivatives in Synthetic Chemistry and Drug Discovery. Benchchem. 3

  • Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. Benchchem. 1

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. 6

  • A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery. Benchchem. 12

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. 8

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. 4

  • Bioactivation Potential of Thiophene-Containing Drugs (Extended Analysis). Chemical Research in Toxicology.7

  • Nitrogen-Walk Approach to Explore Bioisosteric Replacements in a Series of Potent A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. 10

  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PMC. 13

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. 11

  • A Comparative Guide to 5-(Furan-2-yl)thiazole and Thiophene-Thiazole Analogs. Benchchem.2

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. 9

Sources

Structure-activity relationship (SAR) studies of thiophene-based inhibitors

Comparative Guide: Thiophene-Based Scaffolds for Selective KV​1.3 Channel Inhibition

Introduction

The voltage-gated potassium channel KV​1.3 has recently emerged as a critical tumor marker and a promising molecular target for anticancer therapies, particularly in pancreatic and breast cancers. However, the clinical development of KV​1.3 inhibitors has historically been bottlenecked by off-target toxicity. Non-selective blockade of closely related channels—such as KV​1.1 (neurological function) and KV​1.5 (cardiac action potentials)—can induce severe adverse events.

Recent [1] have demonstrated that replacing traditional benzene rings with thiophene bioisosteres dramatically improves both potency and isoform selectivity. This guide objectively compares the performance of early benzamide-based hits against next-generation thiophene-based KV​1.3 inhibitors, providing actionable experimental data and self-validating protocols for researchers evaluating these scaffolds.

Structural Rationale & SAR Analysis

In the pursuit of selective KV​1.3 antagonists, researchers optimized early benzamide-based hits (e.g., Hit Compound 5) by systematically replacing the benzene moiety with five-membered heterocycles . The thiophene ring, a classic bioisostere of benzene, offers unique electronic and steric properties that drive target specificity:

  • Altered Electron Density: The sulfur atom in the thiophene ring alters the π -electron cloud distribution, enhancing cation- π interactions with key basic residues within the KV​1.3 channel pore.

  • Positional Isomerism (2-Thiophene vs. 3-Thiophene): The attachment point of the thiophene ring dictates the molecule's trajectory within the binding pocket.

    • 2-Thiophene derivatives (e.g., Compound 43): Maintained high potency against KV​1.3 ( IC50​=0.59μM ) but exhibited dangerous cross-reactivity with KV​1.1 and KV​1.6 . The vector of the 2-substituted ring allows the molecule to enter the vestibules of off-target channels.

    • 3-Thiophene derivatives (e.g., Compound 44): The slight shift in the vector of the substituent in the 3-position provides the exact steric bulk needed to clash with the pore architecture of non-target channels while fitting perfectly into the KV​1.3 vestibule. This structural pivot resulted in an IC50​ of 0.47μM for KV​1.3 with no significant effect on KV​1.1,KV​1.2,KV​1.5 , or KV​1.6 .

Data Comparison: Thiophene vs. Benzene Scaffolds

The table below summarizes the quantitative electrophysiological data comparing the original benzene hit against the optimized thiophene derivatives.

CompoundScaffold Type KV​1.3 IC50​ ( μM ) KV​1.1 IC50​ ( μM ) KV​1.6 IC50​ ( μM )Selectivity Profile
Hit 5 Benzene> 10.0N/AN/APoor Potency
Compound 43 2-Thiophene 0.59±0.15 0.56±0.12 0.83±0.01 Pan-active (Low Selectivity)
Compound 44 3-Thiophene 0.47±0.02 > 10.0> 10.0Highly Selective for KV​1.3

Note: Data derived from whole-cell patch-clamp experiments in Xenopus laevis oocytes and mammalian Ltk- cells.

Experimental Protocols for Validation

To ensure rigorous validation of thiophene-based inhibitors, the following self-validating protocols are recommended. Each step is designed to establish direct causality between the chemical structure and the biological phenotype.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To quantify the IC50​ and establish the selectivity panel of the synthesized inhibitors against various KV​ isoforms.

  • Heterologous Expression: Transfect Xenopus laevis oocytes or mammalian Ltk- cells with specific KV​ channel mRNA (e.g., KV​1.3,KV​1.1 ).

    • Causality: Using a heterologous expression system isolates the specific channel's current, ensuring the recorded inhibition is unequivocally attributable to the target isoform without background noise from endogenous channels.

  • Electrode Placement: Use borosilicate glass pipettes (resistance 1.5–3.0 M Ω ) filled with intracellular solution (140 mM KCl, 1 mM CaCl2​ , 2 mM MgCl2​ , 10 mM HEPES, pH 7.2).

  • Voltage Protocol: Hold cells at a resting potential of -80 mV. Apply 200 ms depolarizing pulses to +40 mV every 10 seconds.

    • Causality: This specific voltage step forces the voltage-gated channels into their open state, allowing for the precise measurement of the peak outward K+ current before and after drug application.

  • Drug Perfusion & Washout: Perfuse the thiophene inhibitor at varying concentrations (0.1 μM to 10 μM ). Record the steady-state current block. Crucially, follow with a washout phase using a standard extracellular solution.

    • Causality: The washout phase acts as a self-validating control. Reversibility of the block proves the interaction is non-covalent and specific to the drug's presence, ruling out artifactual channel rundown or cell death.

Protocol 2: 3D Tumor Spheroid Apoptosis Assay

Purpose: To translate the biophysical blockade of KV​1.3 into a biologically relevant anticancer readout using 3D models (e.g., Colo-357 pancreatic cancer cells).

  • Spheroid Formation: Seed Colo-357 cells (5,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge at 1000 rpm for 5 mins and incubate for 72 hours.

    • Causality: 3D spheroids mimic the hypoxic cores and dense extracellular matrix of in vivo solid tumors. This validates whether the thiophene derivative possesses the necessary physicochemical properties (lipophilicity/permeability) to penetrate a tumor mass, rather than just acting on surface-exposed cells.

  • Inhibitor Treatment: Treat spheroids with the 3-thiophene inhibitor (Compound 44) at its established IC50​ and IC90​ concentrations. Include a vehicle control (0.1% DMSO) to establish baseline viability.

  • Apoptosis Quantification: After 48 hours, stain spheroids with Annexin V-FITC (early apoptosis) and Propidium Iodide (late apoptosis/necrosis). Quantify fluorescence intensity via confocal microscopy.

Mechanistic Pathway Diagram

The following diagram illustrates the logical flow of how selective 3-thiophene-based KV​1.3 inhibitors exert their downstream anticancer effects.

GA3-Thiophene Inhibitor(Compound 44)BSelective Blockade ofKv1.3 Potassium ChannelA->B High Affinity Binding(IC50 = 0.47 µM)CPrevention ofIntracellular K+ EffluxB->CDSustained MembraneDepolarizationC->DEDisruption of CalciumHomeostasisD->EFInduction of Apoptosisin Cancer CellsE->F Activates intrinsicapoptotic cascade

Mechanism of action for 3-thiophene derivatives: Kv1.3 blockade induces cancer cell apoptosis.

Conclusion

For drug development professionals targeting KV​1.3 , SAR data strongly advocates for the 3-thiophene scaffold over traditional benzene or 2-thiophene rings. Compound 44 demonstrates that the precise spatial orientation afforded by the 3-thiophene moiety is critical for avoiding off-target interactions with KV​1.1 and KV​1.6 . By utilizing this specific bioisosteric replacement, researchers can significantly widen the therapeutic window for KV​1.3 -targeted anticancer applications.

References

  • Pelcar, Š., Hendrickx, L. A., Shi, X., Toplak, Ž., Možina, Š., Van Theemsche, K. M., Pinheiro-Junior, E. L., Peigneur, S., Tytgat, J., Zidar, N., Kikelj, D., & Gubič, Š. (2022). Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. Cancers, 14(11), 2595.[Link]

The Definitive Guide to Thioetherification Catalysts: Pd, Ni, Cu, and Emerging Photoredox Systems

Author: BenchChem Technical Support Team. Date: April 2026

The formation of C(aryl)–S bonds is a critical transformation in modern drug discovery, given the prevalence of biaryl sulfides in therapeutics for Alzheimer's, HIV, and various cancers. However, thioetherification has historically lagged behind C–N and C–O cross-couplings. The primary culprit is thiol poisoning : the strong coordinating properties of organic sulfur compounds often displace ancillary ligands, trapping the transition metal in highly stable, unreactive metal-thiolate resting states that resist reductive elimination.

As a Senior Application Scientist, I have evaluated numerous catalytic systems designed to overcome this thermodynamic sink. This guide provides an objective, data-backed comparison of Palladium (Pd), Nickel (Ni), and Copper (Cu) catalysts, alongside emerging photoredox methodologies, detailing the mechanistic causality behind their efficacy and providing self-validating experimental protocols.

Catalyst Efficacy & Performance Comparison

To select the optimal catalyst, researchers must balance substrate complexity, cost, and reaction conditions. The table below synthesizes the performance metrics of the leading catalytic paradigms.

Catalyst SystemTypical LoadingOperating TempKey Ligands / AdditivesSubstrate ScopePrimary AdvantagePrimary Limitation
Palladium (Buchwald G6) 1–5 mol%25°C – 80°CAlPhos, BrettPhosBroad (Aryl Cl/Br/I, sterically hindered)Exceptional reactivity at room temp; base-free activation.High cost of Pd and proprietary ligands.
Nickel (Homogeneous) 5–10 mol%80°C – 110°CDPEphos, dppbzModerate (Aryl Br/I, Triflates)Earth-abundant; complementary selectivity to Pd.Prone to thiol poisoning; struggles with bulky ortho-substituents.
Photoredox / Ni Dual Catalysis 2–5 mol% Ni25°C (Blue LEDs)Alkylsilicates (HAT agents), Ru/Ir PhotocatalystBroad (Aryl Br, protic/acidic thiols)Extremely mild; tolerates unprotected protic groups.Requires specialized photoreactor setup.
Copper (Salts/Nanoparticles) 10–30 mol%110°C – 135°CL-Proline, 1,10-PhenanthrolineNarrow (Aryl I/Br, less reactive with Cl)Ultra-low cost; low toxicity.Requires harsh thermal conditions and high loadings.

Mechanistic Foundations & Causality

Understanding why a catalyst fails or succeeds dictates experimental design. The evolution from traditional thermal cross-coupling to modern single-electron pathways represents a shift in avoiding the metal-thiolate thermodynamic trap.

Palladium: The Power of Oxidative Addition Complexes (OACs)

Traditional Pd(II) precatalysts require in-situ reduction to the active L-Pd(0) species, a step often mediated by a base. In the presence of thiols, this activation is frequently outcompeted by sulfur coordination, killing the catalyst before the cycle even begins.1[1] solve this by existing as Oxidative Addition Complexes (OACs). These are "on-cycle" intermediates that bypass the need for base-mediated activation, ensuring quantitative generation of the active L-Pd(0) species even in the presence of strongly coordinating thiols.

pd_cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX LigEx Transmetalation / Ligand Exchange (R-SH + Base) PdII_ArX->LigEx PdII_ArSR L-Pd(II)(Ar)(SR) LigEx->PdII_ArSR -HX RedElim Reductive Elimination (Ar-S-R Product) PdII_ArSR->RedElim RedElim->Pd0 Ar-S-R

Fig 1: Standard Pd-Catalyzed C-S Cross-Coupling Cycle.

Nickel & Photoredox Dual Catalysis: Bypassing Transmetalation

While Ni is cheaper, its smaller atomic radius makes it highly susceptible to thiol poisoning, especially with sterically hindered substrates. Recent breakthroughs in 2[2] circumvent the traditional transmetalation step entirely. By using an alkylsilicate under visible light, an alkyl radical is generated. This radical acts as a Hydrogen Atom Transfer (HAT) agent, abstracting a hydrogen from the thiol to create a thiyl radical (R-S•). The Ni catalyst then captures this radical, funneling it directly into a Ni(0)/Ni(II)/Ni(III) cross-coupling cycle. This base-free, room-temperature approach prevents thiol-ligand interchange and allows for the coupling of highly sterically congested thiols.

photoredox_ni Light Visible Light Irradiation PC Photocatalyst (PC*) Light->PC AlkylRad Alkyl Radical (R'•) from Silicate PC->AlkylRad SET HAT Hydrogen Atom Transfer (HAT) AlkylRad->HAT R-SH ThiylRad Thiyl Radical (R-S•) HAT->ThiylRad -R'H NiCycle Ni(0)/Ni(II)/Ni(III) Catalytic Cycle ThiylRad->NiCycle Radical Capture Product Thioether Product (Ar-S-R) NiCycle->Product Reductive Elimination

Fig 2: Photoredox/Ni Dual Catalytic Pathway via HAT.

Copper: The Brute Force Approach

Copper-catalyzed thioetherification relies on inexpensive Cu salts (e.g., CuI) or 3[3]. Because the oxidative addition of aryl halides to Cu(I) is energetically demanding, these reactions typically require harsh conditions (110°C–135°C) and high catalyst loadings (10–30 mol%). While not suitable for complex, temperature-sensitive pharmaceuticals, Cu remains highly relevant for large-scale, early-stage intermediate synthesis due to its negligible toxicity and cost.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality of each step is explained to aid in troubleshooting.

Protocol A: Room-Temperature Pd-Catalyzed Thioetherification (Buchwald G6)

Designed for high-value intermediates where functional group tolerance is paramount.

Reagents: Aryl halide (1.0 equiv), Thiol (1.1 equiv), (AlPhos)Pd(G6) precatalyst (2 mol%), Soluble Base (e.g., MTBD or LiHMDS, 1.5 equiv), Anhydrous THF. Procedure:

  • Preparation: In a nitrogen-filled glovebox, add the aryl halide, thiol, and (AlPhos)Pd(G6) precatalyst to an oven-dried vial equipped with a stir bar.

    • Causality: The G6 precatalyst is an OAC; it does not require a reduction step, preventing the thiol from poisoning the Pd center before the catalytic cycle begins.

  • Solvent & Base Addition: Dissolve the mixture in anhydrous THF (0.2 M). Slowly add the soluble base dropwise.

    • Causality: Soluble bases prevent the mass-transfer limitations seen with insoluble inorganic bases (like K2CO3), ensuring rapid deprotonation of the thiol to facilitate transmetalation.

  • Reaction: Seal the vial, remove from the glovebox, and stir at room temperature (25°C) for 2–4 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol B: Visible-Light Photoredox/Ni Dual Catalysis

Designed for sterically congested thiols or substrates with unprotected protic groups.

Reagents: Aryl bromide (1.0 equiv), Thiol (1.2 equiv), Alkylbis(catecholato)silicate (1.5 equiv), NiCl2·glyme (5 mol%), dtbbpy (5 mol%), Ru(bpy)3(PF6)2 (2 mol%), Anhydrous DMF. Procedure:

  • Catalyst Complexation: In a vial, combine NiCl2·glyme and dtbbpy in DMF. Stir for 10 minutes until a color change indicates complexation.

  • Reagent Assembly: Add the aryl bromide, thiol, alkylsilicate, and Ru photocatalyst to the vial. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent triplet quencher for the Ru photocatalyst and will rapidly intercept the generated alkyl/thiyl radicals, halting the reaction.

  • Irradiation: Irradiate the mixture with 450 nm blue LEDs at room temperature for 16–24 hours, maintaining vigorous stirring.

    • Causality: The blue light excites the Ru catalyst, which oxidizes the silicate via Single Electron Transfer (SET). The resulting alkyl radical performs a HAT on the thiol, bypassing the need for a strong base[2].

  • Workup: Dilute with diethyl ether, wash heavily with saturated aqueous LiCl (to remove DMF), dry over MgSO4, and concentrate for purification.

Emerging Frontiers: Mechanochemistry and Acid-Facilitated Ni Catalysis

Recent literature highlights two disruptive approaches to Ni-catalyzed thioetherification:

  • Mechanochemistry: Conducting the Ni-catalyzed C-S coupling in a ball-mill allows for lower catalyst loadings (2.5 mol% vs 5 mol%) and enables the reaction to be set up in the air. The mechanical force overcomes the activation barriers typically associated with heterogeneous basic salts[4].

  • Brønsted Acid-Facilitated AD-HoC: Surprisingly, the addition of substoichiometric Brønsted acids (like HBr or H2SO4) under photoredox conditions eliminates the induction period of Ni-catalyzed thioetherification, accelerating the reaction and allowing for continuous flow scalability (>100 g/hour )[5].

References

  • Thioetherification via Photoredox/Nickel Dual Catalysis Source: Organic Letters (ACS Publications) URL:[Link]

  • Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions Source: Longdom Publishing URL:[Link]

  • Nickel-Catalyzed C–S Cross-Coupling Enhanced by Mechanochemistry Source: ACS Catalysis (ACS Publications) URL:[Link]

  • Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light Source: Universität Regensburg / ACS URL:[Link]

Sources

A Senior Application Scientist's Guide to the In Vitro and In Vivo Toxicity Assessment of Thiophene Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of the Thiophene Moiety

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry. Its utility as a bioisostere for phenyl groups often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] However, this structural feature is also a well-documented "structural alert" for toxicity.[1][2][3][4] The metabolic machinery of the body, particularly the cytochrome P450 (CYP450) enzyme system, can transform the relatively inert thiophene ring into highly reactive, electrophilic metabolites.[1][2][4]

These reactive species are implicated in various toxicities, most notably drug-induced liver injury (DILI).[1][3] The history of pharmaceuticals is marked by drugs withdrawn from the market due to severe adverse reactions linked to their thiophene core. A classic example is Tienilic acid, a diuretic that was removed after causing severe immune-mediated hepatitis.[1][2][3][4] Similarly, the nonsteroidal anti-inflammatory drug (NSAID) Suprofen was withdrawn due to renal toxicity.[1]

This guide provides a comparative framework for assessing the toxic potential of thiophene metabolites. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental choices, from early-stage in vitro screening to definitive in vivo studies. We will explore not just the "how" but the "why," grounding our discussion in the mechanistic underpinnings of thiophene bioactivation and toxicity.

The Engine of Toxicity: Metabolic Bioactivation of the Thiophene Ring

The toxicity of thiophene-containing compounds is not typically caused by the parent drug itself but by its metabolic products. The primary culprits are the CYP450 enzymes in the liver, which catalyze the oxidation of the thiophene ring through two main competitive pathways: S-oxidation and epoxidation.[1][5][6]

  • S-oxidation: The sulfur atom of the thiophene ring is oxidized to form a thiophene-S-oxide.[1][4][5] This intermediate is a highly reactive Michael acceptor.

  • Epoxidation: The double bonds within the thiophene ring are oxidized to form a thiophene epoxide.[1][4][7] This strained ring is a potent electrophile.

Both pathways yield unstable, electrophilic intermediates that can covalently bind to nucleophilic residues on cellular macromolecules like proteins and DNA.[7][8] This covalent binding can disrupt cellular function, trigger an immune response, or cause DNA damage, ultimately leading to cytotoxicity, organ damage, and genotoxicity.[1][6] The balance between these bioactivation pathways and the cell's detoxification mechanisms, primarily conjugation with glutathione (GSH), determines the ultimate toxic outcome.[2][3][9]

Figure 2: A tiered experimental workflow for the in vitro toxicity assessment of thiophene metabolites.
Protocol Example 1: MTT Cytotoxicity Assay

This protocol is designed as a self-validating system by including appropriate controls to ensure the reliability of the results.

  • Cell Seeding:

    • Culture human liver carcinoma cells (HepG2) to ~80% confluency.

    • Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate. [10] * Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment. [10]

  • Compound Treatment:

    • Prepare a stock solution of the thiophene test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% in all wells.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Controls: Include "untreated" wells (medium only) and "vehicle control" wells (medium with 0.5% DMSO).

    • Incubate for 48-72 hours. [10]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. [10]Viable cells will produce purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: In Vivo Toxicity Assessment – The Whole-System Verdict

While in vitro assays are powerful screening tools, they cannot fully replicate the complex interactions within a living organism. In vivo studies are essential to understand the complete picture of a compound's safety, including its absorption, distribution, metabolism, and excretion (ADME), organ-specific toxicity, and potential for systemic effects.

The Rationale for Animal Studies

The transition to in vivo models is justified when a compound shows promise but has a potential liability, such as the formation of reactive metabolites in vitro. These studies aim to answer critical questions:

  • Does the reactive metabolite form in vivo?

  • Does the compound accumulate in specific organs?

  • What is the overall toxicological profile at therapeutic and supra-therapeutic doses?

  • What is the no-observed-adverse-effect level (NOAEL)?

Comparative Guide to In Vivo Models and Endpoints
Study TypeAnimal ModelDurationKey EndpointsPurpose
Acute Toxicity Rat or MouseSingle high dose or multiple doses over 24hMortality (LD50), clinical signs of toxicity, gross necropsy. [11]Determine intrinsic toxicity and lethal dose.
Repeated Dose (Sub-chronic) Rat, Dog28 or 90 daysClinical chemistry (ALT, AST, BUN, creatinine), hematology, histopathology of major organs, body weight, food consumption. [12]Identify target organs of toxicity and establish a NOAEL.
Neurotoxicity RatVariesBehavioral assessments (e.g., motor activity, functional observational battery), histopathology of brain tissue. [13][14]Assess adverse effects on the central and peripheral nervous systems.
Reproductive/ Developmental Rat, RabbitPre-mating through gestation/lactationFertility, litter size, pup viability, teratogenicity. [12]Evaluate effects on reproductive function and fetal development.
Data Presentation: Summary of In Vivo Findings for Thiophene Compounds
CompoundAnimal ModelRouteKey In Vivo Toxicological FindingsReference
Thiophene (unsubstituted)Rat (Wistar)IntramuscularWidespread neuronal degeneration in cerebellum, cerebral cortex, and inferior colliculus. Ataxia and convulsions observed.[13][14]
Thiophene (unsubstituted)RatOral GavageNOAEL determined to be 25 mg/kg/day. At ≥100 mg/kg/day, hepatic toxicity and vacuolar degeneration of kidney tubular epithelium were observed.[12]
Tienilic AcidHuman (marketed drug)OralImmune-mediated hepatitis (liver injury).[5][6][15]
SuprofenHuman (marketed drug)OralAcute renal failure, flank pain.[1][6][15]
ACS03 (Thiophene-Acridine Hybrid)MouseIntraperitonealLD50 estimated to be >5000 mg/kg. Showed in vivo antitumor activity with weak overall toxicity.
2-((4-phenyl-5-(thiophene-3-ylmethyl)-1,2,4-triazole-3-yl)thio)sodium acetateRat (Wistar)IntraperitonealLD50 determined to be 1125 mg/kg. Classified as "almost non-toxic".[11]
High-Level Protocol: Acute Oral Toxicity Study (OECD 423 Guideline Approach)

This protocol provides a framework for assessing acute toxicity, a foundational in vivo study.

  • Acclimatization and Grouping:

    • Acclimate healthy, young adult female rats for at least 5 days.

    • Assign animals to dose groups (typically 3 animals per group).

  • Dosing and Observation:

    • Administer the test compound by oral gavage at a starting dose (e.g., 300 mg/kg). The vehicle should be inert (e.g., corn oil, water).

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, tremors, convulsions, lethargy). [11]

  • Dose Adjustment (Up-and-Down Procedure):

    • If mortality occurs, the dose for the next group is lowered.

    • If no mortality occurs, the dose for the next group is increased.

    • This procedure is repeated to accurately classify the compound's toxicity and estimate the LD50.

  • Terminal Procedures:

    • At day 14, euthanize all surviving animals.

    • Conduct a gross necropsy, examining all major organs for abnormalities.

    • Collect organs for histopathological examination if deemed necessary based on clinical signs or necropsy findings.

Conclusion: An Integrated Strategy for Safety Assessment

The presence of a thiophene moiety in a drug candidate necessitates a rigorous and integrated toxicity assessment strategy. The narrative that a thiophene ring is an insurmountable liability is overly simplistic. [2][3][4]The ultimate risk is a complex interplay between the rate of metabolic bioactivation, the efficiency of detoxification pathways, and the total drug exposure (daily dose). [2][3][4] A successful approach begins with a comprehensive suite of in vitro assays to flag cytotoxicity, genotoxicity, and, most importantly, the potential for reactive metabolite formation. Compounds that demonstrate a clean profile or manageable liabilities can then be advanced to carefully designed in vivo studies. This tiered strategy, moving from cellular models to whole-organism systems, provides the robust data package required to make informed decisions, ensuring the development of safer medicines while still harnessing the therapeutic potential of thiophene-based chemistry.

References

  • Rogosic, M. (2018). Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative. PubMed. Available at: [Link]

  • (2010). GENOTOXIC ACTIVITY OF THIOPHENES ON LIVER HUMAN CELL LINE (HepG2). Taylor & Francis. Available at: [Link]

  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1326-1339. Available at: [Link]

  • (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 97, 174-194. Available at: [Link]

  • Gramec, D., et al. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. Available at: [Link]

  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. ACS Publications. Available at: [Link]

  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. ResearchGate. Available at: [Link]

  • Rademacher, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 25(3), 695-705. Available at: [Link]

  • Frederick, M. A., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology, 21(9), 1778-1786. Available at: [Link]

  • Jiang, Y., et al. (2019). Conformational turn triggers regio-selectivity in the bioactivation of thiophene-contained compounds mediated by cytochrome P450. PubMed. Available at: [Link]

  • Zvinavashe, E., et al. (2003). Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. Chemical Research in Toxicology, 16(6), 751-759. Available at: [Link]

  • Jaladanki, C. K., et al. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 29(1), 87-97. Available at: [Link]

  • Zvinavashe, E., et al. (2003). Predicting the genotoxicity of thiophene derivatives from molecular structure. PubMed. Available at: [Link]

  • Mansuy, D., & Dansette, P. M. (1996). New biological reactive intermediates: metabolic activation of thiophene derivatives. Advances in Experimental Medicine and Biology, 387, 1-6. Available at: [Link]

  • (2024). Biological Activities of Thiophenes. MDPI. Available at: [Link]

  • Mori, F., et al. (2000). Thiophene, a Sulfur-Containing Heterocyclic Hydrocarbon, Causes Widespread Neuronal Degeneration in Rats. PubMed. Available at: [Link]

  • Mori, F., et al. (2000). Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats. Sci-Hub. Available at: [Link]

  • Samir, E., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org. Available at: [Link]

  • Jaladanki, C. K., et al. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. Available at: [Link]

  • de Oliveira, R. B., et al. (2020). Toxicity and Antitumor Activity of a Thiophene–Acridine Hybrid. Molecules, 25(1), 4. Available at: [Link]

  • (2022). Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. ResearchGate. Available at: [Link]

  • Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed. Available at: [Link]

  • El-Metwaly, A. M., et al. (2023). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Available at: [Link]

  • (N/A). Cytotoxicity of thiophene derivatives. (A) IC 50 of the thiophene... ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants, 11(4), 539. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(19), 6296. Available at: [Link]

  • Ashby, J., et al. (1980). Thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl: Evaluation in vitro. ResearchGate. Available at: [Link]

  • (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of Thiophene in Modern Drug Discovery

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, stands as a "privileged pharmacophore" in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of FDA-approved drugs and are continuously explored for their diverse biological activities, which span anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] The thiophene ring's electron-rich nature and its ability to act as a bioisosteric replacement for phenyl rings enhance its interaction with various biological targets, improving physicochemical properties and binding affinities.[1]

Molecular docking, a powerful computational technique, has become indispensable in predicting how these thiophene-based molecules interact with protein targets at a molecular level.[5][6] This guide provides a comparative analysis of docking studies involving thiophene derivatives against various protein targets, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to offer insights into the structural basis of these interactions and to provide a practical framework for conducting similar computational investigations.

Fundamentals of Molecular Docking: A Predictive Lens into Molecular Interactions

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (protein or receptor) to predict the preferred binding orientation and affinity.[6] This predictive capability is crucial for screening virtual libraries of compounds and for understanding structure-activity relationships (SAR). The process generally involves three key stages:

  • Preparation of Receptor and Ligand: The three-dimensional structure of the target protein is typically obtained from a repository like the Protein Data Bank (PDB). This structure is then prepared by adding hydrogen atoms, assigning charges, and removing water molecules. Similarly, the 2D or 3D structure of the thiophene derivative (the ligand) is generated and optimized for the docking simulation.[5]

  • The Docking Algorithm: A search algorithm explores various conformations and orientations of the ligand within the protein's active site.[5]

  • Scoring and Analysis: A scoring function estimates the binding free energy for each pose, and the pose with the lowest energy is generally considered the most favorable. The final analysis involves examining the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.[5]

Comparative Docking Performance of Thiophene Derivatives Across Key Protein Targets

The versatility of the thiophene scaffold allows for its application against a multitude of protein targets. The following sections provide a comparative overview of docking studies for different classes of proteins.

Thiophene Derivatives as Enzyme Inhibitors

Enzymes are critical targets in numerous diseases. Thiophene derivatives have been extensively studied as inhibitors for various enzymes.

Thiophene Derivative ClassTarget Enzyme (PDB ID)Docking SoftwareBinding Affinity / ScoreKey Interacting ResiduesExperimental Validation (IC50)Reference
Thiophene-Acridine DerivativesTrypanothione Reductase (2JK6)AutoDock Tools 1.5.6-9.77 to -12.04 kcal/molNot specifiedNot specified[6]
Thieno[2,3-d]pyrimidin-4(3H)-onesLactate Dehydrogenase-ANot specifiedMolDock scores: -127 to -171Not specifiedNot specified[7]
Thiophene SulfonamidesEnoyl Acyl Carrier Protein Reductase (InhA) (2NSD)Not specified-6 to -12 kcal/mol (glide scores >11 kcal/mol for best compounds)Not specifiedNot specified[8]
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamidesAcetylcholinesterase (AChE)Not specified-9.3 kcal/molNot specifiedNot specified[9]
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamidesButyrylcholinesterase (BChE)Not specified-9.4 kcal/molNot specifiedNot specified[9]
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamidesGlutathione S-transferase (GST)Not specified-9.7 kcal/molNot specifiedNot specified[9]
Anticancer Applications: Targeting Proteins in Oncology

Thiophene derivatives have shown significant potential as anticancer agents by targeting proteins involved in cancer progression.[10][11]

Thiophene DerivativeTarget ProteinBinding Energy (kcal/mol)Cell Line(s)Reference
Compound 11bCarbonic Anhydrase IX-5.5817MCF-7 (Breast), HCT-116 (Colon)[5]
Compound 11aCarbonic Anhydrase IXHigher than referenceMCF-7 (Breast), HCT-116 (Colon)[5]
Antimicrobial Docking Studies: Combating Drug Resistance

With the rise of drug-resistant pathogens, new antimicrobial agents are urgently needed.[12] Thiophene derivatives are being investigated as potential solutions.[13][14][15][16][17][18]

Thiophene DerivativeTarget Protein (Organism)Docking SoftwareBinding Affinity / ScoreKey Interacting ResiduesReference
Thieno[2,3-b]thiophene derivative 4aDihydrofolate Reductase (Candida albicans)MOE 2013Not specifiedIle9, Glu32, Phe36, Ile112, Tyr118[19]
Thieno[2,3-b]thiophene derivative 2bRhomboid Protease (Escherichia coli)MOE 2013Not specifiedNot specified[19]
Thiophene derivatives 4 and 8CarO1, Omp33 (Acinetobacter baumannii)Schrödinger softwareStronger binding affinity than controlsNot specified[14]
Thiophene derivatives 4 and 8OmpW, OmpC (Escherichia coli)Schrödinger softwareStronger binding affinity than controlsNot specified[14]
Antiviral Potential: Targeting Viral Proteins

Thiophene-containing compounds have also demonstrated antiviral properties, including against the main protease of SARS-CoV-2 and Ebola virus entry.[20][21][22]

Thiophene DerivativeTarget Protein (Virus)Binding Affinity / ScoreReference
1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl)COVID-19 Main Protease (5R7Y)Not specified[20]
Thiophene derivative 2ELxxLL motifs in HPV E6 oncoproteins (4GIZ)-6.4 kcal/mol[23]
Thiophene derivative 57Ebola Virus Glycoprotein (EBOV-GP)Not specified[21][22]

Experimental Protocol: A Step-by-Step Workflow for Molecular Docking

This section details a generalized yet comprehensive protocol for conducting a molecular docking study of thiophene derivatives.

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules, ligands, and any other heteroatoms from the PDB file.

  • Add Hydrogens: Add hydrogen atoms to the protein, which are often missing in crystal structures.

  • Assign Charges: Assign appropriate atomic charges to the protein atoms.

Step 2: Ligand Preparation

  • Create Ligand Structure: Draw the 2D structure of the thiophene derivative using chemical drawing software and convert it to a 3D structure.

  • Energy Minimization: Optimize the ligand's geometry to find its lowest energy conformation.

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand to allow for conformational flexibility during docking.[5]

Step 3: Grid Box Generation

  • Define Active Site: Identify the binding site of the protein, either from the literature or by using the co-crystallized ligand as a reference.

  • Generate Grid Box: Define a grid box around the active site. This grid serves as the search space for the docking algorithm.[5]

Step 4: Docking Simulation

  • Choose a Docking Program: Select a suitable docking program (e.g., AutoDock, Schrödinger Glide, MOE).

  • Run Docking: Execute the docking simulation, where the program's algorithm will explore different ligand conformations within the grid box and score them.[5]

Step 5: Analysis of Results

  • Identify Best Poses: Analyze the docking results to identify the binding poses with the lowest binding energy.[5]

  • Visualize Interactions: Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Compare and Validate: If available, compare the computational results with experimental data to validate the docking protocol.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) PreProcess 2. Pre-process Protein PDB->PreProcess AddH 3. Add Hydrogens PreProcess->AddH Grid 5. Define Grid Box around Active Site AddH->Grid Ligand 4. Prepare Ligand 3D Structure Ligand->Grid Dock 6. Run Docking Simulation Grid->Dock Analyze 7. Analyze Docking Poses & Scores Dock->Analyze Visualize 8. Visualize Ligand-Protein Interactions Analyze->Visualize Validate 9. Experimental Validation Visualize->Validate

Caption: A generalized workflow for a comparative molecular docking study.

Visualizing Key Molecular Interactions

The interpretation of docking results hinges on understanding the specific interactions between the thiophene derivative and the protein's active site.

G cluster_protein Protein Active Site cluster_ligand Thiophene Derivative A Amino Acid 1 (e.g., Asp) B Amino Acid 2 (e.g., Tyr) C Amino Acid 3 (e.g., Val) Thiophene Thiophene Ring Thiophene->B Pi-Pi Stacking Substituent1 Substituent (H-bond donor/acceptor) Thiophene->Substituent1 Substituent2 Substituent (Hydrophobic group) Thiophene->Substituent2 Substituent1->A Hydrogen Bond Substituent2->C Hydrophobic Interaction

Caption: A diagram illustrating common molecular interactions.

Conclusion

Molecular docking is a pivotal tool in the rational design of novel therapeutics based on the versatile thiophene scaffold. This guide has provided a comparative overview of docking studies, a detailed experimental workflow, and visual aids to facilitate a deeper understanding of the structure-activity relationships of these promising compounds. The integration of computational methods like molecular docking with experimental validation provides a powerful platform for the discovery of potent and selective thiophene-based drugs.[5]

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (URL: )
  • Comparative Docking Studies of Thiophene-Based Inhibitors: A Guide for Researchers - Benchchem. (URL: )
  • Molecular Docking of Thiophene-Acridine Deriv
  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Deriv
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (URL: )
  • Anti-proliferative, Morphological and Molecular Docking Studies of New Thiophene Derivatives and their Strategy in Ionic Liquids Immobilized Reactions. (URL: )
  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (URL: )
  • Insights into comparative molecular docking study of selected novel thiophene derivative vs standard anti-tubercular drugs against Mycobacterium tuberculosis target enzymes - AIP Publishing. (URL: )
  • Molecular docking, ADME properties and synthesis of thiophene sulfonamide deriv
  • Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors - PubMed. (URL: )
  • Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC. (URL: )
  • DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease - PMC. (URL: )
  • Synthesis, Bioactivity, Molecular Docking and POM Analyses of Novel Substituted Thieno[2,3-b]thiophenes and Rel
  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K. (URL: )
  • Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds - ResearchG
  • (PDF) Exploring the Antiviral Efficacy of Thiophene Derivatives Targeting Human Papillomavirus (HPV)
  • Antibacterial activity of thiophene derivatives 4, 5 and 8 at different...
  • Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines - MDPI. (URL: )
  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed. (URL: )
  • (PDF)
  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC. (URL: )

Sources

Comparative Cytotoxicity Profiling: Benchmarking Doxorubicin Against Standard Alternatives (MCF-7, NCI-H460, SF-268)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When evaluating the in vitro efficacy of novel antineoplastic agents, establishing a robust, self-validating baseline using well-characterized reference compounds is critical. This application guide provides a comprehensive comparative analysis of Doxorubicin (an anthracycline) against two alternative standards—Paclitaxel (a taxane) and Cisplatin (a platinum-based alkylator)—across a highly validated tri-lineage cancer panel: MCF-7, NCI-H460, and SF-268[1][2].

Rationale for the Tri-Lineage Cell Panel

Historically utilized as a primary pre-screen within the NCI-60 human tumor cell line panel, this specific triad covers diverse embryological origins and intrinsic resistance mechanisms[3]:

  • MCF-7 (Breast Adenocarcinoma) : Estrogen receptor-positive (ER+). It notably lacks caspase-3, making it an excellent model for evaluating caspase-independent cell death and DNA-damaging agents[1].

  • NCI-H460 (Non-Small Cell Lung Carcinoma) : Characterized by rapid proliferation and wild-type p53. It is highly sensitive to agents that disrupt the mitotic spindle[2].

  • SF-268 (Glioblastoma / CNS) : Represents central nervous system malignancies. It exhibits high intrinsic resistance, mimicking the efflux pump activity and protective mechanisms of the blood-brain barrier[1].

Mechanistic Divergence of Reference Compounds

To objectively benchmark cytotoxicity, one must understand the causality behind the cell death induced by each agent.

  • Doxorubicin (Primary Reference) : Intercalates into DNA and inhibits Topoisomerase II, preventing DNA double-helix resealing and halting replication.

  • Paclitaxel (Alternative 1) : Binds to the β-tubulin subunit, hyper-stabilizing microtubules. This prevents the disassembly of the mitotic spindle, arresting cells in the G2/M phase.

  • Cisplatin (Alternative 2) : Forms highly reactive platinum complexes that bind to nucleophilic sites on DNA, creating intra-strand crosslinks that stall replication forks.

Mechanisms Dox Doxorubicin Topo Topo II Inhibition & DNA Intercalation Dox->Topo Pac Paclitaxel Micro Microtubule Stabilization Pac->Micro Cis Cisplatin Cross DNA Crosslinking Cis->Cross Apop Apoptosis / Cell Death Topo->Apop Micro->Apop Cross->Apop

Fig 1: Distinct mechanisms of action for Doxorubicin, Paclitaxel, and Cisplatin leading to apoptosis.

Quantitative Cytotoxicity Comparison

The following table summarizes the half-maximal inhibitory concentrations ( IC50​ ) for each compound following a 48-hour continuous exposure. Data is derived from standardized protein-binding assays.

Cell LineTissue OriginDoxorubicin IC50​ (µM)Cisplatin IC50​ (µM)Paclitaxel IC50​ (nM)
MCF-7 Breast1.59[4]4.40[5]~2.5[3]
NCI-H460 Lung1.56[6]3.20[5]~3.1[3]
SF-268 CNS1.38[4]4.59[6]~4.8[3]

Note: Paclitaxel exhibits potency in the nanomolar range due to its catalytic disruption of mitosis, whereas Doxorubicin and Cisplatin operate in the low micromolar range via direct stoichiometric DNA damage.

Experimental Methodology: The Sulforhodamine B (SRB) Assay

To ensure scientific integrity, cytotoxicity must be measured using a self-validating system. While metabolic assays (e.g., MTT) are common, they can yield false positives if a drug alters mitochondrial reductase activity without causing immediate cell death. The SRB assay circumvents this by binding stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct measurement of total cellular protein mass[1][2].

SRB_Protocol Seed 1. Cell Seeding (MCF-7, NCI-H460, SF-268) Incubate 2. Pre-Incubation 24h at 37°C, 5% CO2 Seed->Incubate Treat 3. Compound Exposure 48h Continuous Treatment Incubate->Treat Fix 4. In Situ Fixation Add Cold 10% TCA, 1h at 4°C Treat->Fix Stain 5. SRB Staining 0.4% SRB in 1% Acetic Acid Fix->Stain Wash 6. Wash & Dry 1% Acetic Acid Stain->Wash Solubilize 7. Solubilization 10 mM Tris Base (pH 10.5) Wash->Solubilize Read 8. Absorbance Reading OD at 515 nm Solubilize->Read

Fig 2: Standardized Sulforhodamine B (SRB) assay workflow for adherent cancer cell lines.

Step-by-Step Protocol (Self-Validating System)
  • Cell Seeding : Harvest subconfluent cultures using 0.05% Trypsin/EDTA. Plate cells in 96-well plates at optimized densities to ensure exponential growth throughout the assay: MCF-7 ( 1.5×104 cells/well), NCI-H460 ( 7.5×103 cells/well), and SF-268 ( 1.5×104 cells/well)[1].

  • Pre-Incubation : Incubate overnight (24h) at 37°C in a 5% CO2​ humidified environment to allow for cell attachment and recovery[2].

  • Time-Zero ( Tz​ ) Fixation (Critical Validation Step) : Prior to drug addition, fix one dedicated plate per cell line. Causality: This Tz​ control is essential. By comparing the final endpoint absorbance to the Tz​ absorbance, you can mathematically distinguish between a cytostatic effect (growth inhibition) and a cytotoxic effect (actual cell kill)[3].

  • Drug Exposure : Add serial dilutions of the test compounds (e.g., 0.1 nM to 100 µM). Include vehicle controls (DMSO 0.25%) to ensure the solvent does not impact viability[1]. Incubate for 48 hours.

  • In Situ Fixation : Add cold 10% Trichloroacetic acid (TCA) directly to the culture medium. Incubate at 4°C for 1 hour. Causality: TCA instantly precipitates cellular proteins and firmly crosslinks the cells to the bottom of the plate, preventing cell loss during subsequent aggressive wash steps.

  • Staining : Wash plates with deionized water and air dry. Add 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes at room temperature[1].

  • Washing : Wash the plates four times with 1% acetic acid. Causality: Acetic acid maintains the low pH necessary to keep the SRB dye electrostatically bound to the basic amino acids while removing any unbound background dye.

  • Solubilization : Add 10 mM Tris base (pH 10.5) and place on a gyratory shaker for 10 minutes. Causality: The alkaline pH disrupts the electrostatic bonds, solubilizing the dye evenly into the solution for accurate photometric reading.

  • Quantification : Measure the optical density (OD) at 515–540 nm using a microplate reader[1][2].

Data Interpretation & Causality

Calculate the Percentage Growth (PG) using the NCI standard formula[3]:

  • If Ttest​≥Tz​ : PG=100×Tctrl​−Tz​Ttest​−Tz​​ (Measures Growth Inhibition)

  • If Ttest​<Tz​ : PG=100×Tz​Ttest​−Tz​​ (Measures Cell Kill / Lethality)

By utilizing this rigorous, internally controlled methodology, researchers can confidently benchmark novel therapeutics against established standards like Doxorubicin, Paclitaxel, and Cisplatin, ensuring high-fidelity data suitable for IND-enabling studies.

References

  • [1] Title: Constituents of Schisandra verruculosa and Their Cytotoxic Effect on Human Cancer Cell Lines Source: Taylor & Francis URL:[Link]

  • [2] Title: Dendrimer-Encapsulated Camptothecins: Increased Solubility, Cellular Uptake, and Cellular Retention Affords Enhanced Anticancer Activity In vitro Source: AACR Journals (Cancer Research) URL:[Link]

  • [3] Title: Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines Source: PubMed Central (PMC) / NIH URL:[Link]

  • [5] Title: Marine natural products as a source of novel anticancer drugs: an updated review (2019–2023) Source: RHHZ URL:[Link]

  • [4] Title: Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity Source: PubMed Central (PMC) / NIH URL:[Link]

  • [6] Title: Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity (Semantic Scholar Record) Source: Semantic Scholar URL:[Link]

Sources

Spectroscopic Comparison Guide: 2-Acetyl-5-methylthiophene vs. 2-Acetylthiophene

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

In the realm of heterocyclic chemistry and flavor science, 2-acetyl-5-methylthiophene (2A5MT) and its unsubstituted analog, 2-acetylthiophene (2AT), serve as critical building blocks. While structurally similar, the addition of a single methyl group at the C5 position of the thiophene ring in 2A5MT fundamentally alters the molecule's electronic landscape.

This guide provides an objective, data-driven comparison of their spectroscopic profiles. By analyzing the push-pull electronic dynamics—specifically the electron-withdrawing acetyl group (-I effect) versus the electron-donating methyl group (+I effect)—we can establish direct causality for the observed shifts in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Microwave spectra.

Conformational Dynamics & Electronic Effects

Before interpreting spectral data, one must define the conformational baseline of these molecules. The orientation of the acetyl group relative to the thiophene sulfur atom dictates the geometry and subsequent spectroscopic behavior.

  • Syn vs. Anti Conformers: Microwave spectroscopy and theoretical modeling confirm that the syn-conformer (often denoted as O,S-cis) is overwhelmingly the most stable and predominantly observed state for both analogs in gas and solution phases (1)[1].

  • Orbital Stabilization: The strict preference for the O,S-cis isomer is driven by stabilizing nO​→σS−C∗​ and nO​→σC−C∗​ orbital interactions that are absent in the anti configuration (2)[2].

  • Torsional Barriers: In 2A5MT, the acetyl methyl group exhibits a torsional barrier of approximately 301.8 cm⁻¹, placing it firmly in the "thiophene class" of ketones, while the ring methyl group at C5 rotates more freely with a barrier of 157.3 cm⁻¹[1].

ElectronicEffects Conformer syn-2-Acetyl-5-methylthiophene (O,S-cis Conformer) NMR Upfield NMR Shift (Shielded H3 & H4) Conformer->NMR Increased ring e- density IR Lowered C=O Frequency (~1645 cm⁻¹) Conformer->IR Increased C=O single bond character Methyl C5-Methyl Group (+I Electron Donating) Methyl->Conformer Pushes e- density Acetyl C2-Acetyl Group (-I Electron Withdrawing) Acetyl->Conformer Pulls e- density

Caption: Electronic effects and conformational preference of the syn-2-acetyl-5-methylthiophene system.

Nuclear Magnetic Resonance (NMR) Comparison

The push-pull electronic distribution is most evident in the ¹H NMR spectra. The inductive (+I) and hyperconjugative effects of the C5-methyl group in 2A5MT increase the electron density across the conjugated thiophene ring, leading to significant upfield shielding of the ring protons compared to the unsubstituted 2AT.

Quantitative Data: ¹H NMR Spectral Comparison (CDCl₃, 400 MHz)
Proton Assignment2-Acetylthiophene (2AT) δ (ppm)2-Acetyl-5-methylthiophene (2A5MT) δ (ppm)Shift Difference (Δδ)Mechanistic Causality / Multiplicity
Acetyl -CH₃ 2.56 (s, 3H)2.50 (s, 3H)-0.06Minimal shielding from the distant C5-methyl group (3)[3], ().
Ring C5-CH₃ N/A2.41 (s, 3H)N/ADistinct singlet for the newly introduced C5 methyl group.
Thiophene H3 7.63 (dd, 1H)7.48 (d, 1H)-0.15Shielded by the +I effect of C5-CH₃. Loses coupling to H5[3],.
Thiophene H4 7.12 (dd, 1H)6.76 (dd, 1H)-0.36Highly shielded due to its ortho-position relative to the C5-CH₃[3],.
Thiophene H5 7.69 (dd, 1H)N/AN/ASubstituted by the methyl group in 2A5MT[3].

Expert Insight: The H4 proton in 2A5MT experiences a drastic upfield shift (Δδ = -0.36 ppm) because it is directly adjacent to the electron-donating methyl group. The H3 proton is also shielded, but to a lesser extent (Δδ = -0.15 ppm), reflecting the attenuation of the inductive effect across the conjugated system.

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequency acts as a highly sensitive probe for the electronic environment of the acetyl group.

  • 2-Acetylthiophene (2AT): Exhibits a characteristic C=O stretch in the 1650–1660 cm⁻¹ range[2].

  • 2-Acetyl-5-methylthiophene (2A5MT): The electron-donating C5-methyl group pushes electron density through the thiophene π -system toward the carbonyl oxygen. This delocalization increases the single-bond character of the C=O bond (enhancing the resonance contribution), which lowers the force constant of the bond. Consequently, the C=O stretching frequency shifts slightly lower, typically observed in the 1640–1650 cm⁻¹ range.

Experimental Protocols: Self-Validating Spectroscopic Workflows

To ensure high-fidelity data reproduction and eliminate artifacts, the following methodologies integrate strict self-validating checkpoints.

Protocol A: High-Resolution ¹H/¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the thiophene analog in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected for its lack of interfering proton signals and excellent solvating power for moderately polar thiophenes. TMS provides an absolute zero reference (δ 0.00 ppm), ensuring chemical shift accuracy across varying magnetic field strengths.

  • Shimming and Locking: Insert the NMR tube into a 400 MHz spectrometer. Lock the frequency to the deuterium signal of CDCl₃. Perform gradient shimming (Z1–Z5) until the lock level is maximized.

    • Validation Check: The residual CHCl₃ peak must appear as a sharp singlet at exactly δ 7.26 ppm with a linewidth at half-height (FWHM) of <1.0 Hz. If broader, re-shim to prevent multiplet distortion.

  • Acquisition: Execute a standard 1D ¹H sequence (zg30 pulse program) utilizing 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3–4 seconds.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation (T1) of the methyl protons, which is mandatory for extracting accurate integration ratios (e.g., exactly 3:3:1:1 for 2A5MT).

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier transformation. Perform manual phase correction and a polynomial baseline correction to ensure accurate peak integration.

Protocol B: FT-IR Analysis (ATR Method)
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with high-purity isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

    • Validation Check: Ensure the background spectrum shows no residual organic peaks—only atmospheric CO₂ and water vapor should be visible.

  • Sample Application: Place a single drop (for liquid 2AT) or a few crystals (for solid 2A5MT) directly onto the ATR crystal. Apply the pressure anvil to ensure intimate optical contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

    • Causality: Averaging 32 scans provides an optimal signal-to-noise ratio without risking excessive sample evaporation or degradation under the IR beam.

ExperimentalWorkflow Prep Sample Preparation (CDCl₃ + 0.03% TMS) LockShim Lock & Gradient Shimming (Validate: CHCl₃ FWHM < 1.0 Hz) Prep->LockShim Acquire 1H NMR Acquisition (16 Scans, D1 = 2s) LockShim->Acquire Process Data Processing (Phase/Baseline Correction) Acquire->Process Analyze Integration & Peak Assignment (Verify 3:3:1:1 Ratio for 2A5MT) Process->Analyze

Caption: Self-validating experimental workflow for the spectroscopic characterization of thiophene analogs.

References

  • Source: rsc.
  • Source: nih.
  • Source: benchchem.
  • Source: hokudai.ac.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I approach novel synthetic intermediates not just with caution, but with predictive scientific rigor. 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one is a complex, proprietary organic molecule featuring a substituted thiophene ring paired with an ortho-tolyl thioether linkage. Because it lacks a standardized, publicly available Safety Data Sheet (SDS), we cannot rely on generic safety assumptions. Instead, we must apply the principles of predictive toxicology and treat this compound as a high-hazard chemical, engineering a highly controlled environment for its handling.

In laboratory science, we do not assume safety; we engineer it through verifiable systems. The following guide provides the causality behind the required Personal Protective Equipment (PPE) and outlines self-validating protocols to ensure absolute operational security.

Part 1: Predictive Toxicology & Hazard Causality

To understand the logistical requirements for handling this molecule, we must first deconstruct its structural liabilities. The hazards of this compound are driven by two distinct functional groups:

  • Thiophene Ring Activation (Hepatotoxicity): Thiophene derivatives are highly susceptible to cytochrome P450-mediated biotransformation in the liver. This metabolic pathway oxidizes the ring, generating highly reactive electrophilic intermediates—specifically thiophene epoxides and S-oxides. These electrophiles can covalently bind to cellular proteins, leading to severe oxidative stress and hepatotoxicity, as documented in [1].

  • Thioether Sensitization (Immunotoxicity): The o-tolylthio moiety poses a severe risk of contact dermatitis and respiratory sensitization. Thioethers are lipophilic and easily penetrate the stratum corneum. Upon environmental or biological exposure, they can be oxidized to sulfoxides and sulfones, which act as haptens that trigger aggressive immune responses and allergic sensitization.

HazardPathway A 1-(5-Methylthiophen-2-yl)-2-(o-tolylthio)ethan-1-one B Hepatic CYP450 Metabolism A->B Ingestion / Absorption D Thioether Oxidation (Environmental / In Vivo) A->D Air / Skin Contact C Thiophene Epoxide / S-Oxide (Reactive Electrophile) B->C Ring Oxidation F Covalent Protein Binding (Hepatotoxicity & Sensitization) C->F Nucleophilic Attack E Sulfoxide / Sulfone (Hapten) D->E S-Oxidation E->F Immune Recognition

Predictive biotransformation pathways of the thiophene and thioether moieties leading to toxicity.

Part 2: Quantitative Risk & PPE Matrix

Because this is a novel compound with unknown acute toxicity, it must be handled in accordance with the strict guidelines for "Acutely Toxic Chemicals," requiring advanced barrier systems[2]. The following PPE matrix is mandatory, aligning with [3].

Table 1: Mandatory PPE Specifications & Causality

Hazard ClassMolecular ComponentRequired PPEQuantitative Specification / Standard
Dermal Sensitization o-Tolylthio etherDouble Nitrile GlovesOuter glove thickness ≥ 0.15 mm; ANSI/ISEA 105 compliant.
Inhalation Toxicity Thiophene ring (aerosols)Fume Hood & N95/P100Face velocity ≥ 100 fpm; NIOSH-approved respirator if outside hood.
Ocular Damage Alpha-thio ketoneSafety GogglesANSI Z87.1-2010 compliant; indirect venting to prevent vapor entry.
Systemic Exposure Entire moleculeLab Coat & Full PantsFlame-resistant (FR) cotton or disposable Tyvek; closed-toe shoes.

Part 3: Self-Validating Operational Protocols

A protocol is only as strong as its built-in validation mechanisms. By following the for handling unknown organic chemicals[4], we utilize a self-validating workflow that forces the operator to confirm safety at every step before proceeding.

Workflow S1 1. Fume Hood Setup Validation: Face Velocity >100 fpm S2 2. PPE Donning Validation: Glove Inflation Test S1->S2 S3 3. Closed Weighing Validation: Balance Zero Drift S2->S3 S4 4. Dissolution / Reaction Validation: Visual Clarity & Temp Check S3->S4 S5 5. Waste Segregation Validation: Halogen-Free Labeling S4->S5

Self-validating operational workflow for handling novel organic intermediates.

Step 1: Environmental Control & Verification
  • Action: Establish the primary engineering control by utilizing a certified laboratory chemical fume hood.

  • Causality: The compound is a dry powder prone to aerosolization. Inhalation bypasses first-pass hepatic metabolism, delivering unmetabolized thiophene directly to systemic circulation.

  • Validation Check: Before opening the container, verify the digital airflow monitor reads a face velocity of ≥ 100 feet per minute (fpm). Tape a small piece of Kimwipe to the bottom of the sash; a steady inward pull physically validates negative pressure.

Step 2: Barrier System Implementation (PPE)
  • Action: Don ANSI Z87.1 safety goggles, a flame-resistant lab coat, and double nitrile gloves.

  • Causality: Thioethers are lipophilic and can permeate standard latex. Double-gloving with nitrile provides a critical chemical breakthrough delay.

  • Validation Check: Perform a pneumatic inflation test on both outer gloves. Trap air in the glove, twist the cuff, and apply pressure. If no air escapes, the barrier is intact. Use contrasting colors (e.g., green inner, blue outer) to instantly flag micro-tears during handling.

Step 3: Static-Controlled Weighing
  • Action: Weigh the compound using a static-dissipative weigh boat and a grounded micro-spatula.

  • Causality: Frictional static electricity can cause the fine powder of the alpha-thio ketone to repel and aerosolize, contaminating the user's breathing zone and the balance enclosure.

  • Validation Check: Place the empty weigh boat on the analytical balance and tare. Observe the readout for 10 seconds. A zero-drift validation (the screen remains at exactly 0.0000 g) confirms the absence of static interference and disruptive air currents.

Step 4: Closed-System Dissolution
  • Action: Transfer the solid to a reaction vial, add the required solvent (e.g., dichloromethane or DMSO), and immediately seal with a PTFE-lined septum cap.

  • Causality: Thiophene derivatives can co-volatilize with organic solvents. Sealing the system prevents the release of reactive vapors into the fume hood environment.

  • Validation Check: Invert the sealed vial twice. Visual clarity without escaping micro-bubbles validates the integrity of the PTFE seal.

Part 4: Emergency Response & Disposal Plan

Even with perfect execution, emergency contingencies must be established as mandated by[5].

Spill Management (Dermal Exposure):

  • Action: Immediately remove contaminated PPE. Flush the affected area with copious amounts of water at a safety shower/eyewash station for a minimum of 15 minutes.

  • Causality: Water mechanically displaces the lipophilic thioether before it can partition into the stratum corneum. Do not use organic solvents on the skin, as they will accelerate dermal absorption.

  • Validation Check: The skin should return to a normal physiological temperature and show no signs of erythema (redness) post-flushing. Seek occupational medical evaluation immediately.

Chemical Waste Segregation:

  • Action: Collect all liquid waste in a designated "Halogen-Free Organic Waste" container, unless a halogenated solvent was used for dissolution.

  • Causality: Mixing sulfur-containing organics with incompatible oxidizers or heavy metals can generate toxic hydrogen sulfide (H₂S) gas or cause exothermic degradation.

  • Validation Check: Cross-reference the laboratory waste log. Ensure the pH of the waste container is neutral (pH 6-8) using a universal indicator strip before sealing the drum for Environmental Health and Safety (EHS) pickup.

References

  • Title: Safety evaluation of substituted thiophenes used as flavoring ingredients Source: Food and Chemical Toxicology / Flavor and Extract Manufacturers Association (FEMA) URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Acutely Toxic Chemicals (ATCs) Standard Operating Procedures Source: The Sarpong Group, University of California, Berkeley URL: [Link]

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / NCBI Bookshelf URL: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.